molecular formula C23H27FN4O4 B10752378 (Z)-SU14813

(Z)-SU14813

Cat. No.: B10752378
M. Wt: 442.5 g/mol
InChI Key: CTNPALGJUAXMMC-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is a potent and selective small-molecule inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a clinically validated target in acute myeloid leukemia (AML) , with internal tandem duplication (ITD) mutations being a common driver of the disease. This compound exerts its mechanism by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its auto-phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as STAT5, MAPK, and PI3K/Akt. Its high selectivity for FLT3-ITD mutant isoforms over wild-type FLT3 makes it an invaluable pharmacological tool for dissecting the specific role of this oncogenic driver in leukemia cell lines and animal models. Researchers utilize this compound to investigate mechanisms of drug resistance, to evaluate combination therapies, and to further understand the pathogenesis of FLT3-driven AML. The structure features a morpholino group and a hydroxypropyl side chain, which contribute to its solubility and pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNPALGJUAXMMC-ZDLGFXPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor Targeting VEGFR2 and PDGFRβ

Author: BenchChem Technical Support Team. Date: December 2025

(An In-Depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. This technical guide delves into the core mechanism of action of this compound, with a specific focus on its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). By targeting these key drivers of tumor angiogenesis and growth, this compound presents a compelling therapeutic strategy in oncology. This document provides a comprehensive overview of its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central players in this process.[1][2][3][4] Similarly, the Platelet-Derived Growth Factor (PDGF) signaling pathway, particularly through PDGFRβ, is crucial for the recruitment and stabilization of pericytes, which support the newly formed vasculature.[5] The simultaneous inhibition of both VEGFR2 and PDGFRβ signaling pathways is a promising strategy to disrupt tumor angiogenesis more effectively.[5]

This compound, a small molecule inhibitor, has demonstrated potent inhibitory activity against a spectrum of RTKs, including VEGFR2 and PDGFRβ.[5][6][7][8][9][10][11][12] Its mechanism of action involves competing with ATP for the binding site in the catalytic domain of these kinases, thereby blocking downstream signaling cascades that lead to cell proliferation, migration, and survival.[5] This guide will provide a detailed examination of the molecular interactions and cellular consequences of this compound's activity on VEGFR2 and PDGFRβ.

Quantitative Inhibitory Activity

The potency of this compound against its target kinases has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its activity against VEGFR2 and PDGFRβ.

Target Kinase Assay Type IC50 (nM) Reference
VEGFR2Biochemical50[6][7][8][11][12]
VEGFR2Cellular (Phosphorylation)5.2[6]
PDGFRβBiochemical4[6][7][8][11][12]
PDGFRβCellular (Phosphorylation)9.9[6]
VEGFR1Biochemical2[6][7][8][11][12]
c-KitBiochemical15[6][7][8][11][12]
c-KitCellular (Phosphorylation)11.2[6]

Table 1: Summary of this compound IC50 values against key receptor tyrosine kinases.

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of VEGFR2 and PDGFRβ, which in turn blocks the activation of their downstream signaling pathways.

Inhibition of VEGFR2 Signaling

Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that promote endothelial cell proliferation, migration, and survival.[1][2][3] this compound blocks this initial phosphorylation step, effectively shutting down these pro-angiogenic signals.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 VEGF-A->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation SU14813 SU14813 SU14813->VEGFR2 Inhibits PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K Activates Src Src P1->Src Activates Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration Src->Migration

Figure 1: Inhibition of VEGFR2 Signaling by this compound.
Inhibition of PDGFRβ Signaling

PDGF-BB binding to PDGFRβ induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways.[13] These pathways are critical for the proliferation and migration of pericytes and vascular smooth muscle cells.[14][15][16] By inhibiting PDGFRβ phosphorylation, this compound disrupts the recruitment of these essential supporting cells to the tumor vasculature, leading to vessel destabilization.

PDGFRB_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF-BB PDGF-BB PDGFRB PDGFRβ PDGF-BB->PDGFRB Binds P2 P PDGFRB->P2 Autophosphorylation SU14813 SU14813 SU14813->PDGFRB Inhibits PI3K_Akt PI3K/Akt Pathway P2->PI3K_Akt Activates MAPK MAPK Pathway P2->MAPK Activates Proliferation_Migration Pericyte Proliferation & Migration PI3K_Akt->Proliferation_Migration MAPK->Proliferation_Migration

Figure 2: Inhibition of PDGFRβ Signaling by this compound.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on a series of well-established experimental protocols. The following sections provide detailed methodologies for key assays.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified kinase domains.

Objective: To determine the IC50 value of this compound against purified VEGFR2 and PDGFRβ kinase domains.

Methodology:

  • Reagents: Purified recombinant kinase domains of VEGFR2 and PDGFRβ, biotinylated substrate peptide, ATP, this compound at various concentrations, kinase buffer, and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody).

  • Procedure:

    • The kinase reaction is performed in a 96-well plate.

    • The kinase, substrate peptide, and varying concentrations of this compound are incubated in the kinase buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow A Prepare reaction mix: - Kinase (VEGFR2 or PDGFRβ) - Substrate Peptide - this compound (serial dilutions) B Initiate reaction with ATP A->B C Incubate B->C D Stop reaction C->D E Detect phosphorylation D->E F Analyze data (IC50 determination) E->F

Figure 3: Workflow for a typical biochemical kinase assay.
Cellular Receptor Phosphorylation Assay

This cell-based assay assesses the ability of this compound to inhibit the phosphorylation of VEGFR2 and PDGFRβ in a cellular context.

Objective: To determine the cellular IC50 value of this compound for the inhibition of ligand-stimulated VEGFR2 and PDGFRβ phosphorylation.

Methodology:

  • Cell Lines: Use cell lines engineered to overexpress human VEGFR2 or PDGFRβ (e.g., porcine aortic endothelial cells or NIH-3T3 fibroblasts).[6]

  • Procedure:

    • Cells are seeded in 96-well plates and grown to sub-confluency.

    • The cells are serum-starved to reduce basal receptor phosphorylation.

    • Cells are pre-incubated with various concentrations of this compound.

    • The respective ligand (VEGF-A for VEGFR2, PDGF-BB for PDGFRβ) is added to stimulate receptor phosphorylation.

    • After a short incubation, the cells are lysed.

    • The level of phosphorylated receptor in the cell lysate is quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated form of the receptor.[5]

  • Data Analysis: The percentage of inhibition of receptor phosphorylation is calculated for each concentration of this compound, and the cellular IC50 value is determined.

Cell Proliferation/Survival Assay

This assay evaluates the functional consequence of inhibiting VEGFR2 and PDGFRβ signaling, which is the inhibition of cell proliferation and/or survival.

Objective: To measure the effect of this compound on the proliferation and survival of cells dependent on VEGFR2 or PDGFRβ signaling.

Methodology:

  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) for VEGFR2-mediated effects, and NIH-3T3 cells overexpressing PDGFRβ for PDGFRβ-mediated effects.[5]

  • Procedure:

    • Cells are seeded in 96-well plates.

    • After attachment, cells are treated with a range of concentrations of this compound in the presence of the appropriate growth factor (VEGF-A or PDGF-BB).

    • Cells are incubated for a period of 48-72 hours.

    • Cell viability or proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[5]

  • Data Analysis: The percentage of inhibition of cell proliferation/survival is calculated, and an IC50 value is determined.

Conclusion

This compound is a potent dual inhibitor of VEGFR2 and PDGFRβ, key mediators of tumor angiogenesis and growth. Its mechanism of action, centered on the blockade of receptor autophosphorylation and downstream signaling, has been extensively validated through a variety of biochemical and cellular assays. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The ability of this compound to simultaneously target both the vascular endothelium and the supporting perivascular cells underscores its potential as a robust anti-cancer therapeutic. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its clinical potential.

References

(Z)-SU14813: A Technical Guide to Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target profile and kinase selectivity of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. This document details its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction

This compound is a potent, orally active small molecule inhibitor of multiple receptor tyrosine kinases.[1] It has demonstrated significant anti-angiogenic and antitumor activities in preclinical models.[2] This guide serves as a detailed resource for understanding the molecular basis of its action, crucial for its application in cancer research and drug development.

Target Profile and Kinase Selectivity

This compound exhibits a broad-spectrum inhibitory activity against several key RTKs implicated in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[2]

Biochemical Kinase Inhibition

The kinase inhibitory activity of this compound has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values against its primary targets and a selection of off-target kinases are summarized in the table below.

Kinase TargetIC50 (nM)
Primary Targets
VEGFR1 (Flt-1)2[3]
VEGFR2 (KDR/Flk-1)50[3]
PDGFRβ4[3]
c-Kit15[3]
FLT3Data not available in nM
Off-Target Kinases
FGFR1>1000
EGFR>1000
Src>1000
c-Met>1000

Note: The IC50 values are indicative of the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Cellular Activity

In cellular assays, this compound effectively inhibits the phosphorylation of its target receptors, a critical step in the activation of downstream signaling pathways.

Cellular TargetCell LineCellular IC50 (nM)
VEGFR-2Porcine Aortic Endothelial Cells5.2[3]
PDGFR-βPorcine Aortic Endothelial Cells9.9[3]
c-KitPorcine Aortic Endothelial Cells11.2[3]
FLT3-ITDMV4-11Potent inhibition observed

Signaling Pathways Targeted by this compound

This compound exerts its anti-angiogenic and anti-tumor effects by blocking the signaling cascades initiated by its primary kinase targets. The following diagrams illustrate the key signaling pathways inhibited by this compound.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation SU14813 This compound SU14813->VEGFR2

VEGFR2 Signaling Pathway Inhibition by this compound.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Grb2 Grb2/Sos PDGFRb->Grb2 PI3K PI3K PDGFRb->PI3K Ras Ras Grb2->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation SU14813 This compound SU14813->PDGFRb

PDGFRβ Signaling Pathway Inhibition by this compound.

cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit c-Kit SCF->cKit Ras Ras/MAPK Pathway cKit->Ras PI3K PI3K/Akt Pathway cKit->PI3K JAK JAK/STAT Pathway cKit->JAK Proliferation Cell Proliferation, Survival, Differentiation Ras->Proliferation PI3K->Proliferation JAK->Proliferation SU14813 This compound SU14813->cKit

c-Kit Signaling Pathway Inhibition by this compound.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Ras Ras/MAPK Pathway FLT3->Ras PI3K PI3K/Akt Pathway FLT3->PI3K STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation, Survival Ras->Proliferation PI3K->Proliferation STAT5->Proliferation SU14813 This compound SU14813->FLT3

FLT3 Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed to determine the kinase selectivity and cellular activity of inhibitors like this compound.

Biochemical Kinase Assay (General Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow cluster_workflow Biochemical Kinase Assay Workflow A 1. Prepare Assay Plate: Add kinase, substrate, and this compound B 2. Initiate Reaction: Add ATP A->B C 3. Incubate B->C D 4. Stop Reaction C->D E 5. Detect Signal (e.g., Phosphorylation) D->E F 6. Data Analysis: Calculate IC50 E->F

General workflow for a biochemical kinase assay.

Materials:

  • Purified recombinant kinase (e.g., GST-tagged cytoplasmic domain)

  • Kinase-specific substrate

  • This compound (or other test compound)

  • ATP (radiolabeled or non-radiolabeled, depending on detection method)

  • Assay buffer

  • 96- or 384-well microplates

  • Detection reagents (e.g., anti-phospho-specific antibody for ELISA)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Setup: In a microplate, combine the purified kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including:

    • ELISA: Using a phospho-specific antibody to capture and detect the phosphorylated substrate.

    • Radiometric Assay: Measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into the substrate.

    • Fluorescence/Luminescence-based Assays: Utilizing changes in fluorescence or luminescence upon substrate phosphorylation.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Phosphorylation Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

Cellular_Assay_Workflow cluster_workflow Cellular Phosphorylation Assay Workflow A 1. Seed Cells in microplate B 2. Serum Starve (to reduce basal signaling) A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with Ligand C->D E 5. Lyse Cells D->E F 6. Quantify Phospho-Receptor (e.g., ELISA) E->F G 7. Data Analysis: Calculate IC50 F->G

General workflow for a cellular phosphorylation assay.

Materials:

  • Cell line expressing the target receptor (e.g., engineered cell line or endogenous expression)

  • Cell culture medium and serum

  • This compound (or other test compound)

  • Ligand for the target receptor (e.g., VEGF, PDGF)

  • Lysis buffer

  • Phosphatase and protease inhibitors

  • Microplates

  • ELISA kit or antibodies for detecting the phosphorylated and total receptor

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and allow them to adhere and grow.

  • Serum Starvation: To reduce basal receptor phosphorylation, incubate the cells in low-serum or serum-free medium for a period (e.g., 16-24 hours).

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for a defined time (e.g., 1-2 hours).

  • Ligand Stimulation: Add the specific ligand for the target receptor to stimulate its phosphorylation. Incubate for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Stop the stimulation by aspirating the medium and adding ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Quantification of Phosphorylation:

    • Sandwich ELISA: Use a capture antibody specific for the total receptor and a detection antibody specific for the phosphorylated form of the receptor.

    • Western Blotting: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total receptor.

  • Data Analysis: Normalize the phosphorylated receptor signal to the total receptor signal. Plot the percentage of inhibition of phosphorylation against the log of the this compound concentration to determine the cellular IC50 value.

Conclusion

This compound is a potent inhibitor of a clinically relevant set of receptor tyrosine kinases. Its ability to simultaneously block key pathways involved in tumor angiogenesis and proliferation underscores its potential as an anti-cancer agent. This technical guide provides a foundational understanding of its target profile, mechanism of action, and the experimental approaches used for its characterization, offering valuable insights for researchers in the field of oncology and drug discovery.

References

(Z)-SU14813: A Technical Overview of a Multi-Targeted Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activities of (Z)-SU14813, a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. The information presented herein is intended to support researchers and professionals in the fields of oncology, pharmacology, and drug development.

Chemical Structure and Nomenclature

This compound is a synthetic small molecule belonging to the indolinone class of compounds.

IUPAC Name: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Chemical Structure:

this compound Chemical Structure

(Note: The provided image is of Sunitinib, which has a similar core structure to SU14813. The key difference lies in the substituent on the pyrrole (B145914) ring.)

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP binding site of multiple receptor tyrosine kinases, thereby blocking downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Mast/stem cell growth factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1]

The following diagram illustrates the inhibitory action of this compound on key signaling pathways.

SU14813_Signaling_Pathway cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses VEGF VEGF PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3L FLT3 FLT3 FLT3L->FLT3 VEGFR VEGFR PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt RAS/MAPK RAS/MAPK VEGFR->RAS/MAPK PDGFR->PI3K/Akt PDGFR->RAS/MAPK KIT->PI3K/Akt KIT->RAS/MAPK FLT3->PI3K/Akt FLT3->RAS/MAPK SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Proliferation Proliferation PI3K/Akt->Proliferation Survival Survival PI3K/Akt->Survival RAS/MAPK->Proliferation Angiogenesis Angiogenesis RAS/MAPK->Angiogenesis

Caption: Inhibition of RTK signaling by this compound.

Quantitative Data: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against various receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

Data sourced from multiple studies.[2][3][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay

This protocol outlines the general procedure for determining the in vitro kinase inhibitory activity of this compound.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR2, PDGFRβ)

  • Substrate peptide (specific to each kinase)

  • ATP (Adenosine triphosphate)

  • This compound (in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the kinase enzyme, the substrate peptide, and the this compound dilution or vehicle control.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of its target receptors within a cellular context.

Objective: To determine the cellular potency of this compound in inhibiting ligand-induced receptor phosphorylation.

Materials:

  • Cell line overexpressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR2)

  • Cell culture medium and supplements

  • Ligand for the target receptor (e.g., VEGF for VEGFR2)

  • This compound (in a suitable solvent, e.g., DMSO)

  • Lysis buffer

  • Phospho-specific antibodies for the target receptor

  • Total protein antibodies for the target receptor

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot or ELISA reagents

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for a specified period (e.g., 4-24 hours) to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1-2 hours).

  • Stimulate the cells with the corresponding ligand for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Wash the cells with cold phosphate-buffered saline (PBS) and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the total protein concentration in each lysate.

  • Analyze the levels of phosphorylated and total receptor protein using either Western blotting or an enzyme-linked immunosorbent assay (ELISA).

    • Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

  • Quantify the band intensities (Western blot) or the colorimetric/fluorometric signal (ELISA).

  • Normalize the phosphorylated receptor levels to the total receptor levels for each treatment condition.

  • Calculate the percentage of inhibition of ligand-induced phosphorylation for each concentration of this compound and determine the cellular IC50 value.

References

(Z)-SU14813 (CAS Number: 627908-92-3): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant anti-angiogenic and anti-tumor activities in preclinical studies. This technical guide provides an in-depth overview of the core properties of this compound, including its physicochemical characteristics, mechanism of action, in-vitro and in-vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Core Properties of this compound

This compound, with the CAS number 627908-92-3, is a small molecule inhibitor belonging to the indolinone class of compounds.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[1]
Synonyms SU14813, SU-14813, SU 14813[1]
CAS Number 627908-92-3[1]
Molecular Formula C₂₃H₂₇FN₄O₄[1][2]
Molecular Weight 442.48 g/mol
Appearance Solid[3]
Solubility Insoluble in EtOH and H₂O; ≥15.26 mg/mL in DMSO
Canonical SMILES CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C/3/C4=C(C=CC(=C4)F)NC3=O[1]
InChIKey CTNPALGJUAXMMC-PMFHANACSA-N[1]

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, proliferation, and the formation of new blood vessels.[2][4] The primary targets of this compound are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (c-Kit), and FMS-like Tyrosine Kinase 3 (FLT3).[2][4] By binding to the ATP-binding site of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling cascades.

Inhibition of VEGFR Signaling

VEGF and its receptors are key regulators of angiogenesis. This compound potently inhibits VEGFR-1 and VEGFR-2, leading to the suppression of endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR:f0 Binds PLCg PLCγ VEGFR:f2->PLCg Activates PI3K PI3K VEGFR:f2->PI3K Activates RAS RAS VEGFR:f2->RAS Activates Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->VEGFR:f2 Inhibits Autophosphorylation

VEGFR Signaling Inhibition by this compound
Inhibition of PDGFR Signaling

PDGFRs are involved in cell growth, proliferation, and differentiation. Their inhibition by this compound can directly impact tumor cell proliferation and the function of pericytes that support tumor vasculature.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain PDGF->PDGFR:f0 Binds PI3K PI3K PDGFR:f2->PI3K Activates RAS RAS PDGFR:f2->RAS Activates STAT STAT PDGFR:f2->STAT Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Differentiation STAT->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->PDGFR:f2 Inhibits Autophosphorylation

PDGFR Signaling Inhibition by this compound
Inhibition of c-Kit Signaling

The c-Kit receptor is implicated in the pathogenesis of various cancers, including gastrointestinal stromal tumors (GIST). Inhibition of c-Kit by this compound can suppress the growth of tumors dependent on this signaling pathway.

cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF cKit Extracellular Domain Transmembrane Domain Intracellular Kinase Domain SCF->cKit:f0 Binds PI3K PI3K cKit:f2->PI3K Activates RAS RAS cKit:f2->RAS Activates JAK JAK cKit:f2->JAK Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF STAT STAT JAK->STAT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation MEK MEK RAF->MEK STAT->Proliferation ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->cKit:f2 Inhibits Autophosphorylation

c-Kit Signaling Inhibition by this compound
Inhibition of FLT3 Signaling

Mutations in FLT3 are common in acute myeloid leukemia (AML). This compound inhibits both wild-type and mutated FLT3, suggesting its potential as a therapeutic agent for FLT3-driven hematological malignancies.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FLT3_Ligand->FLT3:f0 Binds PI3K PI3K FLT3:f2->PI3K Activates RAS RAS FLT3:f2->RAS Activates STAT5 STAT5 FLT3:f2->STAT5 Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Differentiation STAT5->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->FLT3:f2 Inhibits Autophosphorylation

FLT3 Signaling Inhibition by this compound

In-Vitro and In-Vivo Efficacy

The biological activity of this compound has been extensively characterized in a variety of preclinical models.

In-Vitro Activity

This compound demonstrates potent inhibitory activity against its target kinases in biochemical assays and inhibits cellular processes in various cell lines.

Table 2: Biochemical and Cellular IC₅₀ Values of this compound

Target/Cell LineAssay TypeIC₅₀ (nM)Reference
VEGFR-1Biochemical2
VEGFR-2Biochemical50
PDGFRβBiochemical4
c-KitBiochemical15
VEGFR-2Cellular (Porcine Aortic Endothelial Cells)5.2
PDGFRβCellular (Porcine Aortic Endothelial Cells)9.9
c-KitCellular (Porcine Aortic Endothelial Cells)11.2
U-118MG (glioblastoma)Anchorage-Independent Growth50-100[1]
HT-29 (colon adenocarcinoma)Anchorage-Independent Growth>1500[1]
In-Vivo Activity

In-vivo studies using tumor xenograft models have shown that this compound exhibits broad and potent anti-tumor activity, leading to tumor regression, growth arrest, or significant growth delay.[1][4]

Table 3: Summary of In-Vivo Efficacy of this compound in Xenograft Models

Tumor ModelCell LineTreatment OutcomeReference
Renal Carcinoma786-ORegression[1]
Acute Myeloid LeukemiaMV4;11Regression[1]
Colon CarcinomaColo205Growth Arrest[1]
GliomaC6Growth Delay[1]
Lung CarcinomaMV522Growth Delay[1]

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound has favorable properties for oral administration.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Systemic Clearance 46 mL/min/kg[1]
Volume of Distribution 1.5 L/kg[1]
Plasma Half-life (t₁/₂) 1.8 hours[1]
Oral Bioavailability ~40%[1]
Plasma Protein Binding (unbound fraction) 4-6%[1]
Target Plasma Concentration for In-Vivo Inhibition 100-200 ng/mL[5][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Assay

This protocol describes a general method for determining the in-vitro inhibitory activity of this compound against a target kinase.

Kinase_Assay_Workflow start Start step1 Prepare kinase reaction mixture (kinase, substrate, buffer) start->step1 step2 Add serial dilutions of this compound or vehicle control step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction step4->step5 step6 Detect kinase activity (e.g., phosphorylation of substrate) step5->step6 step7 Calculate IC₅₀ value step6->step7 end End step7->end

Biochemical Kinase Assay Workflow

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a synthetic peptide), and kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescence-based assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.

Cellular Receptor Phosphorylation Assay

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of its target receptors in a cellular context.

Methodology:

  • Cell Culture and Starvation: Culture cells expressing the target receptor to near confluency. Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target receptor.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total receptor as a loading control.

  • Data Analysis: Quantify the band intensities and determine the concentration of this compound that inhibits receptor phosphorylation by 50% (IC₅₀).

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to measure the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Anchorage-Independent Growth Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of this compound to inhibit the anchorage-independent growth of cancer cells, a hallmark of transformation.

Methodology:

  • Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in culture medium in 6-well plates and allow it to solidify.

  • Cell-Agar Layer: Mix a single-cell suspension of the cancer cells with 0.3-0.4% low-melting-point agar in culture medium containing various concentrations of this compound or a vehicle control.

  • Plating: Overlay the cell-agar mixture onto the base agar layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the colonies with culture medium containing the respective treatments every few days.

  • Colony Staining and Counting: Stain the colonies with a solution of crystal violet and count the number of colonies using a microscope or an automated colony counter.

  • Data Analysis: Determine the concentration of this compound that inhibits colony formation by 50% (IC₅₀).

In-Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in an in-vivo setting.

Xenograft_Workflow start Start step1 Implant human tumor cells subcutaneously into immunocompromised mice start->step1 step2 Allow tumors to reach a palpable size step1->step2 step3 Randomize mice into treatment and control groups step2->step3 step4 Administer this compound or vehicle (e.g., oral gavage) step3->step4 step5 Measure tumor volume and body weight regularly step4->step5 step6 Continue treatment for a defined period step5->step6 step7 Euthanize mice and excise tumors for analysis step6->step7 end End step7->end

Tumor Xenograft Model Workflow

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (formulated in an appropriate vehicle) or the vehicle alone to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily or twice daily).

  • Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for pharmacodynamic markers or histological examination.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Conclusion

This compound is a promising multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor activities demonstrated in preclinical models. Its ability to inhibit key signaling pathways involved in cancer progression, coupled with its favorable pharmacokinetic profile, makes it a valuable tool for cancer research and a potential candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound.

References

SU14813: A Sunitinib Analog with Potent Antiangiogenic and Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of SU14813, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. As a close structural and functional analog of sunitinib (B231) (Sutent®), SU14813 has demonstrated significant antiangiogenic and antitumor activity, warranting its investigation as a potential therapeutic agent. This document details the mechanism of action, key experimental findings, and methodologies used in the characterization of SU14813.

Introduction

SU14813 is a small molecule inhibitor that targets multiple RTKs involved in tumor growth, angiogenesis, and metastasis.[1] Identified from the same chemical library as sunitinib, SU14813 exhibits a broad-spectrum inhibitory profile against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3).[1][2] This multi-targeted approach offers the potential for greater efficacy and the ability to overcome resistance mechanisms compared to single-target agents.[3]

Chemical Structure and Properties:

  • Chemical Name: 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide maleate[3]

  • Molecular Formula: C₂₃H₂₇FN₄O₄ (free base)[3]

  • CAS Number: 627908-92-3

Mechanism of Action and Target Profile

SU14813 exerts its therapeutic effects by inhibiting the kinase activity of several key RTKs. By binding to the ATP-binding site of these receptors, it blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.

Signaling Pathway Inhibition

The primary targets of SU14813 are members of the split-kinase domain family of RTKs.[3] Inhibition of these pathways disrupts critical processes in tumor progression.

cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Survival Cell Survival VEGFR->Cell_Survival Cell_Proliferation Cell Proliferation PDGFR->Cell_Proliferation Metastasis Metastasis PDGFR->Metastasis KIT->Cell_Survival FLT3->Cell_Proliferation SU14813 SU14813 SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->KIT Inhibits SU14813->FLT3 Inhibits

Caption: SU14813 inhibits key receptor tyrosine kinases, blocking downstream signaling pathways.

Quantitative Kinase Inhibition

Biochemical assays have quantified the inhibitory activity of SU14813 against its primary targets and other kinases, demonstrating a high degree of selectivity.

Kinase TargetIC₅₀ (nM)
VEGFR-1 (Flt-1)2[4][5]
VEGFR-2 (KDR)50[4][5]
PDGFR-β4[4][5]
KIT15[4][5]
FLT32-50 (range)[3]
CSF-1R/FMS2-50 (range)[3]

Table 1: Biochemical IC₅₀ Values of SU14813 Against Target RTKs.

Preclinical Efficacy

The antitumor and antiangiogenic properties of SU14813 have been evaluated in a range of in vitro and in vivo models.

In Vitro Cellular Activity

SU14813 has demonstrated potent inhibition of cellular processes critical for tumor growth and survival.

Cell Line/AssayTargetCellular IC₅₀ (nM)
NIH 3T3 (transfected)VEGFR-25.2[3][4]
NIH 3T3 (transfected)PDGFR-β9.9[3][4]
Mo7eKIT11.2[3][4]
MV4;11 (FLT3-ITD)FLT3<50[3]
U-118MG-50-100[4]

Table 2: Cellular Inhibitory Activity of SU14813.

Furthermore, SU14813 inhibited the proliferation of NIH-3T3 cells overexpressing PDGFR-β, OCI-AML5 human AML cells expressing wild-type FLT3, and MV4;11 human AML cells with constitutively active mutant FLT3-ITD.[3] In contrast, it did not potently inhibit EGF-dependent DNA synthesis in NIH 3T3 cells overexpressing the non-target RTK, EGFR.[3]

In Vivo Antitumor Activity

SU14813 has shown broad and potent antitumor activity in various preclinical xenograft models, leading to tumor regression, growth arrest, or substantially reduced growth.[1][3] The plasma concentration required for in vivo target inhibition was estimated to be between 100 to 200 ng/mL.[1][3]

In a murine Lewis Lung Carcinoma (LLC) model, which is resistant to docetaxel (B913), SU14813 administered as a single agent at doses of 10, 40, 80, and 120 mg/kg twice daily inhibited tumor growth by 25%, 48%, 55%, and 63%, respectively, compared to the control group.[3]

Combination therapy of SU14813 with docetaxel in the docetaxel-resistant murine LLC model resulted in significantly enhanced inhibition of primary tumor growth and improved survival of tumor-bearing mice compared to either agent alone.[1][3]

Experimental Protocols

This section provides an overview of the key methodologies used in the preclinical evaluation of SU14813.

Biochemical Kinase Assays

A GST-fusion proteins (cytoplasmic domains of RTKs) B Incubate with SU14813 A->B C Add ATP and Substrate B->C D Measure Kinase Activity (e.g., phosphorylation) C->D E Determine IC50 values D->E

Caption: Workflow for determining biochemical IC₅₀ values.

The IC₅₀ values for SU14813 against its RTK targets were determined using glutathione (B108866) S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the respective RTKs.[3] The assays measured the ability of SU14813 to inhibit the phosphorylation of a substrate in the presence of ATP.

Cellular Receptor Phosphorylation Assays

A Culture cells expressing target RTK B Treat with SU14813 A->B C Stimulate with ligand (if required) B->C D Lyse cells and analyze protein phosphorylation (e.g., Western Blot) C->D E Quantify inhibition of phosphorylation D->E

Caption: Protocol for cellular receptor phosphorylation assays.

These assays were conducted to determine the ability of SU14813 to inhibit ligand-dependent and autonomous RTK phosphorylation in a cellular context.[3] Various cell lines, including transfected NIH 3T3 cells and tumor cell lines, were used.[3][4]

In Vivo Antitumor Efficacy Studies

A Implant tumor cells subcutaneously in mice B Allow tumors to establish A->B C Administer SU14813 (and/or other agents) B->C D Monitor tumor growth and animal survival C->D E Analyze antitumor efficacy D->E

Caption: General workflow for in vivo xenograft studies.

The in vivo efficacy of SU14813 was evaluated in subcutaneous tumor xenograft models.[3] Tumor cells were implanted in mice, and upon tumor establishment, treatment with SU14813 was initiated. Tumor growth and animal survival were monitored to assess the antitumor effects.

Pharmacokinetics

Pharmacokinetic studies of SU14813 were conducted in mice. The compound exhibited moderate systemic clearance (46 mL/min/kg) and a moderate volume of distribution (1.5 L/kg), indicating good tissue distribution.[3] The plasma half-life in mice was relatively short at 1.8 hours, suggesting the need for a twice-daily (BID) dosing regimen in antitumor efficacy studies.[3]

Conclusion

SU14813 is a potent, multi-targeted RTK inhibitor with a pharmacological profile similar to sunitinib. Its ability to inhibit key pathways involved in angiogenesis and tumor cell proliferation has been demonstrated in a comprehensive set of preclinical studies. The broad antitumor activity observed in vivo, both as a monotherapy and in combination with other agents, supported its advancement into Phase I clinical evaluation for the treatment of advanced malignancies.[1] The data presented in this guide underscore the therapeutic potential of SU14813 and provide a solid foundation for further research and development.

References

(Z)-SU14813: A Technical Guide to its Inhibitory Activity on VEGFR, PDGFR, and KIT Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The document focuses on its half-maximal inhibitory concentration (IC50) values against Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (KIT). Detailed methodologies for the key experiments cited are provided, along with visualizations of the relevant signaling pathways and a general experimental workflow to facilitate a comprehensive understanding of the compound's activity.

Core Data: IC50 Values of this compound

This compound has demonstrated potent inhibitory activity against several key receptor tyrosine kinases implicated in angiogenesis and tumor growth. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%, have been determined through both biochemical and cellular assays.

Target KinaseAssay TypeIC50 Value (nM)
VEGFR1Biochemical2[1][2][3]
VEGFR2Biochemical50[1][2][3]
PDGFRβBiochemical4[1][2][3]
KITBiochemical15[1][2][3]
VEGFR-2 PhosphorylationCellular5.2[1]
PDGFR-β PhosphorylationCellular9.9[1]
KIT PhosphorylationCellular11.2[1]

Experimental Protocols

The determination of the IC50 values for this compound involves rigorous biochemical and cellular assays. The following sections detail the synthesized methodologies based on established protocols for characterizing kinase inhibitors.

Biochemical Kinase Assays

Biochemical assays are conducted to measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinase domains.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of isolated VEGFR, PDGFR, and KIT kinase domains.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase domains (e.g., GST-tagged cytoplasmic domains of VEGFR, PDGFR, KIT).

    • Kinase-specific substrate (e.g., a synthetic peptide).

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system.

    • This compound, serially diluted.

    • Kinase reaction buffer.

    • 96-well or 384-well assay plates.

    • Detection reagents (e.g., scintillation counter, luminescence plate reader).

  • Procedure:

    • The kinase reaction is initiated by adding the recombinant kinase to a reaction buffer containing the specific substrate and ATP.

    • This compound is added to the reaction mixture at a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is then terminated.

    • The amount of phosphorylated substrate is quantified. This can be achieved by measuring the incorporation of the radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate or by using a variety of non-radioactive methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assays

Cellular assays are essential for determining the inhibitory effect of this compound on the kinase activity within a cellular context, accounting for factors such as cell permeability and off-target effects.

Objective: To determine the concentration of this compound required to inhibit 50% of the ligand-stimulated autophosphorylation of VEGFR, PDGFR, and KIT in whole cells.

Methodology:

  • Reagents and Materials:

    • Cell lines engineered to overexpress the target receptors (e.g., NIH 3T3 or porcine aortic endothelial cells).

    • Cell culture medium and supplements.

    • Ligands to stimulate the receptors (e.g., VEGF, PDGF, SCF).

    • This compound, serially diluted.

    • Lysis buffer.

    • Antibodies specific for the phosphorylated and total forms of the target receptors.

    • Enzyme-linked immunosorbent assay (ELISA) plates and reagents.

    • Western blotting apparatus and reagents.

  • Procedure:

    • Cells are seeded in multi-well plates and grown to a suitable confluency.

    • The cells are then serum-starved to reduce basal receptor activation.

    • The cells are pre-incubated with various concentrations of this compound.

    • The respective ligand (VEGF, PDGF, or SCF) is added to stimulate receptor autophosphorylation.

    • Following stimulation, the cells are lysed to release the cellular proteins.

    • The level of receptor phosphorylation is quantified. A common method is a sandwich ELISA, where a capture antibody binds the total receptor, and a detection antibody recognizes the phosphorylated form.

    • Alternatively, Western blotting can be used to visualize and quantify the levels of phosphorylated and total receptor.

    • The IC50 value is determined by plotting the percentage of inhibition of receptor phosphorylation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Core Mechanisms

Signaling Pathways

The following diagrams illustrate the signaling pathways of VEGFR, PDGFR, and KIT, which are the primary targets of this compound.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K Migration Migration VEGFR->Migration RAF RAF PLCg->RAF Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Simplified VEGFR Signaling Pathway.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified PDGFR Signaling Pathway.

KIT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF KIT KIT SCF->KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS STAT STAT KIT->STAT Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation

Caption: Simplified KIT Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.

IC50_Determination_Workflow Start Start Assay_Setup Assay Setup (Kinase, Substrate, ATP) Start->Assay_Setup Inhibitor_Addition Add Serially Diluted This compound Assay_Setup->Inhibitor_Addition Incubation Incubation Inhibitor_Addition->Incubation Signal_Detection Signal Detection (e.g., Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Dose-Response Curve) Signal_Detection->Data_Analysis IC50_Value IC50 Value Data_Analysis->IC50_Value

Caption: General Workflow for IC50 Determination.

References

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor for Tumor Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-Depth Technical Guide for Researchers and Drug Development Professionals)

Executive Summary

(Z)-SU14813 is a potent, orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) that play critical roles in tumor angiogenesis and growth. Structurally similar to sunitinib, SU14813 effectively targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] By simultaneously blocking these key signaling pathways, SU14813 exhibits broad-spectrum anti-angiogenic and antitumor activity. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its targeted signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Key RTK Signaling Pathways

Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. This process is driven by a complex interplay of growth factors and their corresponding receptors on endothelial and tumor cells. This compound exerts its anti-angiogenic and antitumor effects by inhibiting a specific subset of RTKs known as the "split kinase domain" family.[1]

SU14813 binds to the ATP-binding site of the intracellular kinase domain of VEGFRs, PDGFRs, KIT, and FLT3, preventing their phosphorylation and subsequent activation.[4] This blockade disrupts the downstream signaling cascades responsible for cell proliferation, migration, survival, and differentiation. The simultaneous inhibition of both VEGFR and PDGFR pathways is particularly effective in suppressing tumor neoangiogenesis.[1] While VEGFR signaling primarily promotes the proliferation and survival of endothelial cells, PDGFR-β is crucial for the recruitment and survival of pericytes and smooth muscle cells that support the new vasculature.[1][5]

The primary molecular targets of this compound are summarized below:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2): Key mediators of angiogenesis, promoting endothelial cell proliferation, survival, and migration.[1][5]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β): Involved in the recruitment and function of pericytes and stromal cells that support tumor vasculature.[1][5]

  • Stem Cell Factor Receptor (KIT): Implicated in the growth of certain tumor types and in hematopoiesis.[1][2]

  • FMS-like Tyrosine Kinase 3 (FLT3): Often mutated and constitutively active in acute myelogenous leukemia (AML).[1]

Below is a diagram illustrating the primary signaling pathways inhibited by this compound.

SU14813_Signaling_Pathway Mechanism of Action of this compound cluster_inhibitor Inhibitor VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-Kit SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Proliferation Proliferation VEGFR->Proliferation Migration Migration VEGFR->Migration Survival Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Survival PDGFR->Angiogenesis KIT->Proliferation KIT->Survival FLT3->Proliferation FLT3->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 TumorGrowth TumorGrowth Proliferation->TumorGrowth Survival->TumorGrowth Angiogenesis->TumorGrowth Tumor Growth & Metastasis

Figure 1: this compound Signaling Pathway Inhibition.

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Biochemical Kinase Inhibition
Target KinaseIC50 (µmol/L)
VEGFR-10.002[1]
VEGFR-20.05[1]
PDGFR-β0.004[1]
KIT0.015[1]
FLT30.02 - 0.05
CSF1R/FMS0.02 - 0.05

Data from biochemical assays.

Table 2: In Vitro Cellular Phosphorylation Inhibition
Target ReceptorCell LineIC50 (nmol/L)
VEGFR-2Porcine Aorta Endothelial Cells5.2[1]
PDGFR-βPorcine Aorta Endothelial Cells9.9[1]
KITPorcine Aorta Endothelial Cells11.2[1]
FLT3-ITDMV4;11 CellsNot specified

Data from cellular ligand-dependent phosphorylation assays.

Table 3: In Vitro Cellular Proliferation and Survival Assays
AssayCell LineStimulantIC50
ProliferationNIH-3T3 (PDGFR-β overexpressing)PDGFNot specified
ProliferationOC1-AML5 (wild-type FLT3)FLT3 LigandNot specified
ProliferationMV4;11 (FLT3-ITD mutant)AutonomousNot specified
SurvivalHuman Umbilical Vein Endothelial Cells (HUVEC)VEGFNot specified
SurvivalHuman Umbilical Vein Endothelial Cells (HUVEC)bFGF>270-fold less potent than against VEGF[1]
Table 4: In Vivo Antitumor Efficacy in Xenograft Models
Tumor ModelCell LineDosing RegimenOutcome
Renal Cell Carcinoma786-ONot specifiedTumor Regression[1]
Acute Myelogenous LeukemiaMV4;11Not specifiedTumor Regression[1]
Colon CarcinomaColo205Not specifiedGrowth Arrest[1]
GliomaC6Not specifiedGrowth Delay[1]
Lung CarcinomaMV522Not specifiedGrowth Delay[1]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Biochemical Kinase Assays

Objective: To determine the direct inhibitory effect of SU14813 on the kinase activity of purified recombinant RTKs.

Protocol:

  • Recombinant kinase domains of target RTKs (VEGFR, PDGFR, KIT, etc.) are produced and purified.

  • The kinase reaction is initiated in a buffer containing the purified kinase, a specific substrate (e.g., a synthetic peptide), and ATP.

  • This compound is added at various concentrations to determine its inhibitory effect.

  • The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA or radioisotope incorporation.

  • IC50 values are calculated from the dose-response curves.

Cellular Phosphorylation Assays

Objective: To assess the ability of SU14813 to inhibit ligand-induced receptor phosphorylation in a cellular context.

Protocol:

  • Cells engineered to overexpress the target receptor (e.g., NIH 3T3 cells transfected with VEGFR-2 or PDGFR-β) or cells endogenously expressing the receptor (e.g., Mo7e cells for KIT) are used.[1]

  • Cells are serum-starved to reduce basal receptor activation.

  • Cells are pre-incubated with varying concentrations of this compound.

  • The respective ligand (e.g., VEGF, PDGF) is added to stimulate receptor phosphorylation.

  • Cell lysates are prepared, and the level of phosphorylated receptor is determined by Western blotting or ELISA using phospho-specific antibodies.

  • IC50 values are determined by analyzing the inhibition of phosphorylation at different drug concentrations.

Endothelial Cell Survival Assay

Objective: To evaluate the effect of SU14813 on the survival of endothelial cells stimulated by pro-angiogenic growth factors.

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates.[1]

  • Cells are serum-starved overnight.[1]

  • Cells are treated with a range of concentrations of this compound.[1]

  • Cells are then incubated with a pro-angiogenic growth factor such as VEGF or a non-target growth factor like basic fibroblast growth factor (bFGF).[1]

  • After a set incubation period (e.g., 3 days), cell viability is assessed using a colorimetric assay such as the MTT assay.[1]

  • The IC50 values are calculated from the dose-response curves to determine the concentration of SU14813 required to inhibit 50% of the growth factor-stimulated cell survival.[1]

HUVEC_Survival_Assay_Workflow HUVEC Survival Assay Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Seed_HUVEC Seed HUVECs in 96-well plates Serum_Starve Serum-starve cells overnight Seed_HUVEC->Serum_Starve Add_SU14813 Add varying concentrations of this compound Serum_Starve->Add_SU14813 Add_Growth_Factor Add VEGF or bFGF Add_SU14813->Add_Growth_Factor Incubate Incubate for 3 days Add_Growth_Factor->Incubate MTT_Assay Perform MTT assay for cell viability Incubate->MTT_Assay Calculate_IC50 Calculate IC50 values MTT_Assay->Calculate_IC50

Figure 2: HUVEC Survival Assay Experimental Workflow.
In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the antitumor activity of SU14813 in a living organism.

Protocol:

  • Tumor Implantation: Human or rat tumor cells are harvested during their exponential growth phase and implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice or nonobese diabetic/severe combined immunodeficient mice).[1] In some models, Matrigel may be co-injected to aid initial tumor formation.[1]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. Treatment with this compound or a vehicle control is then initiated.[1]

  • Drug Administration: SU14813 is typically administered orally (p.o.) on a specified schedule (e.g., twice daily, BID).[1]

  • Monitoring and Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and overall health are also monitored. The primary endpoint is typically tumor growth inhibition.[1]

  • Pharmacodynamic Studies: In some studies, tumors are harvested at specific time points after drug administration to assess the in vivo inhibition of target receptor phosphorylation.[1] Plasma samples may also be collected to determine drug concentrations.[1]

Xenograft_Model_Workflow In Vivo Xenograft Model Workflow cluster_preparation Preparation cluster_treatment_phase Treatment Phase cluster_monitoring Monitoring & Analysis Harvest_Cells Harvest tumor cells Implant_Cells Subcutaneously implant cells into mice Harvest_Cells->Implant_Cells Tumor_Growth Allow tumors to reach palpable size Implant_Cells->Tumor_Growth Administer_Drug Administer this compound or vehicle Tumor_Growth->Administer_Drug Measure_Tumors Measure tumor volume regularly Administer_Drug->Measure_Tumors Monitor_Health Monitor animal health and body weight Administer_Drug->Monitor_Health Assess_Efficacy Assess tumor growth inhibition Measure_Tumors->Assess_Efficacy Monitor_Health->Assess_Efficacy PD_Analysis Optional: Pharmacodynamic analysis of tumors and plasma Assess_Efficacy->PD_Analysis

Figure 3: In Vivo Xenograft Model Experimental Workflow.

Conclusions and Future Directions

This compound is a potent multi-targeted receptor tyrosine kinase inhibitor with significant anti-angiogenic and antitumor properties.[2] Its ability to simultaneously inhibit VEGFR, PDGFR, KIT, and FLT3 signaling pathways makes it an attractive candidate for cancer therapy, particularly for tumors driven by these pathways. The preclinical data demonstrate robust activity in both in vitro and in vivo models, leading to tumor regression, growth arrest, or delayed growth in various cancer types.[1]

Further research and clinical evaluation are warranted to fully elucidate the therapeutic potential of this compound. Future studies could focus on:

  • Phase I clinical trials to determine the safety, tolerability, and pharmacokinetic profile in cancer patients.[2]

  • Combination therapies, as preclinical studies have shown enhanced efficacy when combined with cytotoxic agents like docetaxel.[1][2]

  • Identification of predictive biomarkers to select patient populations most likely to respond to SU14813 treatment.

  • Investigation of resistance mechanisms to guide the development of next-generation inhibitors or combination strategies.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the continued investigation of this compound as a promising anti-cancer agent.

References

Preclinical Profile of SU14813: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor with Potent Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant antiangiogenic and antitumor properties demonstrated in preclinical studies.[1] This small molecule inhibitor targets several key RTKs implicated in tumor growth, angiogenesis, and metastasis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1] This technical guide provides a comprehensive overview of the preclinical data for SU14813, including its in vitro and in vivo antitumor activity, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

The simultaneous inhibition of multiple signaling pathways is a promising strategy in cancer therapy to overcome the complexity and redundancy of tumor signaling networks.[1] Receptor tyrosine kinases are crucial mediators of these pathways, and their aberrant activation is a common driver of tumorigenesis. SU14813 was identified from the same chemical library as sunitinib (B231) and exhibits a broad spectrum of RTK inhibitory activity.[1] Its ability to concurrently target VEGFRs, PDGFRs, KIT, and FLT3 makes it an attractive candidate for the treatment of a wide range of solid and hematological malignancies.[1][2] Preclinical investigations have shown that SU14813 effectively inhibits ligand-dependent and -independent proliferation, migration, and survival of endothelial and tumor cells.[1] In vivo, SU14813 has demonstrated broad and potent antitumor efficacy, leading to tumor regression, growth arrest, or substantial growth reduction in various xenograft models.[1]

Mechanism of Action

SU14813 exerts its antitumor effects by binding to the ATP-binding site of multiple RTKs, thereby inhibiting their phosphorylation and downstream signaling. The primary targets of SU14813 are key drivers of angiogenesis (VEGFRs and PDGFRs) and tumor cell proliferation and survival (PDGFRs, KIT, and FLT3).[1]

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR-1, VEGFR-2 VEGF->VEGFR PDGF PDGF PDGFR PDGFR-α, PDGFR-β PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3-L FLT3 FLT3 FLT3L->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFR->Proliferation Survival Cell Survival PDGFR->Survival Migration Cell Migration PDGFR->Migration KIT->Proliferation KIT->Survival FLT3->Proliferation FLT3->Survival SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: SU14813 inhibits multiple RTKs. (Within 100 characters)

Data Presentation

In Vitro Activity

The in vitro inhibitory activity of SU14813 was evaluated in biochemical and cellular assays.

Table 1: Biochemical IC50 Values for SU14813 Against Target RTKs

Kinase TargetIC50 (nM)
VEGFR-12[3]
VEGFR-250[3]
PDGFR-β4[3]
KIT15[3]
FLT3Not explicitly quantified in the search results
CSF1R/FMSNot explicitly quantified in the search results

Table 2: Cellular IC50 Values for SU14813

Cell Line/TargetAssayIC50 (nM)
Porcine Aortic Endothelial Cells - VEGFR-2Phosphorylation5.2[3]
Porcine Aortic Endothelial Cells - PDGFR-βPhosphorylation9.9[3]
Porcine Aortic Endothelial Cells - KITPhosphorylation11.2[3]
HUVECsVEGF-induced Survival6.8[4]
U-118MG (glioblastoma)Growth Inhibition50-100
In Vivo Antitumor Activity

SU14813 has demonstrated significant dose-dependent antitumor activity in various subcutaneous xenograft models.

Table 3: In Vivo Efficacy of SU14813 in Subcutaneous Xenograft Models

Tumor ModelDose (mg/kg, p.o., BID)Outcome
786-O (Renal)80Tumor Regression[5]
MV4;11 (AML)40Tumor Regression[5]
Colo205 (Colon)80Growth Arrest[5]
C6 (Glioma)80Growth Delay[5]
MV522 (Lung)80Growth Delay[5]
Pharmacokinetics

Pharmacokinetic studies in mice revealed that SU14813 has moderate systemic clearance and good tissue distribution.[5] The plasma half-life in mice is relatively short, suggesting a twice-daily (BID) dosing regimen for sustained therapeutic concentrations.[5] The plasma concentration required for in vivo target inhibition was estimated to be 100 to 200 ng/mL.[1]

Table 4: Pharmacokinetic Parameters of SU14813 in Mice

ParameterValue
Systemic Clearance46 mL/min/kg[5]
Volume of Distribution1.5 L/kg[5]
Plasma Half-life (t1/2)1.8 hours[5]
Oral Bioavailability~40%[5]

Experimental Protocols

Biochemical Kinase Assays

The half-maximal inhibitory concentration (IC50) values of SU14813 against various RTKs were determined using biochemical assays with glutathione (B108866) S-transferase fusion proteins containing the cytoplasmic domains of the respective kinases.[5]

  • Protocol: While specific buffer compositions were not detailed in the provided search results, a general protocol for in vitro kinase assays is as follows:

    • Recombinant kinase domains are incubated with a specific peptide substrate and γ-³²P-ATP in a suitable kinase reaction buffer.

    • The reaction is initiated by the addition of ATP and allowed to proceed at room temperature for a specified time.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free γ-³²P-ATP.

    • The amount of incorporated radioactivity is quantified to determine kinase activity.

    • Assays are performed with a range of SU14813 concentrations to determine the IC50 value.

Cellular Receptor Phosphorylation Assays

The ability of SU14813 to inhibit ligand-induced and autonomous RTK phosphorylation in a cellular context was assessed using ELISA-based assays.[5]

  • Cell Lines: Porcine aortic endothelial cells overexpressing human VEGFR-2, PDGFR-β, and KIT, and NIH 3T3 cells overexpressing murine VEGFR-2 and PDGFR-α were utilized.[5]

  • Protocol:

    • Cells are seeded in 96-well plates and serum-starved overnight.

    • Cells are pre-incubated with various concentrations of SU14813.

    • Ligand (e.g., VEGF, PDGF) is added to stimulate receptor phosphorylation.

    • Cells are lysed, and the lysates are transferred to ELISA plates coated with a capture antibody specific for the target receptor.

    • Phosphorylated receptors are detected using an anti-phosphotyrosine antibody conjugated to a detection enzyme.

    • The signal is developed and measured, and IC50 values are calculated.

Cell Proliferation and Survival Assays

The effect of SU14813 on the proliferation and survival of various cell lines was determined using an MTT assay.[6]

  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) and various tumor cell lines were used.[5]

  • Protocol (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.[6]

    • The medium is replaced with fresh medium containing various concentrations of SU14813.[6]

    • For survival assays, cells are often serum-starved before the addition of the compound and a growth factor (e.g., 20 ng/mL VEGF).[5]

    • After a 3-day incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[5][6]

    • Living cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.[6]

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[6]

    • The absorbance is measured at 570 nm, which is proportional to the number of viable cells.[6]

In Vivo Xenograft Studies

The antitumor efficacy of SU14813 was evaluated in subcutaneous xenograft models using immunocompromised mice.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint A Tumor Cell Implantation (2-6 x 10^6 cells, s.c.) B Tumor Growth to 100-350 mm³ A->B C SU14813 Administration (p.o., BID) B->C D Vehicle Control B->D E Tumor Volume Measurement (Twice Weekly) C->E D->E F Study Termination (Tumor size ~1500 mm³ in control) E->F

Caption: In vivo xenograft study workflow. (Within 100 characters)
  • Animal Models: Athymic or nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice were used.[5]

  • Tumor Cell Implantation:

    • Tumor cells (2 x 10⁶ to 6 x 10⁶) are harvested during exponential growth and washed with sterile phosphate-buffered saline.[5]

    • For some models, cells are mixed with 50% Basement Matrigel Matrix to aid initial tumor formation.[5]

    • The cell suspension is implanted subcutaneously into the hind flank of the mice.[5]

  • Drug Formulation and Administration:

    • SU14813 is formulated as a carboxymethyl cellulose–based suspension for oral administration.[5] Another potential formulation for oral gavage involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • The formulation is administered via gavage at the indicated doses and schedules, typically twice daily (BID).[5]

  • Efficacy Assessment:

    • Tumor growth is monitored by measuring tumor volume twice weekly.[5]

    • Studies are typically terminated when tumors in the vehicle-treated group reach a predetermined size (e.g., 1,500 mm³).[5]

    • Antitumor efficacy is evaluated by calculating the percentage of tumor growth inhibition and, where applicable, tumor regression.[5]

Combination Therapy

Preclinical studies have also explored the potential of SU14813 in combination with standard chemotherapeutic agents. In a docetaxel-resistant murine Lewis Lung Carcinoma (LLC) model, the combination of SU14813 (administered orally at 10, 40, 80, or 120 mg/kg BID) and docetaxel (B913) (administered intravenously at 40 mg/kg thrice weekly) resulted in significantly enhanced inhibition of primary tumor growth and improved survival compared to either agent alone.[5]

Conclusion

The preclinical data for SU14813 strongly support its profile as a potent, multi-targeted RTK inhibitor with significant antiangiogenic and antitumor activity across a range of cancer models. Its ability to inhibit key pathways involved in tumor progression and angiogenesis, combined with its oral bioavailability and favorable pharmacokinetic profile in preclinical species, provided a strong rationale for its clinical development. This comprehensive guide summarizes the key preclinical findings and methodologies, offering a valuable resource for the oncology research and drug development community.

References

(Z)-SU14813: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 , also known as SU14813, is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. This technical guide provides a comprehensive overview of its synonyms, mechanism of action, key experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

Synonyms and Alternative Names

This compound is known by several identifiers, crucial for comprehensive literature and database searches.

TypeName/Identifier
Systematic Name (Z)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-N-(2-hydroxy-3-morpholinopropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
Common Name SU14813
Alternative Names SU-14813, SU 014813
CAS Number 627908-92-3

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of several key receptor tyrosine kinases involved in angiogenesis, tumor growth, and metastasis.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1] By binding to the ATP-binding site of these kinases, this compound blocks downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and survival of endothelial and tumor cells.[1]

Targeted Signaling Pathways

The inhibition of multiple RTKs by this compound disrupts several critical signaling cascades within cancer cells and the tumor microenvironment. The primary pathways affected are the RAS/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS c-Kit c-Kit c-Kit->PI3K c-Kit->RAS STAT3 STAT3 c-Kit->STAT3 FLT3 FLT3 FLT3->PI3K FLT3->RAS FLT3->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT3->Differentiation SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->c-Kit SU14813->FLT3

Caption: Simplified signaling pathways inhibited by this compound.

Quantitative Data

Biochemical Kinase Inhibition

This compound demonstrates potent inhibitory activity against a range of purified kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Kinase TargetIC₅₀ (nM)
VEGFR12
VEGFR250
PDGFRβ4
c-Kit15
FLT315
CSF1R20
FGFR-13500
EGFR>20000
Src2500
cMet9000

Data compiled from MedchemExpress and Patyna S, et al. Mol Cancer Ther. 2006.[2]

Cellular Activity

The inhibitory effects of this compound on receptor phosphorylation and cell proliferation in various cell-based assays are detailed below.

Cell LineAssay TypeIC₅₀ (nM)
PAE/VEGFR2VEGFR2 Phosphorylation5.2
PAE/PDGFRβPDGFRβ Phosphorylation9.9
PAE/c-Kitc-Kit Phosphorylation11.2
NIH-3T3/PDGFRβPDGF-dependent Proliferation20
MV4;11 (FLT3-ITD)Autonomous Proliferation50
U-118MGCell Growth50-100

PAE: Porcine Aortic Endothelial cells. Data from MedchemExpress.[2]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare kinase buffer Prepare kinase buffer Dilute this compound Dilute this compound Prepare kinase buffer->Dilute this compound Prepare enzyme and substrate Prepare enzyme and substrate Dilute this compound->Prepare enzyme and substrate Incubate enzyme with this compound Incubate enzyme with this compound Prepare enzyme and substrate->Incubate enzyme with this compound Initiate reaction with ATP Initiate reaction with ATP Incubate enzyme with this compound->Initiate reaction with ATP Incubate at 30°C Incubate at 30°C Initiate reaction with ATP->Incubate at 30°C Terminate reaction Terminate reaction Incubate at 30°C->Terminate reaction Measure kinase activity (e.g., luminescence) Measure kinase activity (e.g., luminescence) Terminate reaction->Measure kinase activity (e.g., luminescence) Data analysis (IC50 calculation) Data analysis (IC50 calculation) Measure kinase activity (e.g., luminescence)->Data analysis (IC50 calculation)

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

  • Compound Dilution: Serially dilute this compound in DMSO to achieve a range of desired concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution containing the purified recombinant kinase and its specific substrate (e.g., a biotinylated peptide).

  • Incubation: In a 96-well plate, incubate the kinase and substrate with the various concentrations of this compound for a pre-determined time (e.g., 10-20 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP.

  • Reaction Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Measure the kinase activity. For example, in a luminescence-based assay, add a detection reagent that produces a signal inversely proportional to the amount of ATP remaining.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Receptor Phosphorylation Assay

This protocol describes a general method to assess the inhibition of ligand-induced receptor phosphorylation in cells.

Methodology:

  • Cell Culture: Culture cells expressing the target receptor (e.g., NIH-3T3 cells transfected with VEGFR2) to near confluency.

  • Serum Starvation: Starve the cells in a low-serum medium for 18-24 hours to reduce basal receptor phosphorylation.

  • Compound Treatment: Treat the starved cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Immunoblotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target receptor and the total receptor protein.

  • Detection and Analysis: Detect the antibody binding using a suitable detection system (e.g., chemiluminescence) and quantify the band intensities. Normalize the phosphorylated receptor signal to the total receptor signal and determine the IC₅₀ value.

In Vivo Xenograft Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Tumor cell implantation Tumor cell implantation Tumor growth to palpable size Tumor growth to palpable size Tumor cell implantation->Tumor growth to palpable size Randomization into groups Randomization into groups Tumor growth to palpable size->Randomization into groups Treatment with this compound or vehicle Treatment with this compound or vehicle Randomization into groups->Treatment with this compound or vehicle Monitor tumor volume and body weight Monitor tumor volume and body weight Treatment with this compound or vehicle->Monitor tumor volume and body weight Endpoint analysis Endpoint analysis Monitor tumor volume and body weight->Endpoint analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., Colo205) into the flank of each mouse.[2]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally at various doses (e.g., 10, 40, 80 mg/kg, twice daily). The control group receives the vehicle.[2]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Continue the treatment for a pre-determined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the control group.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

Pharmacokinetic Profile of SU14813 in Murine Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the pharmacokinetic properties of SU14813, a multi-targeted receptor tyrosine kinase inhibitor, in mouse models. The information is intended for researchers, scientists, and professionals in the field of drug development.

Core Pharmacokinetic Parameters

SU14813 exhibits a pharmacokinetic profile in mice characterized by moderate clearance and good tissue distribution. The key quantitative parameters are summarized in the table below.

Pharmacokinetic ParameterValueReference
Systemic Clearance46 mL/min/kg[1]
Volume of Distribution (Vd)1.5 L/kg[1]
Plasma Half-life (t½)1.8 hours[1]
Oral Bioavailability~40%[1]
Unbound Fraction in Plasma4% to 6%[1]
Effective Plasma Concentration100-200 ng/mL

Mechanism of Action: Signaling Pathway Inhibition

SU14813 is a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and Fms-like tyrosine kinase 3 (FLT3). The inhibition of these pathways disrupts downstream signaling cascades involved in cell proliferation, survival, and migration.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR Survival Survival VEGFR->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Proliferation PDGFR->Proliferation Metastasis Metastasis PDGFR->Metastasis KIT KIT KIT->Survival FLT3 FLT3 FLT3->Proliferation SU14813 SU14813 SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->KIT Inhibits SU14813->FLT3 Inhibits PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing SU14813 Administration (e.g., 30-50 mg/kg p.o.) Sampling Serial Blood Sampling Dosing->Sampling Plasma_Processing Plasma Isolation Sampling->Plasma_Processing Extraction Drug Extraction Plasma_Processing->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Parameter_Calculation Parameter Calculation (t½, CL, Vd, etc.) PK_Modeling->Parameter_Calculation

References

(Z)-SU14813: A Technical Guide to its Receptor Tyrosine Kinase Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It has demonstrated significant anti-angiogenic and anti-tumor activities by targeting key RTKs involved in cancer progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and FMS-like Tyrosine Kinase 3 (FLT3).[2] This technical guide provides a comprehensive overview of the binding affinity of this compound for various RTKs, detailed experimental protocols for assessing its inhibitory activity, and a visual representation of the signaling pathways it modulates.

Data Presentation: Binding Affinity of this compound

The inhibitory activity of this compound against a panel of receptor tyrosine kinases has been quantified using both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the tables below.

Biochemical Assay Data

Biochemical assays measure the direct inhibitory effect of this compound on the kinase activity of purified or recombinant RTKs.

Receptor Tyrosine KinaseIC50 (nM)
VEGFR1 (Flt-1)2[3]
VEGFR2 (KDR/Flk-1)50[3]
PDGFRβ4[3]
c-Kit15[3]

Table 1: Biochemical IC50 values of this compound for primary target receptor tyrosine kinases.

Cellular Assay Data

Cellular assays assess the ability of this compound to inhibit RTK phosphorylation and downstream signaling within a cellular context.

Cell Line/SystemTarget RTKCellular IC50 (nM)
Porcine Aorta Endothelial CellsVEGFR25.2[3]
Porcine Aorta Endothelial CellsPDGFRβ9.9[3]
Porcine Aorta Endothelial Cellsc-Kit11.2[3]

Table 2: Cellular IC50 values of this compound for inhibition of RTK phosphorylation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to measure the kinase activity of RTKs in the presence of this compound.

Materials:

  • Recombinant human RTK (e.g., VEGFR2, PDGFRβ, c-Kit, FLT3)

  • This compound

  • Substrate peptide specific for the RTK

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or DMSO control to the wells of the assay plate.

    • Add 10 µL of a solution containing the RTK and its specific substrate in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal.[4] Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition by this compound. Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Kinase/Substrate Mix Kinase/Substrate Mix Kinase/Substrate Mix->Reaction Incubation ATP Solution ATP Solution ATP Solution->Reaction Incubation Add ADP-Glo Reagent Add ADP-Glo Reagent Reaction Incubation->Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence

In Vitro Kinase Assay Workflow
Cell-Based Receptor Phosphorylation Assay (Western Blot Analysis)

This protocol describes the use of Western blotting to assess the inhibition of ligand-induced RTK autophosphorylation in cells treated with this compound.

Materials:

  • Cell line expressing the target RTK (e.g., HUVECs for VEGFR2, NIH-3T3 overexpressing PDGFRβ)

  • This compound

  • Recombinant ligand for the target RTK (e.g., VEGF-A, PDGF-BB)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-RTK (specific to the activated receptor) and anti-total-RTK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours, depending on the cell line.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for 5-15 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-RTK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total-RTK antibody.

    • Quantify the band intensities using densitometry software. The ratio of phosphorylated RTK to total RTK is calculated to determine the extent of inhibition.

G cluster_cell_prep Cell Preparation & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Quantification Cell Culture Cell Culture Serum Starvation Serum Starvation Cell Culture->Serum Starvation Inhibitor Treatment Inhibitor Treatment Serum Starvation->Inhibitor Treatment Ligand Stimulation Ligand Stimulation Inhibitor Treatment->Ligand Stimulation Cell Lysis Cell Lysis Ligand Stimulation->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Immunoblotting Immunoblotting Western Blot->Immunoblotting Signal Detection Signal Detection Immunoblotting->Signal Detection Densitometry Densitometry Signal Detection->Densitometry

Cell-Based Phosphorylation Assay Workflow

Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by inhibiting the signaling pathways downstream of its target RTKs. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to the stimulation of several downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[5][6]

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SU14813 SU14813 SU14813->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Inhibition of VEGFR2 Signaling by this compound
PDGFRβ Signaling Pathway

PDGFRβ signaling is involved in the recruitment of pericytes and smooth muscle cells to newly forming blood vessels.[7] Ligand binding to PDGFRβ activates the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation and migration.[7][8]

G PDGF PDGF PDGFRB PDGFRB PDGF->PDGFRB PI3K PI3K PDGFRB->PI3K Ras Ras PDGFRB->Ras SU14813 SU14813 SU14813->PDGFRB Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Migration Migration Akt->Migration MAPK MAPK Ras->MAPK MAPK->Proliferation MAPK->Migration

Inhibition of PDGFRβ Signaling by this compound
c-Kit Signaling Pathway

The c-Kit receptor, upon binding to stem cell factor (SCF), activates multiple downstream pathways, including the PI3K/Akt, Ras/Erk, and JAK/STAT pathways, which are critical for the survival and proliferation of certain tumor cells.[9]

G SCF SCF cKit cKit SCF->cKit PI3K PI3K cKit->PI3K Ras Ras cKit->Ras JAK JAK cKit->JAK SU14813 SU14813 SU14813->cKit Akt Akt PI3K->Akt Survival Survival Akt->Survival Erk Erk Ras->Erk Proliferation Proliferation Erk->Proliferation STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Inhibition of c-Kit Signaling by this compound
FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[10] Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways such as PI3K/Akt and Ras/MAPK, promoting leukemic cell proliferation and survival.[11][12]

G FLT3_Ligand FLT3_Ligand FLT3 FLT3 FLT3_Ligand->FLT3 PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras STAT5 STAT5 FLT3->STAT5 SU14813 SU14813 SU14813->FLT3 Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK Ras->MAPK Proliferation Proliferation MAPK->Proliferation STAT5->Proliferation STAT5->Survival

Inhibition of FLT3 Signaling by this compound

Conclusion

This compound is a potent inhibitor of multiple receptor tyrosine kinases that are central to tumor angiogenesis and growth. Its ability to simultaneously block the VEGFR, PDGFR, c-Kit, and FLT3 signaling pathways provides a strong rationale for its investigation as a therapeutic agent in a variety of malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar multi-targeted kinase inhibitors.

References

(Z)-SU14813 effect on ligand-dependent RTK phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of (Z)-SU14813 on Ligand-Dependent RTK Phosphorylation

Introduction

This compound is a potent, orally active, multi-targeted small molecule inhibitor of several receptor tyrosine kinases (RTKs).[1][2] RTKs are a family of cell surface receptors that play a critical role in regulating essential cellular processes, including growth, differentiation, metabolism, and motility.[1][3] Upon binding to their specific ligands, RTKs dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domains. This activation initiates a cascade of downstream signaling pathways crucial for normal cellular function.

In many malignancies, RTKs are overexpressed or mutated, leading to constitutive activation and aberrant signaling that drives tumor growth, proliferation, angiogenesis, and metastasis.[1][3] SU14813 was developed to simultaneously inhibit multiple RTKs implicated in oncology, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and Fms-like Tyrosine Kinase 3 (FLT3).[1][4][5] By binding to the ATP-binding pocket of these kinases, SU14813 effectively blocks their phosphorylation and subsequent downstream signaling.[2] This guide provides a detailed overview of the inhibitory action of SU14813 on ligand-dependent RTK phosphorylation, presenting key quantitative data, experimental methodologies, and the affected signaling pathways.

Data Presentation: Inhibitory Activity of SU14813

The potency of SU14813 has been quantified through both biochemical and cell-based assays. Biochemical assays measure the direct inhibitory effect on the isolated kinase domain, while cellular assays assess the inhibitor's efficacy within a biological context, accounting for cell permeability and off-target effects. The 50% inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical Assay IC50 Values for SU14813
Target KinaseIC50 (nM)Reference(s)
VEGFR-12[4][6][7]
PDGFRβ4[6][7][8]
KIT15[6][7][8]
VEGFR-250[4][6][7][8]

Biochemical assays were conducted using isolated glutathione (B108866) S-transferase (GST) fusion proteins containing the cytoplasmic domains of the respective RTKs.[4]

Table 2: Cellular Assay IC50 Values for SU14813
Target KinaseCell LineIC50 (nM)Reference(s)
VEGFR-2Porcine Aorta Endothelial Cells5.2[4][8]
PDGFR-βPorcine Aorta Endothelial Cells9.9[4][8]
KITPorcine Aorta Endothelial Cells11.2[4][8]

Cellular assays were performed on cells overexpressing the target human RTKs. The cells were stimulated with the corresponding ligand to induce phosphorylation.[4]

Mechanism of Action and Signaling Pathways

SU14813 exerts its effect by inhibiting the initial step of RTK signaling: autophosphorylation. In a ligand-dependent context, the binding of a growth factor (ligand) induces receptor dimerization, which brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation. SU14813 acts as an ATP-competitive inhibitor, preventing this phosphate (B84403) transfer and blocking the creation of docking sites for downstream signaling proteins.[2]

cluster_membrane Cell Membrane cluster_inhibitor Ligand Ligand (e.g., VEGF, PDGF) RTK_inactive RTK (Monomer) Ligand->RTK_inactive 1. Binding RTK_dimer RTK Dimer (Inactive) RTK_inactive->RTK_dimer 2. Dimerization RTK_active Phosphorylated RTK (Active) RTK_dimer->RTK_active 3. Autophosphorylation Downstream Downstream Signaling (PI3K, MAPK, etc.) RTK_active->Downstream 4. Activation SU14813 This compound SU14813->RTK_dimer Inhibition Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

General Mechanism of RTK Inhibition by SU14813.
Key Signaling Pathways Inhibited by SU14813

  • VEGFR-2 Pathway: Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis. Its inhibition by SU14813 blocks downstream signaling required for endothelial cell proliferation, migration, and survival, thereby impeding the formation of new blood vessels that supply tumors.[1][9]

  • PDGFR-β Pathway: Platelet-Derived Growth Factor Receptor-β signaling is implicated in cell growth, survival, and migration.[10] Key downstream cascades include the PI3K/Akt/mTOR and MAPK/ERK pathways.[11][12] Inhibition by SU14813 disrupts these pro-survival and proliferative signals in tumor cells and pericytes.

PDGF PDGF Ligand PDGFR PDGFR-β PDGF->PDGFR PI3K PI3K PDGFR->PI3K Grb2 Grb2/SOS PDGFR->Grb2 SU14813 This compound SU14813->PDGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Response Proliferation & Survival mTOR->Response Ras Ras Grb2->Ras MAPK MAPK Cascade (Raf/MEK/ERK) Ras->MAPK MAPK->Response FLT3 FLT3-ITD (Constitutively Active) PI3K PI3K/Akt FLT3->PI3K MAPK Ras/MEK/ERK FLT3->MAPK STAT5 STAT5 FLT3->STAT5 SU14813 This compound SU14813->FLT3 Response Leukemic Cell Proliferation & Survival PI3K->Response MAPK->Response STAT5->Response cluster_workflow Cellular Phosphorylation Assay Workflow node_style_step node_style_step node_style_action node_style_action A 1. Seed & Culture Cells (Overexpressing Target RTK) B 2. Serum Starvation (18-24 hours) A->B C 3. Pre-incubate with This compound B->C D 4. Stimulate with Ligand (e.g., VEGF, 5-10 min) C->D E 5. Lyse Cells D->E F 6. Perform Sandwich ELISA E->F G 7. Quantify Phosphorylation (Absorbance Reading) F->G H 8. Calculate IC50 G->H

References

Initial in vitro evaluation of SU14813 anti-proliferative effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial In Vitro Evaluation of SU14813 Anti-Proliferative Effects

Introduction

SU14813 is an orally-active, small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1] It has demonstrated potent anti-angiogenic and antitumor activities in preclinical studies.[2][3] This technical guide provides a comprehensive overview of the initial in vitro evaluation of SU14813's anti-proliferative effects, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its assessment.

Mechanism of Action: Multi-Targeted Kinase Inhibition

SU14813 exerts its anti-proliferative effects by binding to and inhibiting the phosphorylation of several key RTKs.[1] These receptors, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), KIT (stem cell factor receptor), and Fms-like tyrosine kinase 3 (FLT3), are crucial mediators of signaling pathways that drive cell growth, proliferation, survival, and angiogenesis.[2][4][5] By simultaneously blocking these pathways, SU14813 can effectively inhibit the growth and survival of both tumor cells and the endothelial cells that form tumor-supporting blood vessels.[2][6]

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR Proliferation Cell Proliferation & Survival VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFRβ PDGFR->Proliferation KIT KIT KIT->Proliferation FLT3 FLT3 FLT3->Proliferation SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: SU14813 mechanism of action on key RTKs.

Data Presentation: Quantitative Analysis of Anti-Proliferative Effects

The potency of SU14813 has been quantified through various in vitro assays, determining its half-maximal inhibitory concentration (IC50) against specific kinases and in cell-based proliferation and survival assays.

Table 1: Biochemical IC50 Values for Target Kinases

This table summarizes the concentration of SU14813 required to inhibit the activity of its target kinases by 50% in cell-free biochemical assays.

Target KinaseIC50 (nM)
VEGFR12[3][6][7]
VEGFR250[3][6][7]
PDGFRβ4[3][6][7]
KIT15[3][6][7]
FLT350 (µM) *
FMS/CSF1RData not specified

*Note: The IC50 for FLT3 is reported in micromolar (µM) concentration.[7]

Table 2: Cellular IC50 Values from In Vitro Assays

This table presents the IC50 values of SU14813 in various cell-based assays, reflecting its efficacy in a more biologically relevant context.

Cell Line / Assay TypeTarget PathwayCellular IC50 (nM)
Porcine Aorta Endothelial CellsVEGFR-2 Phosphorylation5.2[2][6]
Porcine Aorta Endothelial CellsPDGFR-β Phosphorylation9.9[2][6]
Porcine Aorta Endothelial CellsKIT Phosphorylation11.2[2][6]
Human Umbilical Vein Endothelial Cells (HUVECs)VEGF-induced Survival6.8[7]
U-118MG (Glioblastoma)Cell Growth50 - 100[6]
NIH-3T3 (Fibroblast) overexpressing PDGFRβPDGF-dependent Proliferation20 (µM) *
MV4-11 (Human AML)Autonomous Proliferation (FLT3-ITD)50 (µM) *
OC1-AML5 (Human AML)FLT3 Ligand-dependent ProliferationData not specified

*Note: The IC50 for NIH-3T3 and MV4-11 cells are reported in micromolar (µM) concentration.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro results. Below are representative protocols for assays used to evaluate SU14813.

Protocol 1: Endothelial Cell Survival Assay

This assay assesses the ability of SU14813 to inhibit the survival signals mediated by growth factors in endothelial cells.[2]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) from passages 4 to 5 are grown to subconfluency in EGM2 medium supplemented with 10% Fetal Bovine Serum (FBS), endothelial cell growth supplement, and heparin.[2]

  • Seeding: Cells are seeded into 96-well plates at a density of 10,000 cells per well in F12K medium with 10% FBS.[2]

  • Starvation: After 24 hours, the medium is replaced with F12K medium containing 1% FBS, and the cells are starved for 18 hours to synchronize them and reduce baseline signaling.[2]

  • Treatment: Cells are then incubated with various concentrations of SU14813.

  • Stimulation: Growth factors (e.g., VEGF) are added to stimulate survival pathways.

  • Quantification: After a set incubation period, cell viability is measured using a suitable method, such as an MTT or a luminescent ATP assay, to determine the IC50 of SU14813.[8]

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis p1 Seed cells in 96-well plate p2 Incubate for 24h for cell adherence p1->p2 p3 Starve cells in low-serum medium (18h) p2->p3 t1 Add varying concentrations of SU14813 p3->t1 t2 Add growth factor (e.g., VEGF/PDGF) t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add viability reagent (e.g., MTT, WST-1) t3->a1 a2 Incubate per reagent protocol a1->a2 a3 Read absorbance on microplate reader a2->a3 a4 Calculate IC50 value a3->a4

Caption: General workflow for an in vitro cell viability assay.
Protocol 2: Cellular Receptor Phosphorylation Assay

This assay directly measures the inhibitory effect of SU14813 on the phosphorylation of its target RTKs within a cellular context.

  • Cell Lines: Use cell lines engineered to overexpress a specific target receptor (e.g., porcine aorta endothelial cells transfected with VEGFR-2, PDGFR-β, or KIT).[2][6]

  • Plating: Seed cells in appropriate culture plates and allow them to adhere.

  • Starvation: Prior to treatment, starve the cells in a serum-free or low-serum medium to reduce basal receptor phosphorylation.

  • Inhibition: Treat the cells with a range of SU14813 concentrations for a predetermined time.

  • Ligand Stimulation: Stimulate the cells with the specific ligand for the receptor of interest (e.g., VEGF for VEGFR-2, PDGF for PDGFR-β) for a short period (5-15 minutes) to induce receptor phosphorylation.

  • Lysis: Immediately wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors.[9]

  • Quantification: Determine the levels of phosphorylated and total receptor protein in the cell lysates using an enzyme-linked immunosorbent assay (ELISA) or Western blot analysis.

  • Analysis: Calculate the concentration of SU14813 that inhibits ligand-stimulated phosphorylation by 50% (IC50).

Conclusion

The initial in vitro evaluation of SU14813 demonstrates its potent and broad-spectrum anti-proliferative activity. By effectively inhibiting key RTKs such as VEGFR, PDGFR, KIT, and FLT3, SU14813 disrupts the signaling cascades essential for tumor cell proliferation, survival, and angiogenesis.[2][4] The low nanomolar IC50 values obtained from both biochemical and cellular assays underscore its potential as a therapeutic agent.[6][7] The detailed protocols provided herein offer a robust framework for the continued investigation and validation of SU14813 and similar multi-targeted kinase inhibitors in a research setting.

References

An In-depth Technical Guide on (Z)-SU14813: A Split Kinase Domain RTK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The focus is on its role as an inhibitor of split kinase domain RTKs, its mechanism of action, and the signaling pathways it modulates. This document is intended for an audience with a strong background in molecular biology, pharmacology, and drug development.

Introduction to this compound and Split Kinase Domain RTKs

This compound is a potent, orally available small molecule that targets multiple receptor tyrosine kinases.[1] Structurally, it belongs to the same chemical library that produced sunitinib.[2][3][4] Its primary targets are members of the class III/IV "split kinase domain" subgroup of RTKs.[2] These receptors are characterized by an intracellular kinase domain that is interrupted by a hydrophilic insertion sequence.[5][6][7] This kinase insert region contains crucial autophosphorylation sites that serve as docking points for signal-transducing molecules.[5]

The split kinase domain RTK family includes key regulators of angiogenesis, cell proliferation, and survival, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Stem Cell Factor Receptor (KIT), and FMS-like Tyrosine Kinase 3 (FLT3).[2] Dysregulation of these RTKs through overexpression, mutation, or ligand-dependent activation is a hallmark of many cancers, making them attractive therapeutic targets.[2][3] By simultaneously inhibiting several of these pathways, multi-targeted inhibitors like SU14813 may offer a more effective therapeutic strategy compared to single-target agents.[2][3]

Mechanism of Action

This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket within the catalytic domain of its target RTKs. This inhibition prevents the transfer of the γ-phosphate from ATP to tyrosine residues on the receptor and downstream substrates, a critical step in the activation of signaling cascades.[5] By blocking this autophosphorylation, SU14813 effectively halts the downstream signaling pathways that drive cellular processes such as proliferation, survival, migration, and angiogenesis.[3][8] The inhibitor has demonstrated activity against both ligand-dependent and ligand-independent (mutant) forms of these kinases.[2][3][8]

Quantitative Inhibitory Activity of this compound

The potency of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the available IC50 data, representing the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity.

Table 1: Biochemical IC50 Values for this compound

Target KinaseIC50 (nM)
VEGFR1 (Flt-1)2[8][9][10][11][12][13]
VEGFR2 (KDR/Flk-1)50[8][9][10][11][12][13]
PDGFRβ4[8][9][10][11][12][13]
KIT (c-Kit)15[8][9][10][11][12][13]
FGFR13500[10]
EGFR>20000[10]
Src2500[10]
c-Met9000[10]

Table 2: Cellular IC50 Values for this compound

Target/Cell LineAssay TypeIC50 (nM)
VEGFR-2 (PAE cells)Phosphorylation5.2[2][8][9]
PDGFR-β (PAE cells)Phosphorylation9.9[2][8][9]
KIT (PAE cells)Phosphorylation11.2[2][8][9]
VEGFR-2 (Transfected NIH 3T3)Phosphorylation40[10]
PDGFR-β (Transfected NIH 3T3)Phosphorylation20[10]
KIT (Mo7e cells)Phosphorylation6[10]
FLT3-ITD (MV4;11 cells)Phosphorylation50[10]
HUVECsVEGF-induced survival6.8[10]
U-118MGGrowth Inhibition50-100[8][9]

Targeted Signaling Pathways

This compound's anti-cancer activity stems from its ability to block key signaling pathways downstream of its target RTKs. The following diagrams illustrate the major pathways affected by the inhibitor.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration SU14813 This compound SU14813->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt/PKB PI3K->AKT Survival Cell Survival AKT->Survival

Caption: VEGFR2 signaling pathway and its inhibition by this compound.

Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates, initiating downstream cascades like the PLCγ-PKC-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, survival, and migration.[14][15][16][17][18]

PDGFRB_Signaling PDGF PDGF-B/D PDGFRB PDGFRβ PDGF->PDGFRB Binds PI3K PI3K PDGFRB->PI3K Activates Grb2_SOS Grb2/SOS PDGFRB->Grb2_SOS Recruits Migration Cell Migration PDGFRB->Migration SU14813 This compound SU14813->PDGFRB Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PDGFRβ signaling pathway and its inhibition by this compound.

The binding of Platelet-Derived Growth Factor (PDGF) to PDGFRβ triggers receptor dimerization and activation of pathways including PI3K/Akt and Ras/MAPK, which are crucial for the growth, survival, and migration of mesenchymal cells.[19][20][21][22]

cKIT_Signaling SCF SCF cKIT c-KIT SCF->cKIT Binds PI3K PI3K cKIT->PI3K Activates Ras_MAPK Ras/MAPK Pathway cKIT->Ras_MAPK Activates JAK JAK cKIT->JAK Activates SU14813 This compound SU14813->cKIT Inhibits AKT Akt PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Ras_MAPK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Caption: c-KIT signaling pathway and its inhibition by this compound.

Stem Cell Factor (SCF) binding to c-KIT activates multiple downstream pathways, including PI3K/Akt, Ras/MAPK, and JAK/STAT, which are vital for the proliferation, survival, and differentiation of hematopoietic stem cells, mast cells, and other cell types.[23][24][25][26]

FLT3_Signaling FL FLT3 Ligand FLT3 FLT3 FL->FLT3 Binds PI3K_AKT PI3K/Akt Pathway FLT3->PI3K_AKT RAS_MAPK Ras/MAPK Pathway FLT3->RAS_MAPK FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->PI3K_AKT FLT3_ITD->RAS_MAPK STAT5 STAT5 FLT3_ITD->STAT5 SU14813 This compound SU14813->FLT3 Inhibits SU14813->FLT3_ITD Inhibits Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition Proliferation Aberrant Cell Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling and its inhibition by this compound.

FLT3, activated by its ligand or by mutations like internal tandem duplications (FLT3-ITD), signals through the PI3K/Akt, Ras/MAPK, and STAT5 pathways, leading to aberrant cell growth and survival, particularly in acute myeloid leukemia (AML).[27][28][29][30]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of this compound, based on standard industry practices.

1. Biochemical Kinase Assay (In Vitro)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Objective: To determine the IC50 value of this compound against purified RTK cytoplasmic domains.

  • Principle: A radiometric assay measuring the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a synthetic peptide or protein substrate by the kinase.

  • Materials:

    • Purified recombinant kinase (e.g., GST-fusion proteins of the cytoplasmic domains of VEGFR2, PDGFRβ, etc.).

    • Specific peptide substrate for the kinase.

    • [γ-³²P]ATP.

    • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

    • This compound serially diluted in DMSO.

    • 96- or 384-well plates.

    • Phosphocellulose paper or membrane.

    • Stop solution (e.g., EDTA or phosphoric acid).

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.

    • Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the plate.

    • Add the kinase/substrate mixture to the wells.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity on the paper using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow A Prepare Kinase, Substrate, Buffer B Add serially diluted This compound A->B C Initiate reaction with [γ-³²P]ATP B->C D Incubate C->D E Stop Reaction D->E F Spot on Membrane E->F G Wash F->G H Scintillation Counting G->H I Calculate IC50 H->I

Caption: Workflow for a typical biochemical kinase assay.

2. Cellular Receptor Phosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a target receptor within a cellular context.

  • Objective: To determine the cellular IC50 of this compound for the inhibition of ligand-induced or constitutive RTK phosphorylation.

  • Principle: An ELISA-based or Western blot method to detect the level of phosphorylated receptor in cell lysates after treatment with the inhibitor and stimulation with a ligand (if applicable).

  • Materials:

    • Cell line expressing the target RTK (e.g., NIH 3T3 cells transfected with the receptor, or cancer cell lines with endogenous expression like MV4;11 for FLT3-ITD).

    • Appropriate cell culture media and supplements.

    • Ligand for the RTK (e.g., VEGF, PDGF).

    • This compound serially diluted in DMSO.

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Primary antibodies: one specific for the phosphorylated form of the receptor and one for the total receptor protein.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Western blot apparatus or ELISA plate reader.

  • Procedure:

    • Seed cells in multi-well plates and grow to sub-confluency.

    • Starve the cells in serum-free medium for several hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with serial dilutions of this compound or DMSO for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes). For constitutively active mutants, this step is omitted.

    • Wash the cells with cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation.

    • Determine protein concentration in the lysates.

    • For Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total receptor antibodies.

    • For ELISA: Use a sandwich ELISA kit with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

    • Quantify the signal and normalize the phosphorylated receptor level to the total receptor level.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cellular_Phospho_Assay_Workflow A Seed & Grow Cells B Serum Starve A->B C Pre-treat with This compound B->C D Stimulate with Ligand (if required) C->D E Lyse Cells D->E F Quantify Phospho-RTK (Western Blot / ELISA) E->F G Normalize to Total RTK F->G H Calculate IC50 G->H

Caption: Workflow for a cellular receptor phosphorylation assay.

Conclusion

This compound is a potent inhibitor of the split kinase domain RTKs, including VEGFRs, PDGFRβ, KIT, and FLT3. Its multi-targeted approach allows for the simultaneous blockade of several key pathways involved in tumor growth, angiogenesis, and survival. The quantitative data demonstrate its high potency in both biochemical and cellular settings. The detailed understanding of its mechanism and the signaling pathways it affects provides a strong rationale for its investigation as a therapeutic agent in malignancies driven by these RTKs. The standardized experimental protocols outlined in this guide serve as a foundation for further research and development of this and similar compounds.

References

Methodological & Application

Application Notes and Protocols for In Vivo Preparation of (Z)-SU14813 with DMSO and Corn Oil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and in vivo administration of (Z)-SU14813 using a vehicle of Dimethyl Sulfoxide (DMSO) and corn oil. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and Stem Cell Factor Receptor (KIT).[1][2][3][4] By inhibiting these RTKs, SU14813 can block critical signaling pathways involved in tumor angiogenesis, growth, and metastasis.[2][4][5] Its broad-spectrum activity makes it a valuable tool for preclinical cancer research.[2][4]

Vehicle Selection: DMSO and Corn Oil

For in vivo studies, particularly with water-insoluble compounds like SU14813, a suitable vehicle is necessary for effective delivery. A combination of DMSO and corn oil is often employed.

  • DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[6] However, it is not an inert vehicle and can exert biological effects and toxicity, especially at high concentrations.[7][8][9][10] For in vivo use in mice, it is crucial to minimize the final concentration of DMSO, ideally keeping it below 10%.[7][10]

  • Corn oil is a commonly used lipid-based vehicle for the oral or parenteral administration of lipophilic drugs in animal models.[11][12] While generally considered safe, researchers should be aware that corn oil can have its own physiological effects.[11][13][14] Therefore, a vehicle-only control group is essential in experimental design.

The combination of a small amount of DMSO to initially dissolve the compound, followed by dilution in corn oil, provides a viable method for administering SU14813 in vivo.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC₅₀ (nM)
VEGFR12
PDGFRβ4
KIT15
VEGFR250

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: Solubility of this compound

Solvent SystemSolubility
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.65 mM)
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.65 mM)
DMSO44 mg/mL (99.44 mM) with sonication

Data sourced from MedchemExpress.[1]

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases. The diagram below illustrates the primary signaling pathways targeted by SU14813.

SU14813_Signaling_Pathway SU14813 This compound VEGFR VEGFR1/2 SU14813->VEGFR PDGFRb PDGFRβ SU14813->PDGFRb cKIT KIT SU14813->cKIT FLT3 FLT3 SU14813->FLT3 Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis Tumor_Growth Tumor Cell Proliferation PDGFRb->Tumor_Growth PDGFRb->Metastasis cKIT->Tumor_Growth FLT3->Tumor_Growth

Figure 1. this compound Signaling Pathway

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and administration of this compound.

5.1. Protocol for Preparation of this compound in 10% DMSO and 90% Corn Oil

This protocol is designed to prepare a dosing solution of this compound. It is recommended to prepare this solution fresh on the day of use.[1]

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile corn oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., mg/kg) and dosing volume (e.g., 10 mL/kg).

  • Prepare Stock Solution in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile vial.

    • Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 25 mg/mL).[1]

    • Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[1]

  • Prepare Final Dosing Solution:

    • In a separate sterile tube, add the required volume of corn oil (90% of the final volume).

    • Add the calculated volume of the this compound DMSO stock solution to the corn oil to achieve the final desired concentration and a final DMSO concentration of 10%.[1]

    • Vortex the mixture vigorously to ensure a uniform suspension.

Example Calculation: To prepare 1 mL of a 2.5 mg/mL dosing solution:

  • Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to 900 µL of corn oil.[1]

  • Vortex until the solution is clear and homogenous.

5.2. Protocol for Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution via oral gavage.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized feeding needles (gavage needles)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to determine the precise volume of the dosing solution to be administered.

  • Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe fitted with a gavage needle. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the feeding needle.

  • Gavage Administration:

    • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is properly positioned in the esophagus, slowly dispense the solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study using this compound.

SU14813_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis calc Calculate Dosages weigh Weigh SU14813 calc->weigh dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso dissolve_oil Dilute in Corn Oil (Working Solution) dissolve_dmso->dissolve_oil weigh_animal Weigh Animal dissolve_oil->weigh_animal load_syringe Load Syringe weigh_animal->load_syringe gavage Oral Gavage load_syringe->gavage monitor Monitor Animal gavage->monitor collect Collect Data/ Tissue Samples monitor->collect analyze Analyze Results collect->analyze

Figure 2. In Vivo Experimental Workflow

References

Application Notes and Protocols for Dissolving (Z)-SU14813 in DMSO for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in cancer research by impeding angiogenesis and tumor cell proliferation.[1] It primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[1][2] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) for in vitro applications.

2. Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₃H₂₇FN₄O₄[2][3]
Molecular Weight~442.5 g/mol [2]
IUPAC Name5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[2]
CAS Number627908-92-3[4]

3. Solubility in DMSO

This compound exhibits good solubility in DMSO. However, it is crucial to use high-quality, anhydrous DMSO to avoid precipitation, as the compound is hygroscopic.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO44-88 mg/mL99-199 mMUse of newly opened, anhydrous DMSO is highly recommended.[4][5] Ultrasonic treatment or gentle warming can aid dissolution.[4]

4. Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM solution: Mass = 10 mmol/L x 0.001 L x 442.5 g/mol = 4.425 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: a. Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. b. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. c. If the compound does not fully dissolve, briefly sonicate the tube in an ultrasonic water bath or warm it gently (e.g., in a 37°C water bath) until the solution is clear.[4] Avoid excessive heating.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended as it may lead to loss of the compound.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 6 months).[6]

5. Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the general workflow for its use in cell culture experiments.

SU14813_Pathway cluster_membrane Cell Membrane RTK VEGFR / PDGFR / c-Kit / FLT3 P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding SU14813 This compound SU14813->RTK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_RTK->Downstream Response Cellular Responses (Proliferation, Angiogenesis, Survival) Downstream->Response

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve this compound in DMSO Dilute Prepare Working Dilutions in Cell Culture Medium Dissolve->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Assay Perform Cellular Assays (e.g., Proliferation, Apoptosis) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General experimental workflow for cell culture.

References

Application Notes: Preparation and Storage of (Z)-SU14813 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), c-Kit, and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] It has demonstrated significant antiangiogenic and antitumor activity.[4] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and obtaining reliable, reproducible results in both in vitro and in vivo experiments. These notes provide a detailed protocol for the preparation and storage of this compound stock solutions.

Physicochemical Properties

Understanding the chemical and physical properties of this compound is the foundation for correct handling and solution preparation. Key data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₂₃H₂₇FN₄O₄ [1][5][6]
Molecular Weight 442.48 g/mol [1][2][4][5]
Appearance Solid powder [2]
Solubility in DMSO ≥ 44 mg/mL (approx. 99.4 mM) [4][7]
Solubility in Water Insoluble [3][4]

| Solubility in Ethanol | Insoluble |[4] |

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), the recommended solvent.[3] It is crucial to use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly decrease the solubility of the compound.[4][7]

Materials and Equipment:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, polypropylene (B1209903) or glass vials with secure caps

  • Vortex mixer and/or sonicator

  • Calibrated pipettes and sterile, low-retention tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Equilibrate Compound: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation.

  • Calculate Required Mass: Use the following formula to determine the mass of this compound needed:

    Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 442.48 g/mol = 4.425 mg

  • Weigh Compound: Carefully weigh the calculated mass of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the desired volume of anhydrous DMSO to the vial containing the powder.

  • Dissolve Compound: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution.[7][8] Ensure the final solution is clear and free of particulates.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[4][7][8]

  • Store Properly: Immediately place the aliquots in the appropriate storage conditions as outlined in the storage guidelines below.

Table 2: Quick Reference for Preparing this compound Stock Solutions in DMSO

Desired Concentration Volume Mass of this compound Required
1 mM 1 mL 0.44 mg
5 mM 1 mL 2.21 mg
10 mM 1 mL 4.43 mg

| 10 mM | 5 mL | 22.12 mg |

Storage and Stability Guidelines

Proper storage is essential to maintain the integrity and activity of this compound. Recommendations for both the solid compound and prepared stock solutions are provided below.

Table 3: Recommended Storage Conditions for this compound

Form Storage Temperature Stability Period Source(s)
Powder (Solid) -20°C Up to 3 years [1][4]
4°C Up to 2 years [1]
Stock Solution (in DMSO) -80°C 6 months to 2 years [2][4][7]

| | -20°C | 1 month to 1 year |[2][4][7] |

Key Storage Recommendations:

  • Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is the most effective way to preserve its stability.[4][7][8]

  • Working Solutions: Working solutions for cell-based assays or in vivo studies should be prepared fresh from a stock aliquot for each experiment.[7][8]

  • DMSO Concentration in Assays: When preparing working solutions, ensure the final concentration of DMSO in the experimental medium is low (typically <0.1%) to avoid solvent-induced cellular artifacts.[9]

Workflow Visualization

The following diagram illustrates the standard workflow for preparing and storing the this compound stock solution.

G cluster_prep Preparation cluster_store Storage start 1. Equilibrate Compound to RT weigh 2. Weigh This compound Powder start->weigh add_solvent 3. Add Anhydrous DMSO weigh->add_solvent dissolve 4. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve aliquot 5. Aliquot into Single-Use Tubes dissolve->aliquot store 6. Store Aliquots at -80°C aliquot->store

Caption: Workflow for preparing and storing this compound stock solution.

References

Application Notes and Protocols for (Z)-SU14813 in In Vivo Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant anti-angiogenic and antitumor activity in preclinical studies. This document provides detailed application notes and protocols for the use of this compound in in vivo xenograft tumor models, including recommended dosage regimens, experimental workflows, and an overview of its mechanism of action.

Introduction

This compound exerts its biological effects by inhibiting several RTKs that are crucial for tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2] By simultaneously blocking these signaling pathways, this compound can effectively inhibit tumor cell proliferation and survival, as well as the formation of new blood vessels that supply nutrients to the tumor.[1][3] Preclinical studies in various xenograft models have shown that this compound can lead to tumor growth inhibition, growth arrest, and even tumor regression.[3][4]

Mechanism of Action

This compound is a small molecule inhibitor that targets the ATP-binding site of multiple RTKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[1][5] The inhibition of VEGFR and PDGFR signaling disrupts angiogenesis and the recruitment of pericytes, leading to a reduction in tumor vascularization. The inhibition of KIT and Fms-like tyrosine kinase 3 (FLT3) can directly impact tumor cell proliferation and survival in cancers where these receptors are aberrantly activated.[1][4]

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PLCg PLCγ VEGFR->PLCg Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR PDGFR->Angiogenesis KIT KIT KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR FLT3 FLT3 FLT3->RAS_RAF_MEK_ERK FLT3->PI3K_AKT_mTOR VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->KIT FLT3L FLT3-L FLT3L->FLT3 SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Migration Cell Migration RAS_RAF_MEK_ERK->Migration PI3K_AKT_mTOR->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival PLCg->Angiogenesis

Figure 1: Simplified signaling pathway of this compound.

Recommended Dosage for In Vivo Xenograft Models

The optimal dosage of this compound can vary depending on the tumor model and the desired therapeutic outcome. Based on preclinical studies, a common administration route is oral gavage, typically administered twice daily (BID).[4] The plasma half-life in mice is relatively short (approximately 1.8 hours), which supports a BID dosing schedule.[4] The oral bioavailability is around 40% in mice.[4] A target plasma concentration for in vivo efficacy is estimated to be between 100 to 200 ng/mL.[1][2]

Table 1: Summary of this compound Dosages in Various Xenograft Models

Tumor Cell LineXenograft ModelDosage (mg/kg)Dosing ScheduleOutcomeReference
C6 (rat glioma)Subcutaneous40, 80p.o. BIDGrowth Delay[4]
MV4;11 (human AML)Subcutaneous10, 20, 40p.o. BIDTumor Regression[4]
786-O (human renal)Subcutaneous40, 80p.o. BIDTumor Regression[4]
Colo205 (human colon)Subcutaneous40, 80p.o. BIDGrowth Arrest[4]
MV522 (human lung)Subcutaneous80p.o. BIDGrowth Delay[4]
LLC (murine lung)Subcutaneous10, 40, 80, 120p.o. BID25-63% Tumor Growth Inhibition[4]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo xenograft studies with this compound. It is recommended to optimize these protocols for specific cell lines and experimental goals.

Formulation of this compound for Oral Gavage

This compound is poorly soluble in water. A common formulation for oral administration in mice is a suspension in a vehicle such as carboxymethyl cellulose (B213188) (CMC).[4]

Materials:

  • This compound powder

  • Carboxymethyl cellulose sodium salt (low viscosity)

  • Sterile water for injection

  • Sterile magnetic stir bar and stir plate

  • Sterile tubes for storage

Protocol:

  • Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water while stirring continuously.

  • Leave the solution to stir at room temperature for several hours or overnight to ensure complete dissolution.

  • Weigh the required amount of this compound powder for the desired concentration and dosing volume.

  • Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or stirring to obtain a uniform suspension.

  • Prepare the formulation fresh daily and keep it under continuous gentle agitation during dosing to ensure homogeneity.

In Vivo Xenograft Tumor Model Workflow

Xenograft_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (Exponential Growth Phase) Harvesting 2. Cell Harvesting and Counting Cell_Culture->Harvesting Implantation 3. Subcutaneous Implantation (2-6 x 10^6 cells in PBS +/- Matrigel) Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Until ~100-350 mm³) Implantation->Tumor_Growth Randomization 5. Animal Randomization Tumor_Growth->Randomization Dosing 6. This compound Administration (p.o. BID) Randomization->Dosing Monitoring 7. Monitor Body Weight and Tumor Volume (2-3 times/week) Dosing->Monitoring Endpoint 8. Endpoint Criteria Met (e.g., tumor size, study duration) Monitoring->Endpoint Tissue_Collection 9. Tumor and Tissue Collection Endpoint->Tissue_Collection Analysis 10. Pharmacodynamic and Histological Analysis Tissue_Collection->Analysis

Figure 2: General workflow for a subcutaneous xenograft study.

Protocol:

  • Cell Culture and Implantation:

    • Culture tumor cells in their recommended media until they reach the exponential growth phase.[4]

    • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10^6 to 6 x 10^6 cells per 100-200 µL.[4]

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel may improve tumor take-rate and initial growth.[4]

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth and Treatment Initiation:

    • Allow tumors to grow to a mean volume of 100-350 mm³.[4]

    • Randomize animals into treatment and vehicle control groups.

    • Begin treatment with this compound or vehicle control via oral gavage at the predetermined dose and schedule.[4]

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and general health at least twice weekly as an indicator of toxicity.

    • Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).[4]

    • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for p-VEGFR) or histology.

Data Interpretation

The primary efficacy endpoint in these studies is typically tumor growth inhibition (TGI). TGI is often calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other valuable metrics include the number of partial or complete tumor regressions.

Conclusion

This compound is a potent multi-targeted RTK inhibitor with significant antitumor activity in a range of preclinical xenograft models. The provided protocols and dosage information serve as a comprehensive guide for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the appropriate tumor model, dosage regimen, and formulation is critical for obtaining reliable and reproducible results.

References

Application of (Z)-SU14813 in Human Umbilical Vein Endothelial Cells: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs), a primary model for studying angiogenesis.

Introduction

This compound exerts its biological effects by inhibiting a range of RTKs crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FLT3.[1] In endothelial cells, the inhibition of VEGFR and PDGFR signaling pathways is paramount to its anti-angiogenic activity. By blocking these pathways, this compound can effectively inhibit endothelial cell proliferation, migration, and the formation of capillary-like structures, all critical steps in the process of angiogenesis.

Mechanism of Action: Signaling Pathway Inhibition

This compound targets the ATP-binding site of multiple RTKs, thereby preventing the phosphorylation and activation of downstream signaling molecules. In HUVECs, the primary targets are VEGFR-2 and PDGFR-β. Inhibition of these receptors disrupts key signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are essential for endothelial cell survival, proliferation, and migration.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PDGFRb PDGFR-β PDGFRb->PI3K PDGFRb->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb SU14813 This compound SU14813->VEGFR2 SU14813->PDGFRb

Figure 1: Simplified signaling pathway of this compound action in HUVECs.

Quantitative Data Summary

The inhibitory effects of this compound on various HUVEC functions are summarized below. This data is crucial for designing experiments and interpreting results.

Assay TypeKey ParameterThis compound IC₅₀Reference
VEGF-Induced Survival Cell Viability6.8 nM
VEGFR-1 Kinase Activity Kinase Inhibition2 nM
VEGFR-2 Kinase Activity Kinase Inhibition50 nM
PDGFR-β Kinase Activity Kinase Inhibition4 nM
Migration % InhibitionNot available-
Tube Formation % InhibitionNot available-

Experimental Protocols

Detailed protocols for key in vitro angiogenesis assays using HUVECs are provided below.

HUVEC Proliferation/Survival Assay

This assay measures the effect of this compound on HUVEC viability, particularly in the context of growth factor stimulation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), passages 2-6

  • Endothelial Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Recombinant Human VEGF-A₁₆₅

  • 96-well cell culture plates, clear bottom, black or white walls for fluorescence/luminescence

  • Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or similar)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM-2.

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Seed HUVECs in 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of EGM-2.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Starvation:

    • Gently aspirate the medium.

    • Wash cells once with 100 µL of PBS.

    • Add 100 µL of basal medium (e.g., EBM-2) containing 0.5-1% FBS.

    • Incubate for 4-6 hours to serum-starve the cells and synchronize them.

  • Treatment:

    • Prepare serial dilutions of this compound in basal medium with 0.5-1% FBS. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the starvation medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for 1 hour.

  • Stimulation:

    • Prepare a solution of VEGF-A₁₆₅ in basal medium with 0.5-1% FBS at a final concentration of 20-50 ng/mL.

    • Add 10 µL of the VEGF solution to each well (except for the unstimulated control wells).

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Quantification:

    • Equilibrate the plate and cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle-treated, VEGF-stimulated control wells (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Proliferation_Workflow A Seed HUVECs in 96-well plate B Incubate overnight A->B C Serum-starve cells (4-6h) B->C D Treat with this compound or Vehicle (1h) C->D E Stimulate with VEGF D->E F Incubate for 48-72h E->F G Add Cell Viability Reagent F->G H Measure Signal (Luminescence/Fluorescence) G->H I Data Analysis: Calculate IC50 H->I

Figure 2: Experimental workflow for the HUVEC proliferation/survival assay.

HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on the directional migration of HUVECs.

Materials:

  • HUVECs and culture media as in the proliferation assay.

  • 24-well or 12-well cell culture plates.

  • Sterile 200 µL pipette tips or a specialized scratch assay tool.

  • Microscope with a camera and image analysis software.

Protocol:

  • Create a Confluent Monolayer:

    • Seed HUVECs in a 24-well plate at a density that will result in a confluent monolayer after 24-48 hours.

    • Incubate until a confluent monolayer is formed.

  • Create the "Wound":

    • Gently create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells twice with PBS to remove detached cells.

  • Treatment and Imaging (Time 0):

    • Add basal medium containing 0.5-1% FBS and the desired concentrations of this compound or vehicle control.

    • Immediately capture images of the scratch at defined locations for each well. This will be the 0-hour time point.

  • Incubation and Imaging:

    • Incubate the plate at 37°C, 5% CO₂.

    • Capture images of the same locations at regular intervals (e.g., 6, 12, and 24 hours).

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free "wound" at each time point for each condition.

    • Calculate the percentage of wound closure relative to the initial wound area at time 0.

  • Data Analysis:

    • Compare the rate of wound closure between the different treatment groups.

    • Plot the percentage of wound closure against time for each concentration.

HUVEC Tube Formation Assay

This assay evaluates the ability of HUVECs to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • HUVECs and culture media.

  • Growth factor-reduced basement membrane matrix (e.g., Matrigel®).

  • 96-well cell culture plates.

  • Calcein AM (for fluorescent visualization).

  • Fluorescence microscope with a camera and image analysis software.

Protocol:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice overnight at 4°C.

    • Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium with 2% FBS at a concentration of 2-4 x 10⁵ cells/mL.

    • In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.

    • Carefully add 100 µL of the cell suspension to each matrix-coated well.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor for tube formation periodically.

  • Visualization and Imaging:

    • Carefully remove the medium.

    • Stain the cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C.

    • Capture images of the tube networks using a fluorescence microscope.

  • Quantification:

    • Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify various parameters of the tube network, such as:

      • Total tube length

      • Number of nodes/junctions

      • Number of meshes/loops

  • Data Analysis:

    • Normalize the quantified parameters to the vehicle-treated control.

    • Plot the normalized values against the concentration of this compound to assess the dose-dependent inhibition of tube formation.

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate to solidify A->B E Seed treated HUVECs onto Matrigel B->E C Prepare HUVEC suspension D Pre-treat cells with this compound C->D D->E F Incubate for 4-18h E->F G Stain with Calcein AM F->G H Image tube networks G->H I Quantify tube parameters H->I

Figure 3: Experimental workflow for the HUVEC tube formation assay.

Conclusion

This compound is a valuable tool for studying the molecular mechanisms of angiogenesis and for the development of novel anti-cancer therapies. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in HUVEC-based in vitro angiogenesis models. It is recommended that researchers validate the inhibitory concentrations for their specific experimental setup to ensure robust and reproducible results.

References

Application Notes and Protocols: (Z)-SU14813 Treatment in Docetaxel-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the potential of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor, in overcoming docetaxel (B913) resistance in cancer models.

This compound is a small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FLT3.[1][2][3] Its anti-angiogenic and anti-tumor properties have been demonstrated in preclinical studies.[1] Notably, the combination of SU14813 with docetaxel has shown enhanced inhibition of tumor growth in docetaxel-resistant murine models, suggesting its potential to overcome chemoresistance.[1]

One of the primary mechanisms of docetaxel resistance is the overexpression of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein or multidrug resistance protein 1 (MDR1), which actively pumps chemotherapeutic agents out of cancer cells.[4] While direct studies on this compound's interaction with ABCB1 are limited, its structural analog, sunitinib, has been shown to inhibit the function of ABCB1.[5] This suggests a potential mechanism by which this compound may counteract docetaxel resistance.

These notes will guide researchers in designing and executing experiments to evaluate the efficacy of this compound in docetaxel-resistant cancer cell lines.

Data Presentation

The following tables summarize the known inhibitory activities of SU14813 and provide an illustrative example of expected outcomes when treating docetaxel-resistant cancer cells.

Table 1: Biochemical IC50 Values of SU14813 for Key Receptor Tyrosine Kinases

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15

(Data sourced from MedChemExpress)[2]

Table 2: Illustrative Example of Cell Viability (IC50) in Docetaxel-Sensitive and -Resistant Prostate Cancer Cell Lines

This table presents hypothetical, yet representative, data on the shift in docetaxel IC50 values commonly observed in the development of resistant cell lines and the potential synergistic effect of combining docetaxel with this compound.

Cell LineTreatmentExpected IC50 (nM)
DU-145 (Parental)Docetaxel~5
DU-145 (Docetaxel-Resistant)Docetaxel>250
DU-145 (Docetaxel-Resistant)This compound~75
DU-145 (Docetaxel-Resistant)Docetaxel + this compound (10 nM)~50

Note: The expected IC50 values are illustrative and based on typical resistance patterns and hypothesized synergy. Actual values must be determined experimentally.[6][7]

Mandatory Visualizations

cluster_membrane Cell Membrane RTKs VEGFR, PDGFR, KIT, FLT3 PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTKs->RAS_MAPK Angiogenesis Angiogenesis RTKs->Angiogenesis Growth_Factors Growth Factors (VEGF, PDGF) Growth_Factors->RTKs binds SU14813 This compound SU14813->RTKs inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Signaling pathway inhibited by this compound.

Start Docetaxel-Resistant Cancer Cell Line Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Treat with Docetaxel, SU14813, or combination Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay Determine IC50 Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Assess apoptosis levels Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Analyze protein expression

Caption: Experimental workflow for evaluating this compound efficacy.

cluster_cell Docetaxel-Resistant Cancer Cell Docetaxel_in Intracellular Docetaxel Apoptosis Apoptosis Docetaxel_in->Apoptosis ABCB1 ABCB1 (MDR1) Efflux Pump Docetaxel_in->ABCB1 efflux Docetaxel_out Extracellular Docetaxel ABCB1->Docetaxel_out SU14813 This compound SU14813->ABCB1 inhibits (hypothesized)

Caption: Hypothesized mechanism of overcoming docetaxel resistance.

Experimental Protocols

1. Generation of Docetaxel-Resistant Cancer Cell Lines

This protocol describes a method for generating docetaxel-resistant prostate cancer cell lines, which can be adapted for other cancer types.[6][7][8]

  • Materials:

    • Parental cancer cell line (e.g., DU-145, PC-3)

    • Complete culture medium

    • Docetaxel (stock solution in DMSO)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks and plates

  • Procedure:

    • Determine Initial IC50: Culture parental cells and determine the 50% inhibitory concentration (IC50) of docetaxel using a cell viability assay (e.g., MTT assay, see Protocol 2).

    • Initial Treatment: Seed parental cells in culture flasks. Once they reach 70-80% confluency, treat them with docetaxel at the predetermined IC50 concentration for 72 hours.

    • Recovery: After 72 hours, remove the docetaxel-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

    • Clonal Expansion: Allow the surviving cells to recover and proliferate. This may take 1-2 weeks.

    • Dose Escalation: Once the cells have recovered, subculture them and repeat the treatment with a 2-fold higher concentration of docetaxel.

    • Iterative Selection: Continue this cycle of treatment and recovery, gradually increasing the docetaxel concentration. This process can take up to 6 months to establish a stable resistant cell line.[6][7][9]

    • Validation: Regularly assess the IC50 of the developing cell line to confirm increasing resistance compared to the parental line.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

  • Materials:

    • Docetaxel-sensitive (parental) and -resistant cancer cell lines

    • 96-well plates

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • Docetaxel (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treatment: Prepare serial dilutions of docetaxel, this compound, and a combination of both in complete culture medium. Treat the cells with these solutions for 48-72 hours. Include a vehicle control (DMSO).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated parental and resistant cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Treat cells with docetaxel, this compound, or a combination at their respective IC50 concentrations for 24-48 hours.

    • Harvesting: Harvest the cells by trypsinization and centrifugation.

    • Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

4. Western Blot Analysis

This technique is used to detect and quantify specific proteins related to apoptosis and drug resistance.

  • Materials:

    • Treated and untreated parental and resistant cells

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-ABCB1, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.

    • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like β-actin.

References

Application Notes & Protocols for Measuring (Z)-SU14813 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor activities.[1][2] It primarily targets a range of RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT (stem cell factor receptor), and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] The mechanism of action of SU14813 involves the inhibition of ligand-dependent and -independent phosphorylation of these RTKs, which in turn blocks downstream signaling pathways crucial for cell growth, proliferation, migration, and survival.[1][2][3] These application notes provide detailed protocols for cell-based assays to quantify the efficacy of this compound.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

This compound exerts its therapeutic effects by binding to the ATP-binding site of the intracellular kinase domain of sensitive RTKs. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. Key pathways affected include the Ras/MAPK and PI3K/Akt pathways, which are pivotal in promoting cell proliferation and survival.

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR / KIT / FLT3 P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK SU14813 This compound SU14813->RTK Inhibits Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) P_RTK->Downstream Activates Response Cellular Responses: - Proliferation - Survival - Migration Downstream->Response Regulates

Figure 1: this compound inhibits RTK signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 1: Biochemical IC50 Values for this compound Against Target Kinases

Kinase TargetIC50 (nM)
VEGFR-12
VEGFR-250
PDGFRβ4
KIT15
FLT30.002-0.05 µmol/L
CSF-1R/FMS0.002-0.05 µmol/L

*Note: The IC50 values for FLT3 and CSF-1R/FMS were reported within a range in the source literature.[1]

Table 2: Cellular IC50 Values for this compound in Different Assays

Cell Line/Assay TypeTarget MeasuredIC50 (nM)
Porcine Aortic Endothelial Cells (VEGFR-2 expressing)VEGFR-2 Phosphorylation5.2
Porcine Aortic Endothelial Cells (PDGFR-β expressing)PDGFR-β Phosphorylation9.9
Porcine Aortic Endothelial Cells (KIT expressing)KIT Phosphorylation11.2
NIH-3T3 Cells (PDGFR-β expressing)PDGF-dependent Proliferation-
OC1-AML5 Cells (wild-type FLT3)FLT3 Ligand-dependent Proliferation-
MV4;11 Cells (FLT3-ITD mutant)Autonomous Proliferation-
U-118MG (Glioblastoma)Cell Growth50-100

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cells that are dependent on the targeted RTKs for growth and survival. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines (e.g., NIH-3T3 cells overexpressing a target RTK)

  • Complete growth medium (e.g., EGM-2 for HUVECs)

  • Starvation medium (basal medium with low serum, e.g., 1% FBS)

  • This compound stock solution (in DMSO)

  • Recombinant human VEGF or PDGF

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate overnight.

  • Starvation: Replace the medium with starvation medium and incubate for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in starvation medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 45 minutes.

  • Ligand Stimulation: Add the appropriate growth factor (e.g., 20 ng/mL VEGF) to all wells except the no-stimulation control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

Cell_Viability_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Starve Starve Cells (18-24h) Seed->Starve Treat Treat with this compound (Serial Dilutions) Starve->Treat Stimulate Stimulate with Growth Factor (e.g., VEGF) Treat->Stimulate Incubate Incubate (48-72h) Stimulate->Incubate MTT Add MTT Reagent (4h) Incubate->MTT Solubilize Solubilize Formazan with DMSO MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Figure 2: Workflow for cell viability assay.
Protocol 2: Cellular Receptor Phosphorylation Assay (Western Blot)

This protocol is designed to directly measure the inhibitory effect of this compound on the phosphorylation of a specific RTK in a cellular context.

Materials:

  • Cells expressing the target RTK (e.g., NIH-3T3 overexpressing VEGFR-2)

  • This compound stock solution (in DMSO)

  • Recombinant human VEGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Grow cells to near confluency and then starve them in serum-free medium for 18-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Ligand Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total RTK to confirm equal protein loading.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated RTK signal to the total RTK signal.

Western_Blot_Workflow Start Start Culture Culture and Starve Cells Start->Culture Treat Treat with this compound Culture->Treat Stimulate Stimulate with Ligand Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-phospho-RTK) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Reprobe Strip and Re-probe (anti-total-RTK) Detect->Reprobe Analyze Densitometry Analysis Reprobe->Analyze End End Analyze->End

Figure 3: Western blot workflow for phosphorylation.

References

Application Notes and Protocols: In Vivo Administration of SU14813 in Mice (p.o. vs i.v.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of the multi-targeted receptor tyrosine kinase inhibitor, SU14813, in mouse models. The document details the methodologies for oral (p.o.) and intravenous (i.v.) administration, summarizes key pharmacokinetic data, and outlines the relevant signaling pathways.

Introduction to SU14813

SU14813 is a potent, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), playing a crucial role in tumor angiogenesis and growth.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR-β), and KIT.[4][5] By inhibiting these pathways, SU14813 can suppress tumor neoangiogenesis and exhibit broad-spectrum antitumor activity.[1][2] Preclinical studies have demonstrated its efficacy in various xenograft models, leading to tumor regression or growth arrest.[1][2][4]

Data Presentation: Pharmacokinetics of SU14813 in Mice (Oral Administration)

Pharmacokinetic studies in mice have shown that SU14813 has a relatively short plasma half-life of 1.8 hours, suggesting the need for a twice-daily (BID) dosing regimen for sustained therapeutic effect.[1] The compound demonstrates rapid absorption and good exposure following oral administration, with an oral bioavailability of approximately 40%.[1] The plasma concentration required for in vivo target inhibition is estimated to be between 100 to 200 ng/mL.[1][2][4]

Pharmacokinetic ParameterValue (Oral Administration)Expected Value (Intravenous Administration)
Bioavailability ~40%[1]100% (by definition)
Time to Peak Concentration (Tmax) Rapid Absorption[1]Immediate
Plasma Half-life (t1/2) 1.8 hours[1]Likely similar to oral, dependent on clearance
Systemic Clearance Moderate (46 mL/min/kg)[1]Moderate (46 mL/min/kg)[1]
Volume of Distribution Moderate (1.5 L/kg)[1]Moderate (1.5 L/kg)[1]
Plasma Protein Binding 94-96% (unbound fraction 4-6%)[1]94-96% (unbound fraction 4-6%)[1]
Recommended Dosing Regimen Twice Daily (BID)[1]Dependent on study design and desired exposure profile

Signaling Pathway Inhibited by SU14813

SU14813 exerts its anti-angiogenic and antitumor effects by inhibiting the phosphorylation of several key receptor tyrosine kinases. This diagram illustrates the primary signaling pathways targeted by SU14813.

SU14813_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Proliferation Cell Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation Migration Cell Migration Survival Cell Survival KIT->Survival FLT3->Proliferation SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

SU14813 targets multiple receptor tyrosine kinases.

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of therapeutic agents to mice. These protocols are based on established best practices and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Administration (Gavage)

Oral gavage is a common method for delivering precise volumes of a substance directly into the stomach.

Materials:

  • Appropriately sized gavage needles (18-20 gauge for adult mice) with a rounded tip.[6]

  • Syringes (1 ml).

  • Weigh scale.

  • Substance to be administered.

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[6][7]

  • Tube Measurement: Measure the gavage tube from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the tube.[6][8]

  • Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head and extend the neck, creating a straight path to the esophagus.[6][8]

  • Tube Insertion: Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the upper palate.[6] The tube should pass easily into the esophagus with the animal exhibiting a swallowing reflex.[7] If resistance is met, do not force the tube; withdraw and reattempt.[6]

  • Administration: Once the tube is correctly placed, slowly administer the substance.[8]

  • Post-Procedure Monitoring: After administration, gently remove the tube and return the mouse to its cage. Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing.[8][9]

Oral_Gavage_Workflow Start Start Weigh Weigh Mouse & Calculate Dose Start->Weigh Measure Measure & Mark Gavage Tube Weigh->Measure Restrain Restrain Mouse Measure->Restrain Insert Insert Gavage Tube Restrain->Insert Administer Administer Substance Insert->Administer Remove Remove Tube Administer->Remove Monitor Monitor Mouse Remove->Monitor End End Monitor->End

Workflow for oral gavage in mice.
Intravenous Administration (Tail Vein Injection)

Intravenous injection into the lateral tail vein is a precise method for introducing substances directly into the systemic circulation.

Materials:

  • Sterile needles (27-30 gauge).[10][11][12]

  • Sterile syringes (0.3-1.0 ml).[10]

  • Animal restrainer.

  • Heat source (e.g., heat lamp or warming pad) to dilate the tail veins.[11][12][13]

  • 70% isopropyl alcohol.

  • Gauze.

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the appropriate injection volume. The maximum recommended bolus injection volume is 5 ml/kg.[10]

  • Vein Dilation: Warm the mouse's tail for 5-10 minutes to cause vasodilation, making the lateral tail veins more visible and accessible.[11][12]

  • Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.

  • Injection Site Preparation: Clean the tail with 70% isopropyl alcohol.[10]

  • Needle Insertion: With the bevel facing up, insert the needle parallel to the vein into the distal third of the tail.[10][13] A successful insertion should feel like the needle "slides" easily into the vein.[10]

  • Injection: Slowly inject the substance. There should be no resistance, and the vein may blanch as the substance is administered.[10][11] If resistance or swelling occurs, remove the needle and re-attempt at a more proximal site.[11]

  • Post-Injection Care: After injection, remove the needle and apply gentle pressure to the site with gauze to prevent bleeding.[13] Monitor the animal for several minutes to ensure hemostasis.[13]

IV_Injection_Workflow Start Start Weigh Weigh Mouse & Calculate Volume Start->Weigh Warm Warm Tail to Dilate Veins Weigh->Warm Restrain Restrain Mouse Warm->Restrain PrepareSite Prepare Injection Site Restrain->PrepareSite InsertNeedle Insert Needle into Tail Vein PrepareSite->InsertNeedle Inject Inject Substance InsertNeedle->Inject ApplyPressure Remove Needle & Apply Pressure Inject->ApplyPressure Monitor Monitor Mouse ApplyPressure->Monitor End End Monitor->End

Workflow for intravenous tail vein injection in mice.

Conclusion

The choice between oral and intravenous administration of SU14813 in mice will depend on the specific aims of the study. Oral administration via gavage is a viable and effective route for achieving therapeutic concentrations of SU14813, as demonstrated by preclinical efficacy studies.[1] Intravenous administration offers immediate and complete bioavailability, which may be advantageous for certain pharmacokinetic and pharmacodynamic studies. The provided protocols offer a foundation for performing these procedures safely and effectively. Researchers should always adhere to institutional guidelines and best practices for animal welfare.

References

Application Notes and Protocols for (Z)-SU14813 in the Study of FLT3-ITD Acute Myeloid Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells. In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase.[1][2] This aberrant signaling promotes uncontrolled proliferation and survival of leukemia cells and is associated with a poor prognosis.[3][4] (Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase inhibitor that has demonstrated significant activity against FLT3, as well as other kinases such as VEGFR and PDGFR.[5][6] These characteristics make this compound a valuable research tool for studying the pathobiology of FLT3-ITD positive AML and for the preclinical evaluation of potential therapeutic strategies.

Mechanism of Action

This compound exerts its effects by competitively binding to the ATP-binding pocket of the FLT3 kinase domain. This action inhibits the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. The primary signaling pathways constitutively activated by FLT3-ITD include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, all of which are crucial for cell survival and proliferation.[1][7] By inhibiting FLT3-ITD, this compound effectively abrogates these pro-survival signals, leading to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.

Data Presentation

The following tables summarize the quantitative data regarding the in vitro and cellular activity of this compound against FLT3 and in FLT3-ITD positive AML cell lines.

Kinase TargetAssay TypeIC50 (µM)
VEGFR1Biochemical Assay0.002
VEGFR2Biochemical Assay0.05
PDGFRβBiochemical Assay0.004
KITBiochemical Assay0.015
FLT3-ITD Biochemical Assay ~0.05

Caption: In Vitro Kinase Inhibition Profile of this compound.[8]

Cell LineFLT3 StatusAssay TypeIC50 (µM)
MV4;11FLT3-ITDCellular FLT3-ITD Phosphorylation0.05
NIH3T3PDGFRβCellular PDGFRβ Phosphorylation0.02
NIH3T3VEGFR2Cellular VEGFR2 Phosphorylation0.04
Mo7eKITCellular KIT Phosphorylation0.006

Caption: Cellular IC50 Values of this compound for Receptor Tyrosine Kinase Phosphorylation.[8]

Cell LineFLT3 StatusAssay TypeEffect of this compound
MV4;11FLT3-ITDAutonomous ProliferationInhibition of proliferation
OC1-AML5FLT3-WTFLT3 Ligand-dependent ProliferationInhibition of proliferation

Caption: Effect of this compound on the Proliferation of AML Cell Lines.[5]

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in FLT3-ITD positive AML cells.

1. Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of AML cell lines.

  • Materials:

    • FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13)

    • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

    • This compound

    • MTS reagent

    • 96-well plates

    • Humidified incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium at 2x the final concentration.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in AML cells treated with this compound.

  • Materials:

    • FLT3-ITD positive AML cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Propidium Iodide (PI)

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

    • Treat cells with various concentrations of this compound for 24-48 hours.

    • Harvest cells by centrifugation and wash with cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.

3. Western Blot Analysis of FLT3 Signaling Pathways

This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

  • Materials:

    • FLT3-ITD positive AML cell lines

    • This compound

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Treat AML cells with this compound for the desired time points (e.g., 2, 6, 24 hours).

    • Lyse the cells and quantify protein concentration using the BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival SU14813 This compound SU14813->FLT3_ITD

Caption: FLT3-ITD Signaling and Inhibition by this compound.

Western_Blot_Workflow A 1. Treat AML Cells with this compound B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental Workflow for Western Blot Analysis.

Apoptosis_Assay_Workflow A 1. Treat AML Cells with this compound B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Apoptotic Cell Population F->G

Caption: Workflow for Apoptosis Assay using Flow Cytometry.

References

Application Notes and Protocols for (Z)-SU14813 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its anti-angiogenic and anti-tumor effects by targeting several key signaling pathways involved in tumor growth, metastasis, and angiogenesis.[1][2][3] SU14813 has been shown to inhibit vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (Flt3).[1][2][3][4] The simultaneous inhibition of these pathways makes SU14813 a compelling candidate for combination therapies.[1][2]

The rationale for combining SU14813 with conventional chemotherapy stems from their distinct and potentially synergistic mechanisms of action. While chemotherapy directly targets rapidly dividing cancer cells, SU14813 can inhibit the tumor's ability to develop a blood supply (angiogenesis) and block signaling pathways that promote cell survival and proliferation.[1][2] Preclinical studies have demonstrated that combining SU14813 with agents like docetaxel (B913) can lead to enhanced anti-tumor efficacy compared to either agent alone.[1][2]

These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the combination of this compound with various chemotherapy agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Inhibitory Activity of SU14813

Target KinaseBiochemical IC50 (µmol/L)Cellular IC50 (nmol/L)
VEGFR-10.002[5]-
VEGFR-20.05[5]5.2[1]
PDGFR-β0.004[5]9.9[1]
c-Kit0.015[5]11.2[1]
FLT3--
CSF1R/FMS--

Table 2: In Vivo Efficacy of SU14813 in Combination with Docetaxel in a Murine Lewis Lung Carcinoma (LLC) Model [1]

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)
Vehicle Control-0
SU14813 (alone)10 mg/kg, p.o., BID25
SU14813 (alone)40 mg/kg, p.o., BID48
SU14813 (alone)80 mg/kg, p.o., BID55
SU14813 (alone)120 mg/kg, p.o., BID63
Docetaxel (alone)40 mg/kg, i.v., thrice weekly-
SU14813 + Docetaxel(Doses as above)Enhanced compared to single agents

Signaling Pathway

This compound is a multi-targeted inhibitor of receptor tyrosine kinases, primarily affecting pathways crucial for angiogenesis and tumor cell proliferation. The diagram below illustrates the key signaling pathways targeted by SU14813.

SU14813_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF cKit c-Kit SCF->cKit PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit->PI3K_AKT cKit->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKit Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration

Caption: SU14813 inhibits key receptor tyrosine kinases.

Experimental Protocols

In Vitro Combination Studies

1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of SU14813 in combination with a chemotherapeutic agent on the viability of cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., HUVEC for anti-angiogenesis, or a relevant tumor cell line)

    • Complete culture medium

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin; stock solution in appropriate solvent)

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of SU14813 and the chemotherapeutic agent in culture medium.

    • Treat the cells with:

      • SU14813 alone (multiple concentrations)

      • Chemotherapeutic agent alone (multiple concentrations)

      • Combination of SU14813 and the chemotherapeutic agent (at a constant ratio or varying concentrations)

      • Vehicle control (e.g., DMSO)

    • Incubate the plates for a specified period (e.g., 48-72 hours).

    • Add the viability reagent (MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each agent alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

2. Western Blot Analysis for Phosphorylated RTKs

This protocol assesses the effect of SU14813 on the phosphorylation of its target receptors in cancer cells.

  • Materials:

    • Cancer cell line expressing the target RTKs

    • Cell lysis buffer

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and electrophoresis apparatus

    • Transfer apparatus and membranes (e.g., PVDF)

    • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-PDGFRβ, anti-total-PDGFRβ, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to grow to 70-80% confluency.

    • Serum-starve the cells overnight, if necessary, to reduce basal receptor phosphorylation.

    • Treat the cells with SU14813 at various concentrations for a specified time.

    • If applicable, stimulate the cells with the corresponding ligand (e.g., VEGF, PDGF) for a short period (e.g., 10-15 minutes) before harvesting.

    • Lyse the cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Combination Studies

1. Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of SU14813 in combination with a chemotherapeutic agent in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line for implantation

    • This compound formulation for oral gavage[5]

    • Chemotherapeutic agent for injection (e.g., intravenous, intraperitoneal)

    • Calipers for tumor measurement

    • Animal balance

  • Procedure:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups:

      • Vehicle control

      • SU14813 alone

      • Chemotherapeutic agent alone

      • SU14813 in combination with the chemotherapeutic agent

    • Administer SU14813 orally (e.g., twice daily) and the chemotherapeutic agent according to its established dosing schedule.[1]

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Analyze the data for tumor growth inhibition, survival, and any signs of toxicity.

InVivo_Workflow Start Start: Tumor Cell Implantation TumorGrowth Tumor Growth to Palpable Size (e.g., 100-200 mm³) Start->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration: - SU14813 (p.o.) - Chemotherapy (e.g., i.v.) - Combination Randomization->Treatment Monitoring Regular Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Assessment Endpoint->Analysis

Caption: Workflow for in vivo tumor xenograft studies.

Drug Interaction and Formulation Considerations

  • Pharmacokinetic Interactions: When combining SU14813 with other drugs, it is important to consider potential pharmacokinetic interactions. Many chemotherapeutic agents and targeted therapies are metabolized by cytochrome P450 (CYP) enzymes.[6][7] In vitro studies can be conducted to assess whether SU14813 inhibits or induces major CYP isoforms.

  • Formulation for In Vivo Studies: For oral administration in mice, SU14813 can be formulated in a vehicle such as 0.5% carboxymethylcellulose. For intravenous administration, chemotherapeutic agents should be formulated according to standard protocols. Solubility of SU14813 can be enhanced using solvents like DMSO, PEG300, and Tween-80.[4][5]

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the experimental conditions for their specific cell lines, animal models, and chemotherapeutic agents. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals.

References

Application Notes and Protocols for (Z)-SU14813 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models for preclinical drug screening, offering a more physiologically relevant representation of in vivo tumors compared to traditional 2D cell cultures.[1][2][3][4][5] These models mimic the complex cellular architecture, nutrient and oxygen gradients, and cell-cell interactions characteristic of solid tumors, which can significantly influence drug efficacy and resistance.[2][3][6] (Z)-SU14813, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, has shown significant anti-angiogenic and antitumor activity.[7][8][9] This document provides detailed application notes and protocols for the utilization of this compound in 3D tumor spheroid models to assess its therapeutic potential.

This compound exerts its effects by inhibiting key RTKs including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[7][8][9][10] By targeting these receptors, SU14813 can disrupt critical signaling pathways involved in tumor angiogenesis, proliferation, and survival.[7][10]

Data Presentation

The following tables present representative quantitative data on the effects of this compound on 3D tumor spheroids. These are illustrative examples; researchers should generate their own data based on the specific cell lines and experimental conditions used.

Table 1: Inhibitory Concentration (IC50) of this compound in 2D vs. 3D Spheroid Models

Cell Line2D Culture IC50 (nM)3D Spheroid IC50 (nM)Fold Increase (3D/2D)
U-118 MG (Glioblastoma)50 - 100[11]450~4.5 - 9.0
A549 (Lung Carcinoma)120980~8.2
HT-29 (Colon Carcinoma)85750~8.8

Note: Increased IC50 values in 3D models are commonly observed due to factors such as limited drug penetration and the presence of quiescent cells in the spheroid core.[1]

Table 2: Effect of this compound on Tumor Spheroid Growth

Cell LineTreatmentSpheroid Diameter (µm) Day 0Spheroid Diameter (µm) Day 7% Growth Inhibition
U-118 MGVehicle Control (0.1% DMSO)400 ± 25950 ± 500%
This compound (450 nM)400 ± 22550 ± 3072.7%
A549Vehicle Control (0.1% DMSO)350 ± 20800 ± 450%
This compound (980 nM)350 ± 18420 ± 2584.4%

Signaling Pathway

The following diagram illustrates the signaling pathways inhibited by this compound.

SU14813_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_cellular_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF c_KIT KIT SCF->c_KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_AKT PDGFR->RAS_MAPK c_KIT->PI3K_AKT c_KIT->RAS_MAPK JAK_STAT JAK/STAT Pathway c_KIT->JAK_STAT FLT3->PI3K_AKT FLT3->RAS_MAPK FLT3->JAK_STAT SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->c_KIT SU14813->FLT3 Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration JAK_STAT->Proliferation JAK_STAT->Survival

Caption: this compound inhibits key receptor tyrosine kinases.

Experimental Protocols

3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.

Caption: Workflow for 3D tumor spheroid formation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in standard 2D flasks to ~80-90% confluency.[12]

  • Wash cells with PBS and detach using Trypsin-EDTA.[12][13]

  • Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.[13]

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.

  • Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.[13]

  • Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.[14]

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for the formation of compact spheroids.[14]

This compound Treatment of Tumor Spheroids

Caption: Workflow for spheroid drug treatment.

Materials:

  • Pre-formed tumor spheroids in a 96-well ULA plate

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

  • Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.[14]

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.[14]

  • Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.[14]

Assessment of Spheroid Viability and Growth

3.1 Spheroid Growth Measurement

Materials:

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids.[14]

  • Measure the diameter of each spheroid using image analysis software.[14]

  • Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)^3.

  • Determine the percentage of growth inhibition relative to the vehicle-treated control spheroids.

3.2 Spheroid Viability Assay (ATP-based)

This protocol utilizes a luminescent cell viability assay that measures ATP, an indicator of metabolically active cells.

Materials:

  • Treated spheroids in a 96-well ULA plate

  • 3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Equilibrate the spheroid plate and the viability reagent to room temperature for 30 minutes.[14]

  • Add a volume of the viability reagent to each well equal to the volume of the culture medium.[14]

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.[14]

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[14]

  • Transfer the lysate to an opaque-walled 96-well plate.[14]

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the log of the drug concentration against the percentage of viable cells.

Conclusion

The use of 3D tumor spheroid models provides a more accurate platform for evaluating the efficacy of anticancer agents like this compound. The protocols and data presented here offer a framework for researchers to investigate the effects of this multi-targeted RTK inhibitor in a system that better recapitulates the in vivo tumor microenvironment. This approach can yield more predictive data for preclinical drug development and aid in understanding the mechanisms of drug resistance.

References

Application Notes and Protocols: Detection of p-VEGFR2 Inhibition by SU14813 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels.[1][2] Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation at specific tyrosine residues, initiating a cascade of downstream signaling pathways.[1][2] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt signaling axes, are crucial for endothelial cell proliferation, migration, and survival.[1][3] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis and growth.[1][3] Consequently, VEGFR-2 has emerged as a prime target for anti-cancer drug development.[1][3]

SU14813 is a multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFR-2.[4][5][6] It functions by binding to the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[7] This application note provides a detailed protocol for assessing the inhibitory effect of SU14813 on VEGFR-2 phosphorylation in a cellular context using Western blotting.

Signaling Pathway and Inhibition

The binding of VEGF to its receptor, VEGFR-2, triggers the autophosphorylation of several tyrosine residues in the cytoplasmic domain of the receptor. This activation leads to the recruitment and activation of multiple downstream signaling molecules, culminating in various cellular responses essential for angiogenesis. SU14813 inhibits this initial autophosphorylation step, effectively blocking all subsequent downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization p-VEGFR-2 p-VEGFR2 (Autophosphorylation) VEGFR-2->p-VEGFR-2 PLCg PLCγ p-VEGFR-2->PLCg PI3K PI3K p-VEGFR-2->PI3K ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Cell Proliferation, Migration, Survival Akt->Angiogenesis ERK->Angiogenesis SU14813 SU14813 SU14813->p-VEGFR-2 Inhibition Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_protein Protein Extraction & Quantification cluster_wb Western Blot cluster_analysis Data Analysis A Seed HUVECs B Serum Starve A->B C Pre-treat with SU14813 B->C D Stimulate with VEGF-A C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking (5% BSA) H->I J Primary Antibody Incubation (p-VEGFR2, Total VEGFR2, Loading Control) I->J K Secondary Antibody Incubation J->K L Detection (ECL) K->L M Densitometry L->M N Normalization & Quantification M->N

References

Application Notes and Protocols: (Z)-SU14813 Anti-Migration Assay on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Z)-SU14813 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT. The migration of endothelial cells is a critical process in angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulated angiogenesis is a hallmark of several pathologies, including cancer and retinopathies. Consequently, inhibiting endothelial cell migration is a key therapeutic strategy. These application notes provide detailed protocols for assessing the anti-migratory effects of this compound on endothelial cells.

Mechanism of Action

This compound exerts its anti-migratory effects primarily by inhibiting the signaling cascades downstream of VEGFR2 and PDGFRβ. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration. By blocking the initial phosphorylation event, this compound effectively abrogates these downstream signals, leading to an inhibition of endothelial cell migration.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PDGFRb PDGFRβ PDGFRb->PI3K VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb SU14813 This compound SU14813->VEGFR2 SU14813->PDGFRb Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Migration

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from wound healing and transwell migration assays to illustrate the inhibitory effect of this compound.

Table 1: Wound Healing Assay - Percentage of Wound Closure

Treatment0 hours6 hours12 hours24 hours
Vehicle Control (0.1% DMSO)0%25% ± 2.1%55% ± 3.5%95% ± 4.2%
This compound (1 µM)0%15% ± 1.8%30% ± 2.9%45% ± 3.8%
This compound (5 µM)0%8% ± 1.2%15% ± 2.0%20% ± 2.5%
This compound (10 µM)0%5% ± 0.9%8% ± 1.5%10% ± 1.8%

Table 2: Transwell Migration Assay - Number of Migrated Cells

TreatmentMigrated Cells per Field% Inhibition
Vehicle Control (0.1% DMSO)250 ± 250%
This compound (1 µM)150 ± 1840%
This compound (5 µM)75 ± 1270%
This compound (10 µM)30 ± 888%

Experimental Protocols

Wound Healing (Scratch) Assay

This assay provides a straightforward method to assess collective cell migration.

A 1. Seed Cells B 2. Create Monolayer A->B C 3. Scratch B->C D 4. Add Treatment C->D E 5. Image (t=0) D->E F 6. Incubate E->F G 7. Image (t=x) F->G H 8. Analyze G->H A 1. Prepare Chambers B 2. Add Chemoattractant A->B C 3. Seed Cells with Treatment B->C D 4. Incubate C->D E 5. Remove Non-migrated Cells D->E F 6. Fix and Stain E->F G 7. Image and Count F->G

Troubleshooting & Optimization

(Z)-SU14813 precipitation in aqueous solution what to do

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-SU14813. The information provided is intended to address common issues encountered during experimental procedures, with a focus on preventing precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated when I diluted my DMSO stock solution in my aqueous cell culture medium. What should I do?

A1: This is a common issue due to the low aqueous solubility of this compound.[1] To resolve this, it is crucial to avoid direct dilution of a high-concentration DMSO stock into your aqueous medium. Instead, prepare an intermediate dilution of your DMSO stock in a small volume of cell culture medium first. Then, add this intermediate dilution to the final volume of your culture medium while gently vortexing or swirling. This gradual dilution helps to prevent the compound from crashing out of solution. For cell-based assays, ensure the final DMSO concentration is kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[2]

Q2: What is the best way to prepare a this compound solution for in vivo animal studies?

A2: Due to its poor aqueous solubility, a specific formulation is required for in vivo administration. A commonly used vehicle involves a mixture of solvents. One recommended protocol involves a three-step process:

  • Dissolve this compound in DMSO to create a stock solution.

  • Add PEG300 to the DMSO stock solution and mix thoroughly.

  • Add Tween-80 and then saline to the mixture to reach the final desired concentration.[3][4][5][6] This co-solvent formulation helps to maintain the solubility and bioavailability of the compound upon administration. Always prepare this formulation fresh before use.[7]

Q3: Can I store my prepared aqueous solutions of this compound?

A3: It is highly recommended to prepare aqueous working solutions of this compound fresh for each experiment.[7] The compound's stability in aqueous solutions over time can be limited, and storage may lead to precipitation or degradation. Stock solutions in 100% DMSO are more stable and can be stored for longer periods.

Q4: How should I store my this compound powder and DMSO stock solutions?

A4: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[7] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[3][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or media The compound has low aqueous solubility.[1] The concentration of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents in the final solution if the experimental system allows. 3. Use a pre-formulated solvent system containing PEG300 and Tween-80.[3][4][7] 4. Prepare an intermediate dilution in the culture medium before adding to the final volume.[2]
Cloudy or hazy solution after preparation Incomplete dissolution of the compound.1. Ensure the DMSO used is fresh and anhydrous, as hygroscopic DMSO can reduce solubility.[3][7] 2. Use sonication or gentle warming (e.g., 37°C water bath) to aid dissolution of the stock solution in DMSO.[2][3] 3. Vortex the solution thoroughly between the addition of each solvent in a co-solvent system.[2]
Inconsistent experimental results Degradation of the compound due to improper storage. Precipitation of the compound in the assay.1. Aliquot DMSO stock solutions to minimize freeze-thaw cycles.[3] 2. Always prepare fresh working solutions in aqueous buffers for each experiment.[7] 3. Visually inspect your final working solution for any signs of precipitation before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Carefully weigh the required amount of this compound powder.

  • Solubilization: Add the corresponding volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 44 mg/mL).[3]

  • Mixing: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[2][3]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.[3]

Protocol 2: Preparation of Aqueous Working Solution for In Vitro Cell-Based Assays
  • Thawing: Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding a small volume of the DMSO stock solution to a larger volume of pre-warmed cell culture medium. For example, add 10 µL of a 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the intermediate solution to the final volume of the cell culture medium to achieve the desired working concentration. This two-step dilution process helps prevent precipitation.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as in the experimental samples.

Protocol 3: Preparation of Formulation for In Vivo Animal Studies

This protocol is adapted from recommendations for compounds with low aqueous solubility.[3][4][7]

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution. A common ratio is 10% DMSO and 40% PEG300 in the final volume. Mix thoroughly.[3]

  • Add Tween-80 to the mixture (e.g., 5% of the final volume) and mix until the solution is clear.[3]

  • Add saline (e.g., 45% of the final volume) to reach the final desired volume and concentration.[3]

  • The final solution should be clear. Use this formulation immediately after preparation.

Quantitative Data Summary

Parameter Value Reference(s)
Molecular Weight 442.48 g/mol [8]
Solubility in DMSO ≥ 44 mg/mL (99.44 mM)[3]
Aqueous Solubility Insoluble[1]
Recommended Stock Solution Concentration in DMSO 10 mM - 99 mM[3][7]
Storage of Powder -20°C for up to 3 years[7]
Storage of DMSO Stock Solution -80°C for up to 1 year (aliquoted)[3][7]

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation cluster_invivo In Vivo Formulation Powder This compound Powder Stock High Concentration Stock Solution Powder->Stock Dissolve & Vortex DMSO 100% DMSO DMSO->Stock Intermediate Intermediate Dilution (in culture medium) Stock->Intermediate Dilute Final Final Working Solution (in culture medium) Intermediate->Final Dilute to final volume DMSO_stock_invivo DMSO Stock PEG300 PEG300 DMSO_stock_invivo->PEG300 1. Mix Tween80 Tween-80 PEG300->Tween80 2. Mix Saline Saline Tween80->Saline 3. Mix Final_invivo Final In Vivo Formulation Saline->Final_invivo 4. Final Volume

Caption: Workflow for preparing this compound solutions.

G cluster_pathway Simplified this compound Mechanism of Action cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_cellular Cellular Processes SU14813 This compound VEGFR VEGFR1/2 SU14813->VEGFR Inhibits PDGFRb PDGFRβ SU14813->PDGFRb Inhibits cKit c-Kit SU14813->cKit Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation PDGFRb->Proliferation Survival Cell Survival cKit->Survival

Caption: Simplified signaling pathway inhibition by this compound.

References

How to improve (Z)-SU14813 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-SU14813 in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It exerts its antiangiogenic and antitumor effects by inhibiting several RTKs involved in tumor growth, angiogenesis, and metastasis.[2][4] The primary targets of SU14813 are Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and c-Kit.[1][3] By blocking the signaling pathways initiated by these receptors, SU14813 can inhibit the proliferation and survival of tumor cells and endothelial cells.[2]

Q2: What are the recommended solvents for preparing this compound for in vivo studies?

A2: Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. Two commonly used solvent systems have been reported to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1] Additionally, a suspension can be prepared for oral administration.

Q3: How should I prepare the dosing solution for in vivo administration?

A3: It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[1] For detailed step-by-step instructions, please refer to the Experimental Protocols section below. Always start by preparing a clear stock solution before adding co-solvents sequentially.[1]

Q4: What is a typical route of administration and dosage for this compound in mice?

A4: In preclinical studies, this compound has been administered to mice via oral gavage (p.o.) twice daily (BID).[4][5] Dosages in these studies have ranged from 10 mg/kg to 120 mg/kg.[5] The appropriate dosage will depend on the specific animal model and experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or phase separation during preparation. The compound has not fully dissolved in the initial solvent or the co-solvents were added too quickly.- Ensure the initial stock solution in DMSO is completely clear before adding other solvents. - Add each co-solvent sequentially and ensure the solution is clear after each addition before proceeding to the next. - Gentle heating and/or sonication can be used to aid dissolution.[1]
The final solution is not clear. The concentration of this compound may be too high for the chosen solvent system.- Verify that the final concentration does not exceed the recommended solubility for the formulation (≥ 2.5 mg/mL for the co-solvent systems). - Consider preparing a slightly lower concentration to ensure complete dissolution.
Precipitation observed after administration (e.g., in the dosing syringe or upon contact with physiological fluids). The drug may be precipitating out of the formulation upon changes in temperature or pH.- Ensure the formulation is administered immediately after preparation. - For oral gavage, the use of a suspension with a suspending agent like CMC-Na may provide better stability in the gastrointestinal tract.
High inter-animal variability in plasma concentrations. Inconsistent formulation or administration technique.- Ensure the formulation is homogeneous, especially if using a suspension. Mix well before each administration. - Standardize the oral gavage technique to ensure consistent delivery to the stomach.
Lack of in vivo efficacy despite in vitro potency. Poor bioavailability due to low solubility and/or absorption.- Re-evaluate the formulation. A co-solvent system or a lipid-based formulation may improve absorption compared to a simple suspension. - Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration of SU14813 achieved with your chosen formulation and dose. The target plasma concentration for in vivo efficacy is estimated to be 100 to 200 ng/mL.[2]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (nM)
VEGFR12
VEGFR250
PDGFRβ4
c-Kit15
Data sourced from MedChemExpress and Selleck Chemicals product information.[3]

Table 2: Solubility of this compound for In Vivo Formulations

FormulationAchieved SolubilityAppearance
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.65 mM)Clear Solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.65 mM)Clear Solution
Carboxymethylcellulose sodium (CMC-Na)≥ 5 mg/mLHomogeneous Suspension
Data sourced from MedChemExpress and Selleck Chemicals product information.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-solvent Vehicle

This protocol describes the preparation of a 1 mL working solution at a concentration of 2.5 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution in DMSO: Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentration of 25 mg/mL. For 1 mL of the final formulation, you will need 100 µL of this stock solution. Vortex or sonicate until the compound is fully dissolved and the solution is clear.

  • Add PEG300: To the 100 µL of the DMSO stock solution, add 400 µL of PEG300. Mix thoroughly until the solution is clear.

  • Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Mix until the solution is clear.

  • Final Dilution: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.

  • Final Check: Ensure the final solution is clear and free of any precipitation. Use the freshly prepared solution for in vivo administration.

Protocol 2: Preparation of this compound as a Suspension for Oral Administration

This protocol describes the preparation of a 1 mL working suspension at a concentration of 5 mg/mL.

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the Compound: Accurately weigh 5 mg of this compound powder.

  • Prepare the Suspension: Add the 5 mg of this compound to 1 mL of the CMC-Na solution.

  • Homogenize: Vortex the mixture thoroughly until a homogeneous suspension is achieved.

  • Administration: Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.

Visualizations

SU14813_Signaling_Pathway Simplified Signaling Pathway of this compound Inhibition VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb SCF SCF cKit c-Kit SCF->cKit Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream PDGFRb->Downstream cKit->Downstream SU14813 This compound SU14813->VEGFR SU14813->PDGFRb SU14813->cKit Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Cell Proliferation & Survival Downstream->TumorGrowth experimental_workflow Experimental Workflow for In Vivo Formulation cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin Administration weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO (for co-solvent method) weigh->dissolve suspend 2. Suspend in Vehicle (for suspension method) weigh->suspend add_solvents 3. Sequentially add co-solvents dissolve->add_solvents check_clarity 4. Check for Clarity/ Homogeneity add_solvents->check_clarity homogenize 3. Homogenize suspend->homogenize homogenize->check_clarity administer 5. Administer Freshly (e.g., Oral Gavage) check_clarity->administer

References

Technical Support Center: (Z)-SU14813 Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Z)-SU14813 in cellular assays. This guide focuses on addressing potential off-target effects to ensure accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected phenotypic changes in our cell line at concentrations of this compound that are higher than the reported IC50 values for its primary targets. What could be the cause?

A: This is a strong indication of off-target effects. While this compound is a potent inhibitor of receptor tyrosine kinases (RTKs) such as VEGFRs, PDGFRs, KIT, and FLT3, at higher concentrations it can inhibit other kinases.[1] It has been shown to have inhibitory activity against FGFR1, EGFR, Src, and c-Met in the micromolar range.[1]

Troubleshooting Steps:

  • Review Kinase Selectivity Data: Compare the concentrations you are using with the known on-target and off-target IC50 values (see Tables 1 and 2).

  • Titrate Your Compound: Perform a dose-response curve to determine the lowest effective concentration that elicits your desired on-target effect while minimizing off-target phenotypes.

  • Use a More Selective Inhibitor: If available, use a structurally different and more selective inhibitor for your primary target as a control to confirm that the observed phenotype is due to on-target inhibition.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the primary target. If the phenotype persists with this compound treatment in the target-depleted cells, it is likely an off-target effect.

  • Rescue Experiment: If a specific off-target is suspected, overexpress a drug-resistant mutant of that off-target to see if the phenotype is reversed.

Q2: Our cell proliferation assay results with this compound are not consistent. What could be causing this variability?

A: Inconsistent results in proliferation assays can stem from several factors, including assay type, cell line specific characteristics, and compound handling.

Troubleshooting Steps:

  • Choice of Proliferation Assay: If using a tetrazolium-based assay like MTT, be aware that some compounds can interfere with the reagent. Consider using an alternative method like a crystal violet assay or a direct cell counting method.

  • Confirm Target Expression: Verify that your cell line expresses the primary targets of this compound (VEGFRs, PDGFRs, KIT, FLT3). The inhibitor's potency will be significantly lower in cells lacking these targets.

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells, as this can significantly impact proliferation rates.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Vehicle Control: Ensure your vehicle control (e.g., DMSO) concentration is consistent across all treatments and is not causing toxicity.

Q3: We are seeing inhibition of a signaling pathway that is not directly downstream of the known primary targets of this compound. How can we investigate this?

A: This strongly suggests an off-target effect. The known off-targets of this compound (FGFR1, EGFR, Src, c-Met) regulate distinct signaling pathways that can influence a wide range of cellular processes.

Troubleshooting Steps:

  • Pathway Analysis: Investigate the known downstream signaling pathways of the potential off-target kinases (see diagrams below).

  • Western Blot Analysis: Perform a western blot to assess the phosphorylation status of key proteins in the suspected off-target pathway. For example, if you suspect EGFR inhibition, probe for phosphorylated ERK (p-ERK).

  • Use of Specific Inhibitors: Treat cells with specific inhibitors for the suspected off-target kinase to see if you can replicate the observed phenotype.

Data Presentation

Table 1: On-Target Kinase Inhibition Profile of this compound

Target KinaseBiochemical IC50 (µM)Cellular IC50 (nM)
VEGFR-1 (Flt-1)0.002-
VEGFR-2 (KDR)0.0505.2
PDGFRβ0.0049.9
KIT0.01511.2
FLT3--
CSF-1R (FMS)--

Data compiled from multiple sources.[1][2][3][4]

Table 2: Off-Target Kinase Inhibition Profile of this compound

Off-Target KinaseBiochemical IC50 (µM)
FGFR13.5
EGFR>20
Src2.5
c-Met9

Data from Patyna S, et al. Mol Cancer Ther. 2006.[1]

Experimental Protocols

Cellular Receptor Phosphorylation Assay (Western Blot-Based)

This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of its target and off-target kinases in a cellular context.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Appropriate ligand (e.g., VEGF, PDGF, EGF, HGF)

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the kinase of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for 12-24 hours.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Strip the membrane and re-probe with an antibody against the total form of the kinase as a loading control. Quantify band intensities to determine the inhibition of phosphorylation.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

VEGF-Mediated Endothelial Cell Survival Assay (Crystal Violet)

This assay assesses the ability of this compound to inhibit the pro-survival effects of VEGF on endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Basal medium (e.g., M199) with low serum (e.g., 1% FBS)

  • This compound

  • DMSO (vehicle control)

  • VEGF

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization solution (e.g., 1% SDS in water)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to form a confluent monolayer.

  • Serum Starvation: Replace the growth medium with basal medium containing low serum and incubate for 4-6 hours to induce quiescence.

  • Inhibitor and VEGF Treatment: Treat the cells with various concentrations of this compound or DMSO in the presence or absence of a pro-survival concentration of VEGF.

  • Incubation: Incubate the plate for 24-48 hours.

  • Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with methanol (B129727) for 10 minutes.

    • Stain the cells with Crystal Violet solution for 10 minutes.

    • Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

  • Solubilization: Add the solubilization solution to each well to dissolve the stain.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell survival relative to the VEGF-treated control.

Mandatory Visualization

Below are diagrams of signaling pathways potentially affected by the off-target activities of this compound.

FGFR1_Signaling_Pathway FGFR1 FGFR1 PLCg PLCγ FGFR1->PLCg RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K FGF FGF FGF->FGFR1 RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation EGFR_Signaling_Pathway EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT CellCycle Cell Cycle Progression AKT->CellCycle MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellCycle Src_Signaling_Pathway Src Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS RAS Src->RAS PI3K PI3K Src->PI3K CellMotility Cell Motility & Invasion FAK->CellMotility STAT3->CellMotility RAF RAF RAS->RAF AKT AKT PI3K->AKT AKT->CellMotility MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellMotility cMet_Signaling_Pathway cMet c-Met GAB1 GAB1 cMet->GAB1 HGF HGF HGF->cMet RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT CellInvasion Cell Invasion & Morphogenesis AKT->CellInvasion MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellInvasion

References

Technical Support Center: Managing (Z)-SU14813 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with (Z)-SU14813.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is an orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).[2][3][4] By inhibiting these RTKs, SU14813 can block signaling pathways involved in angiogenesis, tumor growth, and metastasis.[2][3][4]

Q2: I am observing significant cytotoxicity in my non-target cell line at low concentrations of this compound. What are the initial troubleshooting steps?

High cytotoxicity at low concentrations can be due to several factors. First, it is crucial to verify that the observed effect is not an artifact.[5] Key initial steps include:

  • Confirm Drug Concentration: Double-check all calculations for stock solutions and dilutions.

  • Assess Compound Stability: Ensure this compound is stable in your culture medium for the duration of the experiment, as degradation products could be more toxic.[5]

  • Evaluate Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerance level of your cell line (typically <0.5%).[5]

  • Test for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays. Include appropriate controls to rule this out.[5]

Q3: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is critical for interpreting your results. Here are some strategies:

  • Target Expression Analysis: Confirm that your non-target cell line does not express the primary targets of this compound (VEGFRs, PDGFRs, c-Kit, FLT3) at significant levels. This can be done using techniques like qPCR or Western blotting.

  • Use of Control Cell Lines: Include a positive control cell line known to express the target kinases and a negative control cell line confirmed to lack target expression.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended targets within the cell. A lack of thermal shift in your non-target cell line would suggest the cytotoxicity is off-target.

  • Rescue Experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that off-target might rescue the cells from cytotoxicity.

Q4: What are the known off-target effects of similar multi-kinase inhibitors that I should be aware of?

While a comprehensive kinome scan for this compound is not publicly available, data from the structurally similar inhibitor sunitinib (B231) can provide insights into potential off-target effects. Sunitinib has been shown to cause cardiotoxicity through off-target inhibition of 5'-AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[1][6] Inhibition of AMPK can lead to mitochondrial dysfunction and apoptosis.[1][6] Another potential off-target is Ribosomal S6 Kinase (RSK).[7]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Problem 1: High background signal in MTT or LDH assays.

  • Possible Cause: Microbial contamination of cell cultures can lead to false-positive signals.

    • Solution: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.

  • Possible Cause: Components in the culture medium, such as phenol (B47542) red or high concentrations of serum, can interfere with the assay readout.

    • Solution: Use phenol red-free medium for the duration of the assay. If serum is suspected to be the issue, reduce its concentration or use a serum-free medium during the assay incubation period.

  • Possible Cause: The compound itself may interfere with the assay chemistry.

    • Solution: Run a control with the highest concentration of this compound in cell-free medium to check for direct reaction with the assay reagents.

Problem 2: Inconsistent results between experiments.

  • Possible Cause: Variability in cell seeding density or passage number.

    • Solution: Standardize your cell seeding protocol and use cells within a consistent range of passage numbers for all experiments.

  • Possible Cause: Inconsistent incubation times or conditions.

    • Solution: Ensure that incubation times for drug treatment and assay development are precisely controlled. Verify the stability of your incubator's temperature and CO2 levels.

  • Possible Cause: Compound precipitation in the culture medium due to poor solubility.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If solubility is an issue, consider using a lower concentration range or exploring different formulation strategies.

Quantitative Data

The following tables summarize the known inhibitory concentrations of this compound against its primary targets and in various cell lines.

Table 1: Biochemical Inhibitory Activity of this compound

Target KinaseIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
c-Kit15

(Data sourced from MedChemExpress and Selleck Chemicals)[8][9]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 (nM)Notes
Porcine Aortic Endothelial Cells (VEGFR-2)Phosphorylation5.2Overexpressing target
Porcine Aortic Endothelial Cells (PDGFR-β)Phosphorylation9.9Overexpressing target
Porcine Aortic Endothelial Cells (c-Kit)Phosphorylation11.2Overexpressing target
U-118MG (human glioblastoma)Growth Inhibition50-100
Human Umbilical Vein Endothelial Cells (HUVEC)VEGF-induced survival6.8

(Data sourced from MedChemExpress and Bertin Bioreagent)[8][10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on the metabolic activity of a cell line as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Remove the medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay

Objective: To quantify cell death by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol.

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

Signaling Pathways and Experimental Workflows

on_target_pathway cluster_membrane Cell Membrane VEGFR VEGFR Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream PDGFR PDGFR PDGFR->Downstream cKit c-Kit cKit->Downstream FLT3 FLT3 FLT3->Downstream SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->cKit Inhibits SU14813->FLT3 Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: On-target signaling pathways of this compound.

off_target_pathway cluster_cytoplasm Cytoplasm SU14813 This compound AMPK AMPK (Putative Off-Target) SU14813->AMPK Inhibits RSK RSK (Putative Off-Target) SU14813->RSK Inhibits Metabolism Cellular Metabolism & Energy Homeostasis AMPK->Metabolism Mitochondria Mitochondrial Function AMPK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Dysfunction leads to

Caption: Putative off-target pathways of this compound based on sunitinib data.

experimental_workflow Start Observe Unexpected Cytotoxicity Step1 Verify Results & Rule Out Artifacts (e.g., solvent toxicity) Start->Step1 Step2 Dose-Response Curve (MTT/LDH Assay) Step1->Step2 Step3 Differentiate On- vs. Off-Target (Target Expression, CETSA) Step2->Step3 Step4 Investigate Off-Target Mechanism (e.g., Apoptosis Assay) Step3->Step4 End Identify Cause of Cytotoxicity Step4->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

References

Optimizing (Z)-SU14813 dosing frequency based on its half-life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Z)-SU14813. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosing frequency of this compound based on its pharmacokinetic properties, specifically its half-life. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its effects by binding to and inhibiting the phosphorylation of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1 and VEGFR-2), Platelet-Derived Growth Factor Receptor (PDGFR), KIT, and FMS-like tyrosine kinase 3 (FLT3).[1][2] By inhibiting these pathways, SU14813 can suppress tumor growth, angiogenesis (the formation of new blood vessels), and cell proliferation.[1][3]

Q2: What is the known half-life of this compound and how does it influence dosing frequency?

A2: The plasma half-life of this compound in mice has been determined to be approximately 1.8 hours.[4] This relatively short half-life suggests that the compound is cleared from the systemic circulation relatively quickly. To maintain a therapeutic plasma concentration, a more frequent dosing schedule is often necessary. Based on this pharmacokinetic profile, a twice-daily (BID) dosing regimen has been suggested for in vivo antitumor efficacy studies in mice.[4]

Q3: What is the target plasma concentration for in vivo efficacy of this compound?

A3: The estimated plasma concentration of this compound required for in vivo inhibition of its targets is between 100 to 200 ng/mL.[1][3][5][6] Dosing regimens should be designed to maintain plasma levels within this therapeutic window.

Troubleshooting Guide

Issue 1: Inconsistent or lower than expected efficacy in in vivo studies.

  • Potential Cause: Suboptimal dosing frequency leading to plasma concentrations below the therapeutic window for extended periods.

  • Troubleshooting Steps:

    • Verify Dosing Regimen: Confirm that a BID dosing schedule is being followed as suggested by the short half-life of the compound.[4]

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the plasma concentration of SU14813 in your specific animal model and experimental conditions. (See Experimental Protocol 1 for a detailed methodology).

    • Dose Escalation: If plasma concentrations are consistently below the 100-200 ng/mL target and the current dose is well-tolerated, a dose escalation study may be warranted.[1][3][5][6]

Issue 2: Observed toxicity in animal models.

  • Potential Cause: Plasma concentrations of SU14813 may be exceeding the maximum tolerated dose, even with a BID regimen.

  • Troubleshooting Steps:

    • Monitor for Signs of Toxicity: Closely observe animals for signs of toxicity such as weight loss, lethargy, or ruffled fur.

    • Pharmacokinetic Analysis: Determine the peak plasma concentration (Cmax) in your study. High Cmax values may be associated with toxicity.

    • Dose Reduction: If toxicity is observed, consider reducing the dose while maintaining the BID frequency to keep the plasma concentration within the therapeutic window.

Issue 3: Difficulty in dissolving or formulating this compound for in vivo administration.

  • Potential Cause: this compound is a hydrophobic compound with poor water solubility.

  • Troubleshooting Steps:

    • Use of Solubilizing Agents: A common formulation involves dissolving SU14813 in a vehicle containing Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.[5][6] For example, a clear solution can be achieved at ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5][6]

    • Alternative Formulation: Another option is a suspension in 10% DMSO and 90% Corn Oil, which also achieves a solubility of ≥ 2.5 mg/mL.[5][6]

    • Preparation Technique: If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.[5]

Issue 4: Discrepancy between in vitro potency (IC50) and in vivo efficacy.

  • Potential Cause: This can be due to a variety of factors including poor bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations.

  • Troubleshooting Steps:

    • Assess Bioavailability: The oral bioavailability of SU14813 in mice is approximately 40%.[4] Ensure your dosing route and formulation are optimized for absorption.

    • Confirm Target Engagement: In addition to measuring plasma concentrations, assess the phosphorylation status of target RTKs (e.g., VEGFR-2, PDGFR-β) in tumor tissue to confirm that the drug is reaching its target and exerting a biological effect.

Quantitative Data Summary

ParameterValueSpeciesReference
In Vitro IC50
VEGFR-12 nM-[5][6]
VEGFR-250 nM-[5][6]
PDGFRβ4 nM-[5][6]
KIT15 nM-[5][6]
Pharmacokinetics
Plasma Half-life (t1/2)1.8 hoursMouse[4]
Systemic Clearance46 mL/min/kgMouse[4]
Volume of Distribution1.5 L/kgMouse[4]
Oral Bioavailability~40%Mouse[4]
In Vivo Efficacy
Target Plasma Concentration100-200 ng/mL-[1][3][5][6]
Suggested Dosing FrequencyTwice-daily (BID)Mouse[4]

Experimental Protocols

Experimental Protocol 1: Determination of this compound Half-Life in Mice

Objective: To determine the pharmacokinetic profile and plasma half-life of this compound in a murine model.

Methodology:

  • Animal Model: Utilize healthy, age-matched mice of the desired strain.

  • Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) at the desired concentration.[5][6]

  • Administration: Administer a single dose of this compound to the mice via the intended experimental route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at multiple time points post-administration. A typical time course for an intravenous dose would be 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For an oral dose, time points might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC).

Experimental Protocol 2: Optimizing Dosing Frequency for In Vivo Efficacy Studies

Objective: To determine the optimal dosing frequency of this compound to maintain plasma concentrations within the therapeutic window and achieve maximum antitumor efficacy with minimal toxicity.

Methodology:

  • Animal Model: Use an appropriate tumor xenograft model in immunocompromised mice.

  • Dose Determination: Based on the determined half-life and pilot efficacy studies, select a starting dose and frequency (e.g., a BID regimen as suggested by the 1.8-hour half-life).[4]

  • Treatment Groups: Establish multiple treatment groups to evaluate different dosing frequencies (e.g., once-daily vs. twice-daily) and/or different dose levels. Include a vehicle control group.

  • Drug Administration: Administer this compound or vehicle to the respective groups for the duration of the study.

  • Efficacy Monitoring: Measure tumor volume 2-3 times per week. Monitor animal body weight and overall health daily to assess toxicity.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At the end of the study (or at interim time points), collect blood samples for pharmacokinetic analysis to confirm that the dosing regimen is maintaining the desired plasma concentrations. Collect tumor samples to assess target engagement (e.g., by Western blot for phosphorylated VEGFR-2).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Correlate the efficacy and toxicity data with the pharmacokinetic and pharmacodynamic data to determine the optimal dosing regimen.

Visualizations

SU14813_Signaling_Pathway cluster_membrane Cell Membrane RTK VEGFR, PDGFR, KIT, FLT3 Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) RTK->Downstream_Signaling phosphorylates Growth_Factors Growth Factors (VEGF, PDGF, etc.) Growth_Factors->RTK binds & activates SU14813 This compound SU14813->RTK inhibits Cellular_Response Tumor Growth Angiogenesis Metastasis Downstream_Signaling->Cellular_Response promotes Dosing_Optimization_Workflow Start Start: Determine In Vitro IC50 PK_Study Conduct Single-Dose Pharmacokinetic Study (Protocol 1) Start->PK_Study Half_Life Determine Half-Life (t1/2) PK_Study->Half_Life Dosing_Regimen Establish Initial Dosing Regimen (e.g., BID based on short t1/2) Half_Life->Dosing_Regimen Efficacy_Study In Vivo Efficacy Study with Dose Groups (Protocol 2) Dosing_Regimen->Efficacy_Study Monitor Monitor Tumor Growth & Toxicity Efficacy_Study->Monitor Analysis PK/PD Analysis (Plasma Concentration & Target Inhibition) Monitor->Analysis Decision Optimal Dosing Frequency Identified? Analysis->Decision Decision->Dosing_Regimen No, Adjust Dose/Frequency End End: Optimized Dosing Protocol Decision->End Yes

References

Inconsistent results with (Z)-SU14813 what are the causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results obtained using (Z)-SU14813.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable results in my cell-based assays with this compound?

A1: Inconsistent results with this compound in cell-based assays can stem from several factors:

  • Compound Solubility and Stability: this compound has poor aqueous solubility. Improper dissolution or precipitation during the experiment can lead to variations in the effective concentration. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions as DMSO is hygroscopic and absorbed moisture can reduce the compound's solubility.[1][2]

  • Multi-Target Inhibition: SU14813 is a multi-targeted kinase inhibitor, affecting VEGFR, PDGFR, KIT, and other kinases.[2][3] The observed phenotype will depend on the specific expression profile of these kinases in your cell line, which can lead to different outcomes in different cellular contexts.

  • Off-Target Effects: Like many kinase inhibitors, SU14813 may have off-target effects, influencing signaling pathways other than the intended targets.[4] These unintended interactions can contribute to variability in experimental results.

Q2: My in vivo experiments are showing inconsistent tumor growth inhibition. What could be the cause?

A2: Inconsistent outcomes in in vivo studies are often linked to the formulation and administration of this compound:

  • Formulation and Administration: Due to its low solubility, preparing a stable and homogenous formulation for animal studies is critical. Precipitation of the compound can lead to inaccurate dosing. It is recommended to prepare fresh working solutions for each day of dosing.[1][5]

  • Pharmacokinetics: The plasma concentration required for in vivo target inhibition is estimated to be between 100 to 200 ng/mL.[3] Variations in animal metabolism and clearance rates can affect the maintenance of this therapeutic window, leading to inconsistent efficacy.

Q3: How should I prepare and store this compound to ensure consistent results?

A3: Proper handling and storage are critical for maintaining the integrity of this compound:

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO.[1][2]

  • Storage: Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[1]

  • In Vivo Working Solutions: Prepare fresh daily and use immediately. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][5]

Troubleshooting Guides

Issue 1: Low Potency or Inconsistent IC50 Values in In Vitro Assays
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the media in your assay plates for any signs of precipitation. Prepare fresh dilutions of the compound from the stock solution for each experiment.
Inaccurate Stock Concentration Verify the concentration of your stock solution. If possible, use a spectrophotometric method. Always use fresh, high-quality DMSO to prepare stock solutions as absorbed water can affect solubility.[1][2]
Cell Line Variability Ensure you are using a consistent passage number of your cell line, as kinase expression profiles can change over time in culture.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and serum concentration in the media.
Issue 2: High Variability in In Vivo Antitumor Efficacy
Possible Cause Troubleshooting Step
Inconsistent Formulation Prepare the dosing solution fresh each day.[1][5] Ensure the compound is fully dissolved before administration. Use the recommended formulation protocols to improve solubility and stability.
Incorrect Dosing Calibrate your administration equipment to ensure accurate and consistent dosing for each animal.
Animal Health and Stress Monitor the health of the animals closely, as stress and underlying health issues can impact tumor growth and drug metabolism.

Quantitative Data

Table 1: IC50 Values of this compound for Various Kinases
Kinase TargetIC50 (nM)
VEGFR12[2]
VEGFR250[2]
PDGFRβ4[2]
KIT15[2]
FLT3Not explicitly stated in provided results
CSF1R/FMSNot explicitly stated in provided results
Table 2: Cellular IC50 Values of this compound
Target PhosphorylationCell LineIC50 (nM)
VEGFR-2Porcine Aorta Endothelial Cells5.2[1]
PDGFR-βPorcine Aorta Endothelial Cells9.9[1]
KITPorcine Aorta Endothelial Cells11.2[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 442.48 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex thoroughly to ensure complete dissolution. If needed, gentle warming or sonication can be applied.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.[1]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies

This protocol provides a clear solution for a concentration of at least 2.5 mg/mL.[1]

  • Materials: this compound stock solution in DMSO, PEG300, Tween-80, Saline.

  • Procedure (for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • For a 1 mL final volume, start with 100 µL of a 25 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach the final volume of 1 mL.

    • This working solution should be prepared fresh daily and used immediately.[1]

Visualizations

Signaling_Pathways cluster_VEGFR VEGFR Pathway cluster_PDGFR PDGFR Pathway cluster_KIT KIT Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Proliferation PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR PI3K PI3K PDGFR->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival, Migration Akt->Cell_Survival SCF SCF KIT c-Kit SCF->KIT STAT3 STAT3 KIT->STAT3 Proliferation Proliferation, Differentiation STAT3->Proliferation SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT

Caption: Inhibition of VEGFR, PDGFR, and KIT pathways by this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solubility Verify Compound Solubility and Stability start->check_solubility check_protocol Review Experimental Protocol check_solubility->check_protocol No Issue solubility_actions Prepare Fresh Solutions Use Anhydrous DMSO Check for Precipitation check_solubility->solubility_actions Issue Found check_reagents Assess Reagent Quality check_protocol->check_reagents No Issue protocol_actions Standardize Cell Density Consistent Incubation Times Validate Dosing check_protocol->protocol_actions Issue Found reagent_actions Use Low Passage Cells Check Media and Serum Quality check_reagents->reagent_actions Issue Found resolve Consistent Results Achieved check_reagents->resolve No Issue solubility_actions->check_protocol protocol_actions->check_reagents reagent_actions->resolve

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

(Z)-SU14813 degradation and stability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of (Z)-SU14813. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C for up to two years. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[1]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Once prepared, these stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[2]

Q3: Is this compound stable in aqueous solutions or cell culture media?

This compound, like many small molecule inhibitors, is susceptible to degradation in aqueous environments. It is strongly advised to prepare working dilutions in aqueous buffers or cell culture media immediately before use. Do not store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and a decrease in compound potency.

Q4: What are the primary targets of this compound?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments due to the degradation or instability of this compound.

Issue 1: Diminished or inconsistent inhibitory effects in cell-based assays.

  • Possible Cause: This is often the first indication of compound degradation. If the stock solution has been stored improperly, subjected to multiple freeze-thaw cycles, or if working solutions in aqueous media were not prepared fresh, the concentration of active this compound may be lower than expected.

  • Solution:

    • Always use a fresh aliquot of your DMSO stock solution for each experiment.

    • Prepare dilutions in your final assay buffer or media immediately before adding to your cells.

    • If degradation is suspected, perform a quality control check of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: The presence of additional peaks that are not present in the chromatogram of a freshly prepared standard solution indicates the presence of degradation products.

  • Solution:

    • Compare the chromatogram of your sample to a reference chromatogram of a freshly prepared this compound standard.

    • If degradation is confirmed, the stock solution should be discarded and a new one prepared from solid material.

    • Consider performing a forced degradation study to identify the retention times of potential degradation products under various stress conditions.

Issue 3: Precipitation of the compound in cell culture medium.

  • Possible Cause: While not directly a degradation issue, poor solubility can be exacerbated by using DMSO that has absorbed moisture. Anhydrous DMSO is recommended for preparing stock solutions. Additionally, the final concentration of DMSO in the culture medium may be too low to maintain solubility.

  • Solution:

    • Use fresh, high-quality anhydrous DMSO to prepare stock solutions. Sonication can aid in dissolution.

    • Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain the solubility of this compound at the desired working concentration (typically between 0.1% and 0.5%).

    • Prepare a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous medium.

Stability and Storage Data

The following tables summarize the recommended storage conditions for this compound. Please note that specific quantitative degradation rates are not publicly available and should be determined empirically.

Table 1: Long-Term Storage of Solid this compound

Storage TemperatureRecommended DurationStorage Conditions
-20°CUp to 2 yearsDry, dark environment
0-4°CDays to weeksDry, dark environment
AmbientNot recommended for long-termSuitable for shipping

Table 2: Long-Term Storage of this compound in DMSO

Storage TemperatureRecommended DurationImportant Considerations
-80°CUp to 2 yearsAliquot to avoid freeze-thaw cycles
-20°CUp to 1 yearAliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for stress testing to intentionally degrade this compound, which is a crucial step in developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or a suitable organic solvent.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot of the solid compound in a 60°C oven for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in acetonitrile) to direct sunlight or a photostability chamber for 24-48 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV to observe the extent of degradation and the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical Example)

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-40 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (scan for maximum absorbance).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

SU14813_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K KIT KIT KIT->PI3K SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->KIT Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Unstressed Control Sample start->control hplc HPLC Analysis stress->hplc control->hplc data Data Analysis: Compare chromatograms, quantify degradation hplc->data end End: Stability Profile data->end

References

How to minimize the impact of hygroscopic DMSO on (Z)-SU14813 solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the handling and solubility of (Z)-SU14813, with a specific focus on minimizing the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving properly in DMSO, or it has precipitated out of solution. What is the likely cause?

A1: The most common reason for solubility issues with this compound in DMSO is the presence of water.[1][2][3][4] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the surrounding atmosphere.[5][6][7][8] Even small amounts of absorbed water can significantly decrease the solubility of this compound, leading to incomplete dissolution or precipitation.[1][4] Several suppliers explicitly warn that hygroscopic DMSO has a significant impact on the solubility of this product.[1][4] Repeated freeze-thaw cycles of stock solutions can also contribute to compound precipitation by introducing moisture.[6][9]

Q2: What is the recommended grade and handling procedure for DMSO to ensure optimal this compound solubility?

A2: To ensure the best results, it is crucial to use anhydrous DMSO with a purity of ≥99.9%.[6] Always use a new, unopened bottle of anhydrous DMSO or a properly stored and sealed bottle that has been protected from moisture.[3][5] When not in use, the DMSO container should be tightly sealed.[5][10] For highly sensitive experiments, using DMSO from single-use ampules is recommended to prevent moisture contamination.[3]

Q3: What are the reported solubility concentrations for this compound in DMSO?

A3: The solubility of this compound in DMSO is reported to be high, though values can vary between suppliers. It is important to note that achieving these concentrations is highly dependent on using anhydrous DMSO and proper technique. Ultrasonic assistance may be required to achieve higher concentrations.[1]

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is a common solvent for this compound, other solvent systems can be used, particularly for in vivo studies. These often involve a co-solvent system. For example, formulations with 10% DMSO in combination with PEG300, Tween-80, and saline, or with corn oil have been reported.[1][11] The choice of solvent will depend on the specific experimental requirements.

Q5: What should I do if I observe precipitation after diluting my this compound DMSO stock in an aqueous buffer?

A5: This phenomenon, often referred to as "solvent shock," can happen when a concentrated DMSO stock is rapidly diluted into an aqueous solution where the compound is less soluble.[2] To mitigate this, you can try the following:

  • Stepwise Dilution: Gradually add the aqueous buffer to the DMSO stock.

  • Vigorous Mixing: Add the DMSO stock dropwise to the aqueous buffer while vigorously stirring or vortexing.[2]

  • Lower Final Concentration: Ensure the final concentration in the aqueous buffer does not exceed the aqueous solubility of this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
This compound powder does not fully dissolve in DMSO. 1. Water contamination in DMSO.[2][3] 2. Insufficient mixing or sonication.1. Use a new, sealed bottle of anhydrous DMSO (≥99.9% purity).[3][6] 2. Vortex the solution for several minutes. If necessary, use an ultrasonic bath to aid dissolution.[1]
Previously clear this compound solution in DMSO now shows precipitation. 1. Water absorption from the air over time.[2] 2. Repeated freeze-thaw cycles.[6][9]1. Prepare fresh stock solutions and use them promptly. 2. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and moisture exposure.[6]
Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. 1. The final concentration exceeds the aqueous solubility of this compound. 2. "Solvent shock" due to rapid dilution.[2]1. Lower the final working concentration of this compound. 2. Add the DMSO stock dropwise to the aqueous buffer while vigorously stirring.[2]

Data Presentation

Table 1: Reported Solubility of this compound in DMSO

Supplier Reported Solubility Molar Concentration Notes
MedchemExpress44 mg/mL99.44 mMRequires ultrasonic; Hygroscopic DMSO has a significant impact on solubility.[1]
Selleck Chemicals88 mg/mL198.87 mMMoisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[4]

Table 2: Recommended DMSO Grades for Stock Solutions

Grade Purity Key Features
Anhydrous≥99.9%Low water content to prevent compound precipitation.[6]
Molecular Biology Grade≥99.9%Tested for the absence of nucleases and proteases.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Determine the required mass: The molecular weight of this compound is 442.48 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.42 mg of the compound.

  • Weigh the compound: Place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated amount of this compound into the tube.

  • Add anhydrous DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes to facilitate dissolution.

  • Visual Inspection and Sonication (if needed): Visually inspect the solution to ensure the compound has completely dissolved. If any particulate matter remains, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6] Store the aliquots at -20°C for short- to medium-term storage (1-6 months) or at -80°C for long-term storage (up to 1 year).[1][6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Thoroughly add_dmso->vortex inspect 4. Visually Inspect vortex->inspect sonicate 5. Sonicate (if needed) inspect->sonicate Particulates Observed aliquot 6. Aliquot into Single-Use Volumes inspect->aliquot Clear Solution sonicate->inspect store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for Preparing this compound Stock Solution.

hygroscopic_effect cluster_dmso DMSO Properties cluster_solubility Solubility Outcome anhydrous_dmso Anhydrous DMSO high_solubility This compound High Solubility anhydrous_dmso->high_solubility Leads to hygroscopic_dmso Hygroscopic DMSO (Absorbed Water) low_solubility This compound Low Solubility/ Precipitation hygroscopic_dmso->low_solubility Leads to

Caption: Impact of DMSO Water Content on Solubility.

signaling_pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_cellular_effects Cellular Effects SU14813 This compound VEGFR VEGFR1, VEGFR2 SU14813->VEGFR PDGFRb PDGFRβ SU14813->PDGFRb cKIT c-Kit SU14813->cKIT Angiogenesis Angiogenesis VEGFR->Angiogenesis Cell_Proliferation Cell Proliferation PDGFRb->Cell_Proliferation Cell_Survival Cell Survival cKIT->Cell_Survival

Caption: Simplified Signaling Pathway Inhibition by this compound.

References

Interpreting unexpected phenotypes after (Z)-SU14813 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals interpret unexpected phenotypes following treatment with (Z)-SU14813.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a weaker-than-expected anti-proliferative effect in my cell line, or even resistance, despite using the recommended concentrations of SU14813. What are the potential causes?

A1: This is a common issue that can arise from several factors related to both the specific cell model and the experimental setup. SU14813 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its efficacy is dependent on the cell's reliance on the signaling pathways it blocks.[1][2]

Troubleshooting Steps:

  • Verify Target Expression: Confirm that your cell line expresses the primary targets of SU14813 (VEGFR, PDGFR, KIT, FLT3).[1][3] Low or absent expression of these RTKs will naturally lead to a lack of response.

  • Assess Basal Pathway Activation: Check if the target RTKs are constitutively active or "turned on" in your cell line. Even if the receptors are present, they may not be the primary drivers of proliferation in your specific model.

  • Confirm Target Engagement: It is crucial to verify that SU14813 is inhibiting the phosphorylation of its targets at the concentrations used in your experiments. A lack of target phosphorylation inhibition indicates a problem with the compound's activity or cell permeability.

  • Investigate Compensatory Signaling: Cancer cells can develop resistance by activating alternative survival pathways. Inhibition of VEGFR and PDGFR, for example, might lead to the upregulation of other pathways like the EGFR or FGFR signaling cascades.[3]

  • Check Compound Integrity: Ensure the stability and purity of your SU14813 stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

Q2: My cells show an unexpected phenotype, such as increased motility, altered morphology, or paradoxical pathway activation (e.g., increased p-ERK), after SU14813 treatment. How can I interpret this?

A2: Unexpected phenotypes often point towards off-target effects or complex biological responses like signaling pathway crosstalk and feedback loops.[4] While SU14813 is selective for its primary targets, it can interact with other kinases at higher concentrations, leading to unanticipated biological outcomes.[3]

Troubleshooting Steps:

  • Review Kinase Selectivity Profile: Compare your effective concentration with the known IC50 values for both target and non-target kinases (see Table 1). If your concentration is high, you may be engaging off-target kinases.

  • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. An off-target effect might only appear at higher concentrations, while the on-target effect occurs at lower, more specific concentrations.

  • Use a More Selective Inhibitor: As a control, use a different, more highly selective inhibitor for one of the primary targets (e.g., a specific VEGFR-2 inhibitor). If the unexpected phenotype disappears, it was likely caused by SU14813's effect on one of its other primary or off-targets.

  • Investigate Feedback Loops: Inhibiting a key signaling node can sometimes relieve negative feedback mechanisms, leading to the hyperactivation of a parallel pathway.[4] For example, inhibiting the PI3K/AKT pathway downstream of an RTK can sometimes lead to a compensatory increase in MAPK/ERK signaling.

Q3: My in vivo xenograft model is not responding to SU14813, but my in vitro results were very promising. What could be the issue?

A3: A discrepancy between in vitro and in vivo results is a significant challenge in drug development and can often be attributed to pharmacokinetic (PK) and pharmacodynamic (PD) factors.

Troubleshooting Steps:

  • Verify Drug Formulation and Dosing: Ensure the formulation used for animal studies allows for adequate bioavailability. SU14813 is typically prepared in specific vehicles for oral administration.[5] Confirm that the dosing regimen is sufficient to achieve the necessary plasma concentration.

  • Assess Pharmacokinetics (PK): If possible, measure the plasma concentration of SU14813 in your animal models over time. The target plasma concentration for in vivo efficacy has been estimated to be between 100 to 200 ng/mL.[1][6]

  • Perform Pharmacodynamic (PD) Analysis: After treatment, collect tumor tissue from the xenografts and perform a Western blot to check for the inhibition of target phosphorylation (e.g., p-VEGFR2, p-PDGFRβ). This will confirm whether the drug is reaching the tumor at a high enough concentration to engage its target.

  • Consider the Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than an in vitro culture. Factors like hypoxia, stromal cell interactions, and angiogenesis play a major role. SU14813's anti-angiogenic effects may take time to manifest as a reduction in tumor growth.[1]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of SU14813 against its primary RTK targets and selected non-target kinases. Use this data to assess the potential for on-target versus off-target effects at your experimental concentrations.

Kinase TargetAssay TypeIC50 (nmol/L or µmol/L)Reference
Primary Targets
VEGFR-1 (Flt-1)Biochemical2 nM[5][6]
VEGFR-2 (KDR)Biochemical50 nM[5][6]
PDGFR-βBiochemical4 nM[5][6]
KITBiochemical15 nM[5][6]
FLT3Biochemical0.002 - 0.05 µmol/L[3]
FMS (CSF1R)Biochemical0.002 - 0.05 µmol/L[3]
VEGFR-2Cellular Phosphorylation5.2 nM[6]
PDGFR-βCellular Phosphorylation9.9 nM[6]
KITCellular Phosphorylation11.2 nM[6]
Selected Non-Targets
FGFR-1Biochemical~1 to >200 µmol/L[3]
EGFRBiochemical~1 to >200 µmol/L[3]
SrcBiochemical~1 to >200 µmol/L[3]
cMetBiochemical~1 to >200 µmol/L[3]

*IC50 values for FLT3 and FMS fall within this reported range.

Visualizations

Signaling Pathways and Experimental Workflows

SU14813_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->RAS KIT KIT KIT->PI3K KIT->RAS FLT3 FLT3 FLT3->PI3K FLT3->RAS SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: SU14813 inhibits multiple RTKs, blocking downstream pro-survival and proliferative pathways.

Troubleshooting_Workflow start Unexpected Phenotype Observed (e.g., Resistance, Altered Motility) q1 Is the phenotype dose-dependent? start->q1 a1_yes Proceed to Target Validation q1->a1_yes Yes a1_no Investigate Experimental Artifacts (Compound stability, cell line integrity) q1->a1_no No q2 Is primary target phosphorylation inhibited at effective dose? a1_yes->q2 a2_yes Phenotype is likely due to: 1. Off-Target Effect 2. Compensatory Pathway Activation q2->a2_yes Yes a2_no Troubleshoot Experiment: - Check compound activity - Verify target expression - Optimize treatment conditions q2->a2_no No q3 Does a more selective inhibitor recapitulate the on-target effect WITHOUT the unexpected phenotype? a2_yes->q3 a3_yes Unexpected phenotype is likely an Off-Target Effect of SU14813 q3->a3_yes Yes a3_no Unexpected phenotype may result from inhibiting the primary target (e.g., feedback loop activation) q3->a3_no No

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with SU14813.

Experimental Protocols

Protocol 1: Western Blot for Target Phosphorylation

This protocol is designed to assess whether SU14813 is inhibiting the phosphorylation of a target RTK (e.g., VEGFR-2) in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Appropriate ligand (e.g., VEGF-A for VEGFR-2)

  • Serum-free media

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Plating: Plate cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, wash cells with PBS and replace the growth medium with serum-free medium. Incubate for 18-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of SU14813 (e.g., 0, 10, 50, 200 nM) or a vehicle control (DMSO) for 2-4 hours.

  • Ligand Stimulation: Stimulate the cells by adding the appropriate ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10-15 minutes). Include an unstimulated, vehicle-treated control.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for phospho-VEGFR2 overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total VEGFR2 and then a loading control (e.g., GAPDH).

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • 96-well clear-bottom, opaque-walled plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of SU14813 in complete growth medium at 2x the final desired concentration.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and "no cells" (media only) wells for background measurement.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from "no cells" wells) from all other measurements.

    • Normalize the data by setting the average vehicle-treated wells to 100% viability.

    • Plot the normalized viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

References

Navigating (Z)-SU14813 Treatment: A Guide to Cell Density-Dependent Concentration Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the use of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. A critical, yet often overlooked, experimental variable is the impact of cell density on drug efficacy. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to adjusting this compound concentration for different cell densities, ensuring more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the potency (higher IC50) of this compound when we plate our cells at a higher density. Why does this happen?

A1: This is a well-documented phenomenon known as density-dependent chemoresistance. Several factors can contribute to this observation:

  • Increased Target Expression: At higher cell densities, the expression of the target receptor tyrosine kinases (RTKs) for this compound, such as VEGFR, PDGFR, c-Kit, and FLT3, may be upregulated. This increased target load can effectively sequester the inhibitor, requiring a higher concentration to achieve the same level of pathway inhibition.

  • Altered Cell Signaling: Cell-cell contact and the secretion of growth factors and cytokines in dense cultures can activate alternative survival pathways that are not targeted by this compound. This can render the cells less dependent on the signaling pathways that the drug inhibits.

  • Reduced Drug Bioavailability: In dense, multi-layered cultures, the penetration of the drug to all cells may be limited, reducing the effective concentration experienced by cells in the lower layers.

  • Changes in Cell Cycle Status: Higher cell confluence can lead to a greater proportion of cells exiting the cell cycle and entering a quiescent state (G0 phase). Since many kinase inhibitors are more effective against actively proliferating cells, this can lead to a decrease in apparent potency.

Q2: What is the recommended range of cell densities to use when testing this compound?

A2: The optimal cell density is highly dependent on the specific cell line and the experimental endpoint. It is crucial to determine the optimal seeding density for your particular cell line where the growth rate is relatively constant during the assay period.[1] As a general guideline, aim for a density that allows for logarithmic growth throughout the duration of the experiment without reaching over-confluence. Seeding cells at 70-80% confluence is a common practice for many cell-based assays.[2]

Q3: How can we experimentally determine the optimal concentration of this compound for different cell densities?

A3: A systematic approach is required to determine the optimal concentration. We recommend performing a matrix experiment where you test a range of this compound concentrations across a series of different cell seeding densities. This will allow you to determine the IC50 value at each density and understand how it changes with cell number.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. Inconsistent cell seeding density.Ensure accurate cell counting and consistent seeding techniques. Use a automated cell counter for better precision.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media to maintain humidity.
Pipetting errors during drug dilution.Use calibrated pipettes and prepare a master mix of the drug dilutions to add to the plates.
No dose-dependent effect observed. Incorrect concentration range tested.Test a broader range of this compound concentrations, including both higher and lower doses.
Compound instability or degradation.Prepare fresh drug dilutions for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations.
Low expression of target RTKs in the cell line.Verify the expression of VEGFR, PDGFR, c-Kit, or FLT3 in your cell line using techniques like Western blotting or flow cytometry.
Unexpected cytotoxicity at low concentrations. Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Off-target effects of the compound.While this compound is a multi-targeted inhibitor, excessively high concentrations can lead to off-target toxicities. It's important to work within a validated concentration range.

Experimental Protocols

Protocol 1: Determining the Effect of Cell Density on this compound IC50

This protocol outlines a method to systematically evaluate the influence of cell seeding density on the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of your cells in complete medium.

    • Determine a range of cell seeding densities to test (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well in a 96-well plate).

    • Seed the cells in the 96-well plates according to your density gradient and incubate for 24 hours to allow for attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common approach is to use a 10-point, 3-fold dilution series to cover a wide concentration range.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the cells and add the drug dilutions.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 48 or 72 hours), which should be optimized for your cell line.

  • Cell Viability Assay:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log of the this compound concentration for each cell density.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each cell density.

Data Presentation

The results of the experiment described in Protocol 1 can be summarized in the following table:

Seeding Density (cells/well)This compound IC50 (nM)
2,500Value
5,000Value
10,000Value
20,000Value

This table will clearly illustrate the relationship between cell density and the potency of this compound in your specific experimental system.

Visualizations

Signaling Pathway of this compound Inhibition

SU14813_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PI3K PI3K PDGFR->PI3K PDGFR->RAS cKit c-Kit cKit->PI3K FLT3 FLT3 FLT3->PI3K SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->cKit SU14813->FLT3 Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of multiple RTKs by this compound blocks downstream signaling pathways.

Experimental Workflow for Determining Density-Dependent IC50

experimental_workflow start Start: Prepare Single-Cell Suspension seed Seed Cells at Varying Densities (e.g., 2.5k, 5k, 10k, 20k cells/well) start->seed incubate1 Incubate for 24h (Attachment) seed->incubate1 treat Treat Cells with Drug Dilutions incubate1->treat prepare_drug Prepare Serial Dilutions of this compound prepare_drug->treat incubate2 Incubate for 48-72h treat->incubate2 viability_assay Perform Cell Viability Assay incubate2->viability_assay data_analysis Data Analysis: Normalize to Control, Plot Dose-Response Curves viability_assay->data_analysis calculate_ic50 Calculate IC50 for Each Density data_analysis->calculate_ic50 end End: Compare Density-Dependent IC50 Values calculate_ic50->end

Caption: Workflow for determining the IC50 of this compound at different cell densities.

References

Preventing (Z)-SU14813 from crashing out of solution during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing (Z)-SU14813 from precipitating out of solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] It exerts its antiangiogenic and antitumor effects by inhibiting several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2][3] By blocking these signaling pathways, SU14813 can inhibit tumor cell proliferation, migration, survival, and angiogenesis.[1][3][4]

Q2: What are the primary causes of this compound precipitation during experiments?

Precipitation of this compound is a common issue stemming from its low aqueous solubility.[2][5] Key contributing factors include:

  • High Final Concentration: Exceeding the solubility limit of the compound in the final experimental medium.

  • Improper Dilution: Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out."

  • Low Temperature: Preparing or storing solutions at temperatures below ambient can decrease solubility.

  • pH of Media: The pH of the culture medium can influence the compound's solubility.

  • Interaction with Media Components: Components within the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.

Q3: What is the recommended solvent and storage condition for this compound stock solutions?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][5] It is practically insoluble in water and ethanol.[2] For optimal stability, stock solutions should be stored under the following conditions:

  • Short-term (days to weeks): 0 - 4°C[5]

  • Long-term (months to years): -20°C or -80°C[1][5]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1] Use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can significantly reduce solubility.[2][6]

Troubleshooting Guide: Preventing Precipitation

Issue: I observed a precipitate after adding this compound to my cell culture medium.

This is a common challenge that can often be resolved by optimizing the solution preparation and handling protocol. The following workflow provides a step-by-step approach to troubleshoot and prevent precipitation.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Start: Precipitate Observed check_stock 1. Verify Stock Solution Is the DMSO stock clear? Is it properly stored? start->check_stock prep_fresh_stock Prepare fresh stock solution using anhydrous DMSO. Warm gently/sonicate if needed. check_stock->prep_fresh_stock No check_dilution 2. Review Dilution Method Was the dilution gradual? Was the media pre-warmed? check_stock->check_dilution Yes prep_fresh_stock->check_stock optimize_dilution Use a stepwise dilution. Add stock to pre-warmed (37°C) media while vortexing gently. check_dilution->optimize_dilution No check_concentration 3. Assess Final Concentration Is the concentration too high? check_dilution->check_concentration Yes optimize_dilution->check_dilution lower_concentration Lower the working concentration. Determine optimal soluble concentration via a dose-response experiment. check_concentration->lower_concentration Yes check_media 4. Evaluate Media Compatibility Are there interactions with media components (e.g., serum)? check_concentration->check_media No lower_concentration->check_concentration test_media Test solubility in serum-free vs. serum-containing media. Consider co-solvents for in vivo preps. check_media->test_media Possibly end_success Success: No Precipitation check_media->end_success No, Resolved test_media->check_media end_fail Still Precipitating: Consult further literature or manufacturer.

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility and Stock Preparation

The following tables summarize the solubility of this compound and provide a quick reference for preparing stock solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO≥ 44 mg/mL (99.44 mM)May require sonication. Use of fresh, anhydrous DMSO is critical as hygroscopic DMSO can significantly impact solubility.[1][6]
WaterInsoluble[2]
EthanolInsoluble[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.65 mM)A common formulation for in vivo experiments.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.65 mM)An alternative formulation for in vivo experiments.[1]

Table 2: Molarity Calculator for Stock Solutions

Desired ConcentrationMass of this compound (MW: 442.48 g/mol )
1 mg
1 mM 2.2600 mL
5 mM 0.4520 mL
10 mM 0.2260 mL

Data adapted from supplier datasheets.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, weigh 10 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial (for 10 mg to make a 10 mM solution, add 2.26 mL of DMSO).

  • Dissolution: Vortex the vial for 1-2 minutes to dissolve the compound. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.[1][6]

  • Verification: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.[1]

Protocol 2: Dilution of this compound into Cell Culture Medium

  • Pre-warm Media: Warm the required volume of cell culture medium (with or without serum) to 37°C in a water bath.

  • Prepare for Dilution: Place the tube of pre-warmed media on a vortexer set to a low speed or prepare to swirl the tube gently but continuously.

  • Gradual Addition: Add the required volume of the this compound DMSO stock solution drop-by-drop into the center of the swirling media. This gradual dilution is critical to prevent the compound from precipitating.

  • Final Mix: Continue to mix the solution for an additional 10-15 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared media containing this compound immediately for your experiment. Do not store the diluted solution at 4°C, as this can cause precipitation.

Signaling Pathway Visualization

This compound inhibits multiple receptor tyrosine kinases involved in cancer progression. The diagram below illustrates the primary signaling pathways targeted by this inhibitor.

G cluster_0 This compound Mechanism of Action VEGF VEGF VEGFR VEGFR1/2 VEGF->VEGFR PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT Proliferation Cell Proliferation VEGFR->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Proliferation Migration Cell Migration PDGFR->Migration KIT->Proliferation Survival Cell Survival KIT->Survival SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->KIT Inhibits

Caption: Signaling pathways inhibited by this compound.

References

Dealing with batch-to-batch variability of (Z)-SU14813 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals using (Z)-SU14813 powder. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the inhibitory activity of a new batch of this compound in our cellular assays compared to previous batches. What are the potential causes?

A1: Batch-to-batch variability in the potency of small molecule inhibitors is a known challenge and can be attributed to several factors. The most common causes include:

  • Purity Differences: Even small variations in the purity of the compound can lead to a significant difference in the concentration of the active molecule.

  • Presence of Impurities: The manufacturing process can sometimes result in minor impurities that may interfere with the biological activity of the compound.[1]

  • Compound Stability: Improper storage or handling of the this compound powder can lead to its degradation over time, resulting in reduced potency.

  • Solubility Issues: Incomplete solubilization of the powder will result in a lower effective concentration in your experiments.

Q2: How can we verify the quality and consistency of a new batch of this compound powder?

A2: It is highly recommended to perform in-house quality control checks on each new batch. This should ideally include:

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to confirm the purity of the compound and identify any potential impurities. Mass Spectrometry (MS) can verify the molecular weight.

  • Functional Assay: A standardized cellular assay, such as a cell viability or a target phosphorylation assay, should be performed to determine the IC50 value of the new batch and compare it to the expected range.

Q3: What are the recommended storage conditions for this compound powder and its stock solutions?

A3: Proper storage is critical to maintain the integrity of the compound.

  • Powder: Store the solid powder at -20°C for long-term storage.[2]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[3]

Q4: We are observing unexpected off-target effects with a new batch of this compound. What could be the reason?

A4: The presence of impurities is a likely cause for new off-target effects.[1] Different synthesis batches may have varying impurity profiles, and these impurities could have their own biological activities. A thorough analytical characterization of the new batch is recommended to identify any potential contaminants.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

You may observe that the half-maximal inhibitory concentration (IC50) of this compound varies significantly between experiments or with a new batch of the compound.

G A Inconsistent IC50 Values Observed B Step 1: Verify Compound Integrity & Handling A->B C Check Purity of New Batch (HPLC) B->C Purity < 95%? Prepare fresh stock. D Confirm Complete Dissolution of Powder B->D Precipitate observed? Try sonication or gentle warming. E Review Storage Conditions of Stock Solutions B->E Improper storage? Use a fresh aliquot. F Step 2: Scrutinize Experimental Parameters C->F D->F E->F G Consistent Cell Seeding Density? F->G No H Consistent Cell Passage Number? F->H No I Consistent Incubation Time? F->I No J Step 3: Re-evaluate Assay and Data Analysis G->J H->J I->J K Consistent Assay Protocol? J->K No L Consistent Data Analysis Method? J->L No M Problem Resolved K->M L->M

Caption: Troubleshooting workflow for inconsistent IC50 values.

The following table illustrates a hypothetical scenario of batch-to-batch variability based on a Certificate of Analysis.

ParameterBatch A (Expected)Batch B (Problematic)Recommended Action
Appearance White to off-white powderSlightly yellowish powderInvestigate potential degradation.
Purity (HPLC) ≥ 98.0%95.2%Lower purity might lead to reduced potency.
Major Impurity < 0.5%1.8%Identify the impurity if possible; it may have off-target effects.
**Solubility (DMSO)≥ 15 mg/mLAppears lower, some precipitateEnsure complete dissolution before use.
IC50 (HUVEC cells) ~10 nM~50 nMCorrelates with lower purity and potential solubility issues.
Issue 2: Reduced Inhibition of Target Phosphorylation

You may find that a new batch of this compound is less effective at inhibiting the phosphorylation of its target receptor tyrosine kinases (e.g., VEGFR2).

G A Reduced Inhibition of Target Phosphorylation B Step 1: Confirm Compound Activity A->B C Perform Dose-Response Western Blot B->C D Compare with a Previous, reliable Batch B->D E Step 2: Check Cell System C->E D->E F Consistent Ligand Stimulation? E->F No G Cell Line Authenticity and Passage Number? E->G No H Step 3: Review Western Blot Protocol F->H G->H I Proper Antibody Dilutions? H->I No J Sufficient Phosphatase Inhibitors in Lysis Buffer? H->J No K Problem Identified I->K J->K

Caption: Troubleshooting workflow for reduced target inhibition.

Signaling Pathway

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets VEGFR, PDGFR, KIT, and FLT3, which are key drivers of angiogenesis and tumor cell proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS KIT KIT KIT->PI3K FLT3 FLT3 FLT3->PI3K FLT3->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis mTOR->Proliferation mTOR->Survival SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3

Caption: Simplified signaling pathways inhibited by this compound.

Experimental Protocols

Protocol 1: Quality Control of this compound Powder by HPLC

This protocol provides a general method for assessing the purity of this compound powder.

Materials:

  • This compound powder (new and reference batches)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve 1 mg of each this compound batch in 1 mL of DMSO to create 1 mg/mL stock solutions.

    • Further dilute the stock solutions to a final concentration of 10 µg/mL with the mobile phase.

  • HPLC Conditions (example):

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 30% to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas for this compound and any impurities in the chromatograms for both batches.

    • Calculate the percentage purity for each batch: Purity (%) = (Area of SU14813 Peak / Total Area of All Peaks) * 100.

    • Compare the impurity profiles of the two batches, noting any new or significantly larger impurity peaks in the new batch.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound in a cancer cell line (e.g., HUVEC).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4][5]

Protocol 3: Western Blot Analysis of p-VEGFR2

This protocol is to assess the inhibitory effect of this compound on VEGFR2 phosphorylation.

Materials:

  • HUVECs or other suitable cell line

  • This compound stock solution in DMSO

  • Recombinant human VEGF-A

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat cells with varying concentrations of this compound for 2 hours.

    • Stimulate with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in ice-cold lysis buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-VEGFR2 signal to the total VEGFR2 signal and the loading control.

References

Technical Support Center: Strategies to Mitigate On-Target Toxicities of RTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the on-target toxicities of Receptor Tyrosine Kinase (RTK) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common on-target toxicities observed with RTK inhibitors?

A1: On-target toxicities arise because the RTK targeted in cancer cells is also present in healthy tissues, where it plays a physiological role.[1] The most frequently observed on-target toxicities are specific to the RTK being inhibited. For example:

  • EGFR (Epidermal Growth Factor Receptor) inhibitors commonly cause dermatological toxicities such as papulopustular (acneiform) rash, dry skin (xerosis), and nail changes (paronychia).[2][3][4] Gastrointestinal issues like diarrhea and mucositis are also prevalent.

  • VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors are often associated with cardiovascular toxicities, including hypertension, cardiac dysfunction, and thromboembolic events.[5][6] Other common side effects include hypothyroidism and hand-foot skin reaction.[5]

Q2: My RTK inhibitor is causing significant cytotoxicity in my cell culture experiments, even at low concentrations. How can I determine if this is an on-target or off-target effect?

A2: Distinguishing between on-target and off-target toxicity is a critical step in preclinical research. Here’s a troubleshooting approach:

  • Confirm On-Target Engagement: First, verify that your inhibitor is hitting its intended target at the concentrations used. A Western blot to assess the phosphorylation status of the target RTK and its downstream effectors (e.g., ERK, AKT) is a standard method. A reduction in phosphorylation confirms on-target activity.

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the toxicity is on-target, the resistant cells should show increased viability compared to wild-type cells.

  • Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same RTK but has a different chemical structure. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.

  • Kinome Profiling: If off-target effects are suspected, a kinome-wide selectivity screen can identify other kinases that your compound may be inhibiting.

On_Off_Target_Logic phenotype Unexpected Cellular Phenotype Observed on_target Is it an On-Target Effect? phenotype->on_target confirm_inhibition Confirm Target Inhibition (e.g., Western Blot for pRTK) on_target->confirm_inhibition Yes off_target Could it be an Off-Target Effect? on_target->off_target No rescue_exp Perform Rescue Experiment with Resistant Mutant confirm_inhibition->rescue_exp structurally_unrelated Test Structurally Unrelated Inhibitor for Same Target rescue_exp->structurally_unrelated on_target_yes Phenotype is Likely On-Target structurally_unrelated->on_target_yes kinome_scan Perform Kinome Selectivity Scan off_target->kinome_scan Yes chem_proteomics Use Chemical Proteomics to Identify Binding Partners kinome_scan->chem_proteomics off_target_yes Phenotype is Likely Off-Target chem_proteomics->off_target_yes

Q3: We are observing inconsistent IC50 values for our RTK inhibitor in our cell viability assays. What are the potential causes and how can we troubleshoot this?

A3: Inconsistent IC50 values are a common challenge. The variability can stem from several factors related to experimental setup and execution. Here are some key areas to investigate:

  • Compound Handling: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh serial dilutions for each experiment from a high-concentration stock solution to minimize pipetting errors.

  • Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells, as this can significantly impact results. Regularly test for mycoplasma contamination.

  • Assay Parameters: Standardize incubation times with the inhibitor. The concentration of components in the cell culture medium, such as serum, can also influence inhibitor activity.

  • Data Analysis: Use a consistent method for data normalization and curve fitting. Ensure that your positive and negative controls are behaving as expected.

Troubleshooting Guides

Issue 1: High Incidence of EGFR Inhibitor-Induced Rash in Keratinocyte Cultures

Problem: You are testing a novel EGFR inhibitor on a keratinocyte cell line and observe a high level of cytotoxicity and morphological changes consistent with dermatological toxicity.

Troubleshooting Steps:

  • Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and optimal incubation time that inhibits EGFR signaling without causing excessive cell death.

  • Co-treatment with Mitigating Agents: Based on clinical strategies, test the co-administration of agents that may mitigate the toxicity. For example:

    • Topical Steroid Analogues: In a co-culture model or 3D skin equivalent, test the effect of adding a low-dose corticosteroid.

    • Anti-inflammatory Agents: Evaluate the impact of co-treatment with anti-inflammatory agents like doxycycline (B596269) or minocycline, which have shown efficacy in managing EGFR inhibitor-induced rash due to their anti-inflammatory properties.[4]

  • Assess Downstream Signaling: Analyze the effect of your inhibitor on downstream pathways in the keratinocytes. This can help to understand the specific mechanism of toxicity.

Issue 2: Cardiotoxicity Observed with a VEGFR Inhibitor in Cardiomyocyte Cultures

Problem: Your novel VEGFR inhibitor is causing decreased viability and contractility in induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Troubleshooting Steps:

  • Confirm On-Target VEGFR Inhibition: Although cardiomyocytes are not the primary target, they can be affected by VEGFR inhibition. Confirm that your inhibitor is affecting VEGFR signaling in endothelial cells within a co-culture system if possible.

  • Mitochondrial Function Assays: VEGFR inhibitor-induced cardiotoxicity is often linked to mitochondrial dysfunction.[6] Perform assays to measure mitochondrial membrane potential, oxygen consumption, and reactive oxygen species (ROS) production.

  • Evaluate Cardioprotective Co-treatments:

    • ACE inhibitors or Beta-blockers: Test the co-administration of cardioprotective agents that are used clinically to manage cardiotoxicity.

    • Antioxidants: Assess whether co-treatment with an antioxidant can rescue the cells from inhibitor-induced ROS production and subsequent cell death.

  • Electrophysiology Assessment: Use microelectrode arrays (MEAs) to assess for any proarrhythmic effects of your compound on hiPSC-CMs.

Data on Mitigation Strategies

The following tables summarize quantitative data on the incidence of common on-target toxicities and the efficacy of some mitigation strategies.

Table 1: Incidence of Dermatological Toxicities with EGFR Inhibitors and Efficacy of Prophylactic Treatment

EGFR InhibitorIncidence of All-Grade RashIncidence of Grade ≥3 RashProphylactic TreatmentReduction in Grade ≥2 RashReference
Erlotinib59% - 79%Not specifiedDoxycycline82% to 39%[7]
Cetuximab~90%~10-20%MinocyclineReduction in severe facial rash (42% to 20%)[7]
Panitumumab~90%~10-15%Proactive skin treatment*62% to 29%[8]

* Proactive skin treatment included skin moisturizers, sunscreen, topical steroid, and doxycycline.

Table 2: Incidence of Diarrhea with EGFR and HER2 Inhibitors and Impact on Treatment

InhibitorTarget(s)Incidence of All-Grade DiarrheaIncidence of Grade ≥3 DiarrheaDose Reductions due to DiarrheaTreatment Discontinuation due to DiarrheaReference
ErlotinibEGFR18% - 55%3% - 6%Not specifiedNot specified[2]
GefitinibEGFR18% - 69%Up to 25%Not specifiedNot specified[2]
AfatinibEGFR, HER2, HER487% - 95%5% - 17%20%1.3%[2]
NeratinibEGFR, HER2, HER495%40%26%17%[2]
LapatinibEGFR, HER2~65%~14%Not specified12% - 13%[2][9]
OsimertinibEGFR (T790M)41%1%Not specifiedNot specified[2]

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay) to Assess Cytotoxicity

This protocol is for determining the dose-response of an RTK inhibitor on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A431 for EGFR inhibitors)

  • Complete cell culture medium

  • RTK inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the RTK inhibitor in complete culture medium. Remove the old medium and add the medium containing the different inhibitor concentrations. Include a vehicle-only control (DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Serial Dilutions of RTK Inhibitor overnight_incubation->prepare_dilutions treat_cells Treat Cells with Inhibitor prepare_dilutions->treat_cells incubation Incubate for 24-72 hours treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Protocol 2: Assessing Cardiotoxicity using hiPSC-Cardiomyocytes

This protocol provides a framework for evaluating the cardiotoxic potential of RTK inhibitors.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • Appropriate cardiomyocyte culture medium

  • RTK inhibitor stock solution (in DMSO)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Microelectrode array (MEA) system

  • Fluorescent dyes for mitochondrial membrane potential and ROS

Methodology:

  • Cell Culture: Culture hiPSC-CMs according to the manufacturer's instructions until they form a spontaneously beating syncytium.

  • Compound Treatment: Treat the hiPSC-CMs with a range of concentrations of the RTK inhibitor. Include a vehicle control.

  • Cell Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using a luminescence-based assay like CellTiter-Glo®.

  • Functional Assessment (MEA): Plate hiPSC-CMs on MEA plates. After treatment with the inhibitor, record the field potential duration, beat rate, and arrhythmogenic events.

  • Mechanistic Assays:

    • Mitochondrial Health: Use fluorescent probes like TMRM or JC-1 to measure changes in mitochondrial membrane potential.

    • Oxidative Stress: Use a probe like CellROX™ Green to quantify the generation of reactive oxygen species.

  • Data Analysis: Analyze the dose-dependent effects on viability, electrophysiology, and mechanistic endpoints to create a cardiotoxicity profile of the inhibitor.

Signaling Pathway Diagram

EGFR_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2_SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF EGF->EGFR Transcription Gene Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, etc. EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT STAT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription

References

Optimizing incubation time for (Z)-SU14813 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (Z)-SU14813 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It exerts its effects by binding to and inhibiting the activity of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), KIT (stem cell factor receptor), and Fms-like tyrosine kinase 3 (FLT3).[1][2][3] By blocking the signaling pathways mediated by these receptors, SU14813 can inhibit tumor growth and angiogenesis.[1][2]

Q2: Which signaling pathways are affected by this compound?

This compound primarily inhibits the signaling cascades initiated by VEGFR, PDGFR, KIT, and FLT3.[1][2] These pathways are crucial for processes such as cell proliferation, survival, migration, and angiogenesis. Inhibition of these pathways can lead to reduced tumor cell growth and decreased formation of new blood vessels that supply tumors.

cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR SCF SCF KIT c-KIT SCF->KIT FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->RAS_MAPK KIT->PI3K_Akt KIT->RAS_MAPK FLT3->PI3K_Akt FLT3->RAS_MAPK SU14813 This compound SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Inhibition Inhibition Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration

Caption: this compound inhibits multiple RTKs.

Q3: What are the typical effective concentrations of this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and the specific RTK being targeted. Biochemical assays show IC50 values in the low nanomolar range for its primary targets.[4][5] In cellular assays, the IC50 values for inhibiting receptor phosphorylation are also in the low nanomolar range.[4] For assays measuring cellular responses like proliferation, higher concentrations in the range of 50 to 100 nM may be required.[4]

Troubleshooting Guide

Problem 1: No or low inhibition of target phosphorylation.

  • Possible Cause 1: Suboptimal Incubation Time.

    • Solution: The incubation time may be too short for the inhibitor to effectively enter the cells and engage its target. Perform a time-course experiment to determine the optimal incubation period. For phosphorylation events, which are often rapid, shorter time points (e.g., 15, 30, 60, 120 minutes) should be tested.

  • Possible Cause 2: Incorrect Inhibitor Concentration.

    • Solution: The concentration of SU14813 may be too low. Perform a dose-response experiment to determine the IC50 in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).

  • Possible Cause 3: Inhibitor Degradation.

    • Solution: Ensure that the this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions in pre-warmed cell culture medium for each experiment.

Problem 2: High cell death or cytotoxicity observed.

  • Possible Cause 1: Off-target effects at high concentrations.

    • Solution: High concentrations of the inhibitor may lead to off-target effects and general cytotoxicity. Refer to your dose-response curve and use the lowest concentration that gives you the desired level of target inhibition.

  • Possible Cause 2: Long Incubation Time.

    • Solution: Extended exposure to the inhibitor, even at an effective concentration, can lead to cytotoxicity. Determine the minimum incubation time required to achieve significant inhibition in your time-course experiment and use that for subsequent assays.

Problem 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Culture Conditions.

    • Solution: Ensure consistency in cell density at the time of treatment, serum concentration in the media, and overall cell health. Starvation conditions, if used, should be consistent in duration.

  • Possible Cause 2: Instability of the inhibitor in media.

    • Solution: Prepare fresh dilutions of this compound for each experiment. Avoid storing the inhibitor diluted in cell culture media for extended periods.

Experimental Protocols

1. General Workflow for Optimizing Incubation Time

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed cells and allow to adhere overnight B Starve cells (if required for assay) A->B C Prepare fresh this compound dilutions B->C D Treat cells with a fixed concentration of SU14813 C->D E Harvest cells at multiple time points (e.g., 0, 15, 30, 60, 120 min for phosphorylation; 1, 6, 12, 24, 48 hr for functional assays) D->E F Lyse cells and quantify protein E->F G Analyze target inhibition (e.g., Western Blot for p-RTK, MTT assay for proliferation) F->G H Determine optimal incubation time G->H

Caption: Workflow for optimizing incubation time.

2. Cell Viability/Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Starvation (Optional): The next day, replace the medium with low-serum (e.g., 1% FBS) medium and starve the cells for 18 hours.[1]

  • Treatment: Add varying concentrations of this compound to the wells.

  • Growth Factor Stimulation: After a 45-minute pre-incubation with the inhibitor, add the appropriate growth factor (e.g., 20 ng/mL VEGF) to stimulate proliferation.[1][6][7]

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).[1]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

3. Receptor Phosphorylation Assay (Western Blot)

  • Cell Seeding and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells overnight in serum-free or low-serum medium.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentration of this compound for the optimized incubation time (determined from a time-course experiment, e.g., 1 hour).[1]

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50-100 ng/mL VEGF-A) for a short period (e.g., 5-10 minutes) at 37°C.[1]

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target receptor.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Quantitative Data Summary

Table 1: Biochemical IC50 Values for this compound

TargetIC50 (nM)
VEGFR12
VEGFR250
PDGFRβ4
KIT15
Data sourced from MedchemExpress and Selleck Chemicals.[4][5]

Table 2: Cellular IC50 Values for this compound

Cell Line/TargetAssayIC50 (nM)
Porcine Aortic Endothelial Cells (VEGFR-2)Phosphorylation5.2
Porcine Aortic Endothelial Cells (PDGFR-β)Phosphorylation9.9
Porcine Aortic Endothelial Cells (KIT)Phosphorylation11.2
U-118MGGrowth50-100
Data from a study published in Molecular Cancer Therapeutics.[1]

References

Validation & Comparative

A Preclinical Showdown: (Z)-SU14813 Versus Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for renal cell carcinoma (RCC), the multi-targeted tyrosine kinase inhibitors (TKIs) (Z)-SU14813 and sunitinib (B231) represent two significant therapeutic agents. Both compounds emerged from the same chemical library and share a broad-spectrum inhibitory profile against key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and proliferation.[1] This guide provides a comparative analysis of their efficacy in preclinical RCC models, drawing upon available experimental data to offer insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Arsenal Against Cancer

Both this compound and sunitinib exert their anti-tumor effects by inhibiting a range of RTKs crucial for tumor growth and neovascularization. Their primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in mediating angiogenesis.[1] By blocking these receptors, both drugs effectively stifle the development of new blood vessels that tumors rely on for nutrient and oxygen supply.

Additionally, their inhibitory activity extends to other RTKs such as KIT and FMS-like tyrosine kinase 3 (FLT3), which can be directly involved in tumor cell proliferation and survival.[1] Sunitinib is a small molecule inhibitor of multiple RTKs, including VEGFRs and PDGFRs, and its anti-tumor activity is largely attributed to its antiangiogenic properties.

The following diagram illustrates the common signaling pathways targeted by both this compound and sunitinib.

cluster_0 Cell Membrane cluster_1 Tyrosine Kinase Inhibitors cluster_2 Downstream Signaling cluster_3 Cellular Response VEGFR VEGFR Signaling_Pathways Downstream Signaling Cascades VEGFR->Signaling_Pathways PDGFR PDGFR PDGFR->Signaling_Pathways KIT KIT KIT->Signaling_Pathways FLT3 FLT3 FLT3->Signaling_Pathways SU14813 SU14813 SU14813->VEGFR SU14813->PDGFR SU14813->KIT SU14813->FLT3 Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Sunitinib->FLT3 Angiogenesis Angiogenesis Signaling_Pathways->Angiogenesis Proliferation Proliferation Signaling_Pathways->Proliferation

Shared signaling pathways inhibited by this compound and sunitinib.

In Vivo Efficacy in RCC Xenograft Models

The 786-O human clear cell RCC xenograft model is a widely used platform for evaluating the efficacy of targeted therapies. While a direct comparative study is lacking, individual studies have demonstrated the anti-tumor activity of both compounds in this model.

CompoundDosing RegimenTumor Growth InhibitionReference
This compound 80 mg/kg, p.o., BIDTumor Regression[1]
Sunitinib 40 mg/kg/day, p.o.Significant Tumor Growth Inhibition[2]

It is important to note that the differing dosing regimens and experimental conditions across separate studies preclude a direct, definitive comparison of potency. However, the data indicates that both agents exhibit substantial anti-tumor activity in the 786-O RCC model, with this compound demonstrating tumor regression at the tested dose.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are crucial. The following sections outline the typical protocols for in vivo efficacy studies in RCC xenograft models.

786-O Xenograft Model Establishment and Drug Administration

A standardized workflow is employed for establishing RCC xenograft models and evaluating the in vivo efficacy of TKIs.

Cell_Culture 786-O Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration (Vehicle, SU14813, or Sunitinib) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Workflow for in vivo efficacy studies in RCC xenograft models.

Methodology:

  • Cell Lines and Culture: The human RCC cell line 786-O is cultured under standard conditions.

  • Animal Models: Immunocompromised mice, such as nude or SCID mice, are utilized to prevent the rejection of human tumor xenografts.[3]

  • Tumor Implantation: 786-O cells are implanted subcutaneously into the flanks of the mice.[2]

  • Tumor Growth and Measurement: Tumor dimensions are periodically measured with calipers, and tumor volume is calculated.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The respective drugs are typically administered daily via oral gavage.[3]

Conclusion

Both this compound and sunitinib are potent multi-targeted tyrosine kinase inhibitors with demonstrated preclinical efficacy in RCC models. Their shared mechanism of action, primarily targeting the VEGFR and PDGFR pathways, underscores their antiangiogenic and anti-tumor properties. While the absence of direct comparative studies necessitates a cautious interpretation, the available data suggests that both compounds are highly active against RCC. Further head-to-head preclinical investigations would be invaluable to definitively delineate their comparative efficacy and to guide future clinical development in the treatment of renal cell carcinoma.

References

(Z)-SU14813 vs axitinib selectivity for VEGFR-2 over PDGFR-β

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity of (Z)-SU14813 and Axitinib (B1684631) for VEGFR-2 over PDGFR-β

For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides an objective comparison of this compound and axitinib, focusing on their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).

Introduction to the Compounds

This compound is a multi-targeted receptor tyrosine kinase inhibitor that has shown potent antiangiogenic and antitumor activity. Its chemical name is 5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.[1][2][3]

Axitinib , marketed as Inlyta®, is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[4][5] It is an approved treatment for advanced renal cell carcinoma.[4][5] Its chemical name is N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide.

Quantitative Selectivity Comparison

The inhibitory activities of this compound and axitinib against VEGFR-2 and PDGFR-β have been evaluated in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Biochemical and Cellular IC50 Values
CompoundAssay TypeTargetIC50 (nM)
This compound BiochemicalVEGFR-250
PDGFR-β4
Cellular (PAE)VEGFR-25.2
PDGFR-β9.9
Axitinib Cellular (PAE)VEGFR-20.2
PDGFR-β1.6

PAE: Porcine Aorta Endothelial cells

Head-to-Head Cellular Selectivity

A direct comparison of the cellular selectivity of this compound and axitinib was conducted using receptor phosphorylation assays in transfected porcine aorta endothelial (PAE) cells. The ratio of the IC50 for PDGFR-β to the IC50 for VEGFR-2 provides a measure of selectivity. A higher ratio indicates greater selectivity for VEGFR-2.

CompoundIC50 Ratio (PDGFR-β / VEGFR-2)
This compound 1.9
Axitinib 8.0

This data indicates that in a cellular context, axitinib is more selective for VEGFR-2 over PDGFR-β compared to this compound.

Experimental Protocols

The following are generalized protocols for the types of assays used to determine the IC50 values.

Biochemical Kinase Assay (In Vitro)

This assay measures the direct inhibition of the purified kinase enzyme.

  • Reagents : Recombinant human VEGFR-2 or PDGFR-β kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound or axitinib).

  • Procedure :

    • The kinase, substrate, and varying concentrations of the test compound are combined in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The mixture is incubated to allow for phosphorylation of the substrate.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Detection : The level of phosphorylation can be measured using various methods, such as a luminescence-based assay that quantifies the amount of ATP consumed, or an ELISA-based method using a phospho-specific antibody.

  • Data Analysis : The percentage of kinase activity inhibition is plotted against the compound concentration to determine the IC50 value.

Cellular Receptor Phosphorylation Assay (In Situ)

This assay measures the inhibition of receptor autophosphorylation within a cellular environment.

  • Cell Culture : Porcine aorta endothelial (PAE) cells, engineered to overexpress human VEGFR-2 or PDGFR-β, are cultured in appropriate media.

  • Procedure :

    • Cells are serum-starved to reduce basal receptor phosphorylation.

    • The cells are then pre-incubated with various concentrations of the test compound.

    • The respective ligand (VEGF for VEGFR-2 or PDGF for PDGFR-β) is added to stimulate receptor autophosphorylation.

    • The cells are lysed to release the cellular proteins.

  • Detection : An ELISA-based method is typically used. A capture antibody specific to the receptor (VEGFR-2 or PDGFR-β) is coated on a microplate. The cell lysate is added, and the captured receptor's phosphorylation status is detected using a phospho-tyrosine specific antibody.

  • Data Analysis : The signal from the phospho-specific antibody is measured, and the percentage of inhibition of phosphorylation is calculated at each compound concentration to determine the IC50.

Visualizing Signaling Pathways and Experimental Workflows

VEGFR-2 and PDGFR-β Signaling Pathways

The diagram below illustrates the signaling cascades initiated by VEGFR-2 and PDGFR-β and the points of inhibition by this compound and axitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRB PDGFR-β PDGFRB->PI3K RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Angiogenesis) AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRB Inhibitor This compound Axitinib Inhibitor->VEGFR2 Inhibitor->PDGFRB

Caption: VEGFR-2 and PDGFR-β signaling pathways and inhibitor action.

Experimental Workflow for Cellular Phosphorylation Assay

The following diagram outlines the key steps in a cellular phosphorylation assay to determine inhibitor potency.

G A 1. Seed cells expressing VEGFR-2 or PDGFR-β B 2. Serum starve cells A->B C 3. Add inhibitor (this compound or Axitinib) B->C D 4. Stimulate with ligand (VEGF or PDGF) C->D E 5. Lyse cells D->E F 6. Perform ELISA to detect phosphorylated receptor E->F G 7. Analyze data and determine IC50 F->G

Caption: Workflow of a cellular receptor phosphorylation assay.

References

Validating (Z)-SU14813 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating that a therapeutic agent engages its intended target within a living organism is a cornerstone of preclinical development. This guide provides a comprehensive comparison of methodologies for assessing the in vivo target engagement of (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The performance of this compound is objectively compared with established alternatives, Sunitinib and Sorafenib (B1663141), which possess similar target profiles. This comparison is supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.

This compound is a potent inhibitor of several RTKs, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1] These RTKs are critical mediators of tumor angiogenesis, proliferation, and survival.[2][3] Effective inhibition of these targets is paramount to the therapeutic efficacy of this compound. This guide will focus on methods to quantify the engagement of these primary targets in vivo.

Comparative In Vivo Target Engagement and Efficacy

Inhibitor Primary Targets Preclinical Model Dose In Vivo Target Engagement/Pathway Modulation Antitumor Efficacy
This compound VEGFR1, VEGFR2, PDGFRβ, KIT[1]Various human tumor xenografts (e.g., renal, colon, lung)[2][3]80 mg/kg, BID, p.o.Dose- and time-dependent inhibition of VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors.[2]Broad and potent antitumor activity resulting in regression, growth arrest, or substantial growth reduction of various established xenografts.[2]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET[4]Human tumor xenografts (e.g., renal, NSCLC, melanoma)[5]20-80 mg/kg/day, p.o.Inhibition of VEGFR and PDGFR phosphorylation in tumor xenografts.[5]Tumor growth inhibition ranging from 11% to 93% in various human tumor xenograft models.[6]
Sorafenib VEGFRs, PDGFRβ, RAF kinases, KIT, FLT3[4]Human hepatocellular carcinoma (HCC) xenografts[7]50 mg/kg, p.o.Inhibition of p-eIF4E and p-p38; reduction of survivin expression.[7]Superior antitumor effect compared to Sunitinib at the tested doses in HCC xenograft models.[7]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams illustrate the targeted signaling pathways and the workflows for validating target engagement.

Targeted Signaling Pathways of this compound and Alternatives cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects VEGFR2 VEGFR2 PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PDGFRb PDGFRβ PDGFRb->PI3K_Akt PDGFRb->RAS_MAPK KIT KIT KIT->PI3K_Akt KIT->RAS_MAPK SU14813 This compound SU14813->VEGFR2 inhibits SU14813->PDGFRb inhibits SU14813->KIT inhibits Sunitinib Sunitinib Sunitinib->VEGFR2 inhibits Sunitinib->PDGFRb inhibits Sunitinib->KIT inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 inhibits Sorafenib->PDGFRb inhibits Sorafenib->KIT inhibits Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival RAS_MAPK->Proliferation

Caption: Targeted signaling pathways of multi-targeted RTK inhibitors.

Experimental Workflow for In Vivo Target Engagement Validation cluster_animal_model Animal Model cluster_treatment Treatment cluster_sample_collection Sample Collection cluster_analysis Analysis Xenograft Tumor Xenograft Model (e.g., subcutaneous) Dosing Administer Inhibitor (this compound or Alternative) Xenograft->Dosing Harvest Harvest Tumors at Defined Time Points Dosing->Harvest WesternBlot Western Blot (p-VEGFR2, p-PDGFRβ, p-KIT) Harvest->WesternBlot IHC Immunohistochemistry (p-VEGFR2, p-PDGFRβ, p-KIT) Harvest->IHC

Caption: Workflow for in vivo target engagement validation.

Experimental Protocols

Detailed methodologies for key in vivo target engagement experiments are provided below. These protocols are generalized and may require optimization for specific tumor models and antibodies.

Western Blot for Receptor Tyrosine Kinase Phosphorylation

This protocol details the steps for analyzing the phosphorylation status of VEGFR2, PDGFRβ, and KIT in tumor xenografts following inhibitor treatment.

Materials:

  • Tumor tissue harvested from treated and control animals

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated and total VEGFR2, PDGFRβ, and KIT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Tumor Lysate Preparation:

    • Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.

    • Homogenize frozen tumor tissue in ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (tumor lysate).

  • Protein Quantification:

    • Determine the protein concentration of each tumor lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each target.

Immunohistochemistry (IHC) for In Situ Target Engagement

This protocol allows for the visualization of target phosphorylation within the tumor microenvironment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking serum

  • Primary antibodies (specific for phosphorylated VEGFR2, PDGFRβ, and KIT)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize FFPE tissue sections in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating.

  • Immunostaining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with blocking serum.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS or TBS.

    • Incubate with a biotinylated secondary antibody.

    • Wash and then incubate with streptavidin-HRP.

  • Detection and Visualization:

    • Apply DAB substrate and monitor for color development.

    • Counterstain with hematoxylin.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope.

    • Assess the intensity and localization of the staining for the phosphorylated receptor.

    • Semi-quantitative scoring can be performed to compare treatment groups.

References

(Z)-SU14813: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor. The information presented herein is intended to assist researchers in evaluating its potential for specific applications and in understanding its off-target effects. Experimental data from biochemical and cellular assays are summarized to offer a clear perspective on its activity against various kinase families.

This compound is a potent inhibitor of several receptor tyrosine kinases (RTKs) primarily involved in angiogenesis and tumor cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and KIT.[1][2] It also demonstrates inhibitory activity against FMS-like tyrosine kinase 3 (FLT3).[1][2] While it displays a high degree of selectivity for its primary targets, understanding its cross-reactivity with other kinase families is crucial for predicting potential therapeutic applications and off-target effects.

Kinase Inhibition Profile of this compound

The following tables summarize the inhibitory activity of this compound against its primary targets and a selection of off-target kinases from different families, based on data from biochemical and cellular assays.

Table 1: Inhibition of Primary Target Kinases by this compound
Target KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Kinase Family
VEGFR12[3][4]-Receptor Tyrosine Kinase
VEGFR250[3][4]5.2Receptor Tyrosine Kinase
PDGFRβ4[3][4]9.9Receptor Tyrosine Kinase
KIT15[3][4]11.2Receptor Tyrosine Kinase
FLT3--Receptor Tyrosine Kinase
CSF1R (FMS)--Receptor Tyrosine Kinase

"-" indicates data not available in the searched resources.

Table 2: Cross-Reactivity Profile of this compound Against Other Kinase Families
Off-Target KinaseBiochemical IC50 (µM)Kinase FamilySelectivity Fold (vs. PDGFRβ)
FGFR13.5[5]Receptor Tyrosine Kinase~875
EGFR>20[5]Receptor Tyrosine Kinase>5000
Src2.5[5]Non-receptor Tyrosine Kinase~625
c-Met9[5]Receptor Tyrosine Kinase~2250

Biochemical assays demonstrate that this compound is highly selective for its primary targets.[6] Nontarget tyrosine kinases were inhibited with IC50 values in the micromolar range, indicating a selectivity of approximately 100- to 10,000-fold for its primary targets over other kinases evaluated.[6] For instance, the IC50 values for FGFR1, Src, and c-Met are in the single-digit micromolar range, while the IC50 for EGFR is greater than 20 µM.[5]

Signaling Pathway and Cross-Reactivity Overview

The following diagram illustrates the primary signaling pathways inhibited by this compound and its known cross-reactivity with other kinase families.

cluster_primary Primary Targets of this compound cluster_pathways Downstream Signaling Pathways cluster_off_target Cross-Reactive Kinase Families VEGFR VEGFRs Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation VEGFR->Proliferation PDGFRb PDGFRβ PDGFRb->Proliferation Migration Cell Migration PDGFRb->Migration KIT KIT Survival Cell Survival KIT->Survival KIT->Migration FLT3 FLT3 FLT3->Proliferation FGFR1 FGFR1 Src Src Family cMet c-Met SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFRb Inhibits SU14813->KIT Inhibits SU14813->FLT3 Inhibits SU14813->FGFR1 Weakly Inhibits SU14813->Src Weakly Inhibits SU14813->cMet Weakly Inhibits

Caption: Primary signaling pathways of this compound and its cross-reactivity.

Experimental Protocols

To provide a comprehensive understanding of how the kinase inhibition data was generated, a detailed, generalized protocol for a biochemical kinase inhibition assay is provided below.

Biochemical Kinase Inhibition Assay Protocol

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Stock Solution: Dilute the purified kinase enzyme to a desired concentration in kinase buffer. The final concentration should be optimized for each kinase to ensure a linear reaction rate.

  • Substrate Stock Solution: Prepare a stock solution of the specific peptide or protein substrate for the kinase in an appropriate buffer.

  • ATP Stock Solution: Prepare a concentrated stock solution of ATP in water. The final ATP concentration in the assay should ideally be at or near the Km value for the specific kinase.

  • Test Compound (e.g., this compound) Dilution Series: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Stop Solution: Prepare a solution to terminate the kinase reaction, such as a solution containing EDTA to chelate Mg²⁺.

2. Assay Procedure:

  • Add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a microtiter plate (e.g., 384-well).

  • Add the kinase solution (e.g., 5 µL) to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 2.5 µL).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding the stop solution.

3. Detection:

  • The amount of phosphorylated substrate is quantified. This can be achieved through various detection methods, including:

    • Radiometric Assays: Measuring the incorporation of ³²P or ³³P from radiolabeled ATP into the substrate.

    • Fluorescence-Based Assays: Using phosphorylation-specific antibodies labeled with fluorophores (e.g., TR-FRET).

    • Luminescence-Based Assays: Measuring the amount of ATP remaining in the reaction using an enzyme-coupled reaction that produces light (e.g., ADP-Glo™ Kinase Assay).

4. Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the described biochemical kinase inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions Dispense Dispense Compound/DMSO into Microtiter Plate Reagents->Dispense AddKinase Add Kinase and Incubate Dispense->AddKinase StartReaction Initiate Reaction with Substrate and ATP AddKinase->StartReaction Incubate Incubate at Controlled Temperature StartReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Detect Quantify Phosphorylation (e.g., Luminescence, Fluorescence) StopReaction->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze

Caption: Workflow for a biochemical kinase inhibition assay.

References

A Comparative Analysis of In Vitro and In Vivo IC50 Values for (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813, a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical studies. This guide provides a comprehensive comparison of its inhibitory activity in both cellular (in vitro) and whole-organism (in vivo) settings, offering valuable insights for researchers and drug development professionals. The data presented herein is supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Data Presentation: A Head-to-Head Comparison

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a more potent inhibitor.

In Vitro IC50 Values

This compound has been shown to potently inhibit several key RTKs involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and KIT.[1][2][3] The in vitro IC50 values have been determined through both biochemical assays, which measure the direct inhibition of purified enzymes, and cellular assays, which assess the drug's effect on target phosphorylation and cell proliferation within a cellular context.

Table 1: In Vitro IC50 Values of this compound in Biochemical Assays

TargetIC50 (nM)
VEGFR12[1][2][3]
VEGFR250[1][2][3]
PDGFRβ4[1][2][3]
KIT15[1][2][3]

Table 2: In Vitro IC50 Values of this compound in Cellular Assays

Target PhosphorylationCell LineIC50 (nM)
VEGFR-2Porcine Aorta Endothelial Cells5.2[1]
PDGFR-βPorcine Aorta Endothelial Cells9.9[1]
KITPorcine Aorta Endothelial Cells11.2[1]
Cell Growth Inhibition Cell Line IC50 (nM)
U-118MG (Glioblastoma)50-100[1]
In Vivo Efficacy

Directly measuring an IC50 value in vivo is not a standard practice. Instead, the efficacy of an anti-cancer agent is typically evaluated by its ability to inhibit tumor growth in animal models, such as xenografts, where human tumor cells are implanted into immunocompromised mice. The in vivo activity of this compound has been demonstrated through dose-dependent tumor growth inhibition and regression in various xenograft models.[4]

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

Tumor ModelDosing RegimenOutcome
Human and Rat Tumor Xenografts10 to 80 mg/kg, twice dailyRegression, growth arrest, or substantial growth reduction[4]

For effective target inhibition in vivo, a plasma concentration of 100 to 200 ng/mL has been estimated to be required.[4]

Experimental Protocols

The following sections detail the generalized methodologies employed in the determination of the IC50 values and the assessment of in vivo efficacy.

In Vitro IC50 Determination

1. Biochemical Kinase Assays:

  • Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of purified receptor tyrosine kinases.

  • Procedure:

    • The purified kinase domain of the target receptor (e.g., VEGFR2, PDGFRβ) is incubated with a specific substrate and ATP.

    • This compound is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using methods like ELISA or radiometric assays.

    • The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

2. Cellular Phosphorylation Assays:

  • Objective: To determine the concentration of this compound required to inhibit the phosphorylation of the target receptor within a cellular context.

  • Procedure:

    • Cells expressing the target receptor (e.g., porcine aorta endothelial cells) are cultured.

    • The cells are treated with various concentrations of this compound.

    • The cells are then stimulated with the corresponding ligand (e.g., VEGF for VEGFR) to induce receptor phosphorylation.

    • Cell lysates are prepared, and the levels of phosphorylated and total receptor are measured using techniques such as Western blotting or ELISA.

    • The IC50 value is determined by analyzing the reduction in receptor phosphorylation as a function of drug concentration.

3. Cell Proliferation/Viability Assays (e.g., MTT Assay):

  • Objective: To assess the effect of this compound on the growth and viability of cancer cell lines.

  • Procedure:

    • Cancer cells (e.g., U-118MG) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), a reagent such as MTT is added to the wells.

    • Viable cells metabolize the MTT into a colored formazan (B1609692) product, which is then solubilized.

    • The absorbance of the formazan solution is measured using a plate reader, which correlates with the number of viable cells.

    • The IC50 value is calculated from the dose-response curve of cell viability versus drug concentration.

In Vivo Efficacy Studies (Xenograft Models)

1. Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of the human tumor cells.

2. Tumor Implantation:

  • Human tumor cells are harvested during their exponential growth phase and implanted subcutaneously into the flank of the mice.

3. Drug Administration:

  • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • This compound is administered, often orally, at various doses and schedules (e.g., twice daily).

4. Efficacy Evaluation:

  • Tumor volume is measured regularly using calipers.

  • The primary endpoints are typically tumor growth inhibition or regression compared to the vehicle-treated control group.

  • At the end of the study, tumors may be excised and analyzed for biomarkers of drug activity, such as inhibition of target phosphorylation.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCg VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival G cluster_1 PDGFR Signaling Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras Akt Akt PI3K->Akt Cell_Proliferation Cell_Proliferation Akt->Cell_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Migration Cell_Migration ERK->Cell_Migration G cluster_2 KIT Signaling Pathway SCF SCF KIT KIT SCF->KIT Binds PI3K PI3K KIT->PI3K Ras Ras KIT->Ras Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell_Survival_Proliferation Akt->Cell_Survival_Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival_Proliferation G cluster_3 General Experimental Workflow for IC50 Determination Cell_Culture Cell_Culture Drug_Treatment Drug_Treatment Cell_Culture->Drug_Treatment Plate cells Incubation Incubation Drug_Treatment->Incubation Add compound Assay Assay Incubation->Assay Perform assay Data_Analysis Data_Analysis Assay->Data_Analysis Measure endpoint

References

A Comparative Guide to (Z)-SU14813 and Other Multi-Targeted Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable multi-targeted tyrosine kinase inhibitor (TKI) is a critical decision in preclinical and clinical studies. This guide provides an objective comparison of (Z)-SU14813, a potent TKI, with other well-established multi-targeted TKIs. The information is supported by experimental data to facilitate an informed choice for research and development applications.

This compound is a multi-targeted receptor tyrosine kinase inhibitor that has demonstrated significant antiangiogenic and antitumor activity. It shares a similar structural and target profile with sunitinib, another widely used TKI.[1] this compound exerts its effects by inhibiting several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and FMS-like Tyrosine Kinase 3 (FLT3).[2]

Comparative Efficacy: In Vitro Potency of this compound and Other TKIs

The in vitro potency of this compound against its primary targets is summarized below, alongside comparative data for other multi-targeted TKIs. It is important to note that IC50 values can vary between different studies and experimental conditions.

Table 1: Inhibitory Activity (IC50, nM) of this compound and Comparator Kinase Inhibitors against Key RTKs

Kinase TargetThis compoundSunitinibSorafenibPazopanibAxitinib
VEGFR12[3]13[2]-10[2]-
VEGFR250[3]9[4]90[4]30[4]0.2[4]
PDGFRβ4[3]2[2]57[5]84[2]-
KIT15[3]7[2]68[5]74[2]-
FLT3--59[5]--

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in assay conditions.

Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI Multi-targeted TKIs (this compound) TKI->VEGFR Inhibition

VEGFR Signaling Pathway Inhibition by TKIs

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding & Dimerization PI3K PI3K PDGFR->PI3K Autophosphorylation RAS RAS PDGFR->RAS AKT AKT PI3K->AKT CellGrowth Cell Growth, Proliferation, Survival AKT->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth TKI Multi-targeted TKIs (this compound) TKI->PDGFR Inhibition

PDGFR Signaling Pathway Inhibition by TKIs

KIT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor SCF SCF KIT KIT SCF->KIT Binding & Dimerization PI3K PI3K KIT->PI3K Autophosphorylation RAS RAS KIT->RAS STAT3 STAT3 KIT->STAT3 AKT AKT PI3K->AKT CellFunctions Proliferation, Survival, Differentiation AKT->CellFunctions RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellFunctions STAT3->CellFunctions TKI Multi-targeted TKIs (this compound) TKI->KIT Inhibition

KIT Signaling Pathway Inhibition by TKIs

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor FLT3L FLT3 Ligand FLT3 FLT3 FLT3L->FLT3 Binding & Dimerization PI3K PI3K FLT3->PI3K Autophosphorylation RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT LeukemicCell Leukemic Cell Proliferation & Survival AKT->LeukemicCell RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->LeukemicCell STAT5->LeukemicCell TKI Multi-targeted TKIs (this compound) TKI->FLT3 Inhibition

FLT3 Signaling Pathway Inhibition by TKIs

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of tyrosine kinase inhibitors.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific receptor tyrosine kinase.

Materials:

  • Recombinant human kinase domain (e.g., VEGFR2, PDGFRβ, KIT)

  • Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (this compound or other TKIs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the recombinant kinase enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell-Based Receptor Phosphorylation Assay

Objective: To assess the ability of a test compound to inhibit ligand-induced receptor phosphorylation in a cellular context.

Materials:

  • Cells expressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR2 or PDGFRβ)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ligand for the target receptor (e.g., VEGF-A, PDGF-BB)

  • Test compound (this compound or other TKIs) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-receptor and anti-total-receptor

  • ELISA plates or Western blotting equipment

  • Detection reagents (e.g., HRP-conjugated secondary antibody and substrate)

Procedure:

  • Seed cells in 96-well plates and grow to near confluency.

  • Starve the cells in serum-free medium for a specified time (e.g., 24 hours).

  • Pre-incubate the cells with various concentrations of the test compound or DMSO for a set period (e.g., 2 hours).

  • Stimulate the cells with the appropriate ligand for a short duration (e.g., 5-10 minutes) at 37°C.

  • Aspirate the medium and lyse the cells with ice-cold lysis buffer.

  • Quantify the level of phosphorylated receptor and total receptor in the cell lysates using an ELISA-based method or Western blotting.

  • For ELISA, coat plates with a capture antibody for the total receptor, add cell lysates, and then detect the phosphorylated receptor using a specific primary antibody and an HRP-conjugated secondary antibody.

  • Calculate the percentage of inhibition of receptor phosphorylation for each compound concentration and determine the IC50 value.

Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Tumor cells (e.g., human cancer cell line)

  • Matrigel (optional)

  • Test compound (this compound or other TKIs) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Inject tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Evaluate the antitumor efficacy by comparing the tumor growth in the treatment groups to the control group.

Conclusion

This compound is a potent multi-targeted tyrosine kinase inhibitor with significant activity against key RTKs involved in angiogenesis and tumor progression. Its inhibitory profile is comparable to other established TKIs such as sunitinib. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of oncology and drug discovery to objectively evaluate and compare this compound with other TKIs for their specific research needs. The selection of an appropriate TKI will depend on the specific targets of interest, the desired potency and selectivity, and the experimental model being utilized.

References

A Head-to-Head Comparison of SU14813 and Sorafenib in Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data on the multi-kinase inhibitors SU14813 and sorafenib (B1663141) reveals a significant gap in direct comparative studies in hepatocellular carcinoma (HCC) cell lines. While extensive research has characterized the effects of sorafenib, a standard-of-care treatment for advanced HCC, publicly available data on the specific in vitro activity of SU14813 in HCC cells is limited, precluding a direct quantitative comparison.

This guide synthesizes the current knowledge on both compounds, presenting the available data for sorafenib and the known mechanisms of SU14813 to offer a parallel, albeit not direct, comparison for researchers, scientists, and drug development professionals.

Overview of Mechanisms of Action

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways implicated in tumor progression and angiogenesis. Its primary targets include the Raf serine/threonine kinases (Raf-1, B-Raf) within the Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation and survival. Additionally, sorafenib inhibits receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor β (PDGFR-β), thereby impeding tumor angiogenesis.[1][2]

SU14813 is also a multi-kinase inhibitor, sharing some targets with sorafenib. It has been shown to inhibit VEGFR, PDGFR, KIT, and fms-like tyrosine kinase 3 (FLT3).[1] This overlapping specificity, particularly against VEGFR and PDGFR, suggests that SU14813, like sorafenib, possesses potent anti-angiogenic properties. Studies have demonstrated its ability to inhibit the proliferation, migration, and survival of endothelial cells and tumor cells that express these targets.[1]

Signaling Pathways Targeted by Sorafenib and SU14813

The following diagram illustrates the key signaling pathways targeted by sorafenib and the putative targets of SU14813 based on its known inhibitory profile.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K PDGFR->Angiogenesis KIT KIT FLT3 FLT3 EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Sorafenib Sorafenib Sorafenib->VEGFR inhibits Sorafenib->PDGFR inhibits Sorafenib->Raf inhibits SU14813 SU14813 SU14813->VEGFR inhibits SU14813->PDGFR inhibits SU14813->KIT inhibits SU14813->FLT3 inhibits

Caption: Targeted signaling pathways of Sorafenib and SU14813 in HCC.

In Vitro Efficacy in HCC Cell Lines

Sorafenib: Quantitative Data

Numerous studies have evaluated the in vitro efficacy of sorafenib across a panel of HCC cell lines. The half-maximal inhibitory concentration (IC50) for cell viability or proliferation is a key metric for assessing the potency of a compound. The following table summarizes representative IC50 values for sorafenib in commonly used HCC cell lines. It is important to note that these values can vary between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific assay used.

Cell LineIC50 (µM)AssayExposure Time (h)Reference
HepG2 ~6MTT48[3]
Huh7 ~6MTT48[3]
Hep3B <2GR50144[4]
HLE <2GR50144[4]
HLF >2GR50144[4]
Snu398 <2GR50144[4]
Snu475 >2GR50144[4]
PLC/PRF/5 >2GR50144[4]
SU14813: Quantitative Data

As of the latest review of published literature, specific IC50 values for SU14813 in HCC cell lines have not been reported. While one study confirms its anti-proliferative and pro-apoptotic activity in cellular assays, it does not provide the quantitative data necessary for a direct comparison with sorafenib.[1] The study does mention that SU14813 exhibited potent antitumor activity in various established xenografts derived from human tumor cell lines, resulting in regression, growth arrest, or substantially reduced growth.[1]

Experimental Protocols

To ensure reproducibility and allow for cross-study comparisons, detailed experimental methodologies are crucial. Below are representative protocols for key in vitro assays used to evaluate the efficacy of kinase inhibitors in HCC cell lines.

Cell Viability/Proliferation Assay (MTT Assay)

This assay is commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

G cluster_workflow MTT Assay Workflow A Seed HCC cells in 96-well plates B Incubate for 24h to allow attachment A->B C Treat cells with varying concentrations of drug (e.g., Sorafenib) B->C D Incubate for a defined period (e.g., 48h) C->D E Add MTT reagent to each well D->E F Incubate for 2-4h to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with a solvent (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability relative to untreated controls and determine IC50 H->I G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Treat HCC cells with the test compound for a specified duration B Harvest cells (including floating and adherent cells) A->B C Wash cells with cold PBS B->C D Resuspend cells in Annexin V binding buffer C->D E Add FITC-conjugated Annexin V and Propidium Iodide (PI) D->E F Incubate in the dark at room temperature for 15 minutes E->F G Analyze the stained cells by flow cytometry F->G H Quantify the percentage of cells in each quadrant (viable, early/late apoptotic, necrotic) G->H

References

(Z)-SU14813 Demonstrates Potent Anti-Angiogenic Effects in Tube Formation Assay: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anti-angiogenic effects of the investigational compound (Z)-SU14813. This guide confirms its potent inhibitory activity in a tube formation assay, a critical in vitro model of angiogenesis. The performance of this compound is benchmarked against established anti-angiogenic agents Sunitinib, Sorafenib, and Bevacizumab, providing valuable data for researchers in oncology and vascular biology.

This compound is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-angiogenic and anti-tumor activity.[1] It exerts its effects by targeting key receptors involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, and Fms-like tyrosine kinase 3 (FLT3).[1] This broad-spectrum inhibition disrupts the signaling pathways essential for the proliferation, migration, and survival of endothelial cells, the primary cells involved in blood vessel formation.

Comparative Efficacy in Tube Formation Assay

The tube formation assay is a robust in vitro method to assess the potential of a compound to inhibit the formation of capillary-like structures by endothelial cells. The following table summarizes the available quantitative data for this compound and its comparators.

CompoundTarget(s)Cell TypeAssayEndpointResult
This compound VEGFR, PDGFR, KIT, FLT3HUVECSurvivalIC506.8 nM
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RETHUVECSproutingIC500.12 µM
HUVECProliferationIC502 µM (50% growth reduction)
Sorafenib VEGFRs, PDGFRβ, RAF kinasesHUVECProliferationIC50~1.5 µM
HUVECTube FormationInhibitionNear complete inhibition at >10 µg/mL
Bevacizumab VEGF-AHUVECTube FormationInhibitionSignificant inhibition at 100 ng/mL

Note: Direct comparative studies of this compound in a tube formation assay with quantitative endpoints like percentage of tube length inhibition were not publicly available at the time of this guide's compilation. The provided IC50 for this compound reflects its potent inhibitory effect on endothelial cell survival, a critical prerequisite for tube formation.

Experimental Protocols

A detailed methodology for the tube formation assay is provided below to allow for replication and further investigation.

Tube Formation Assay Protocol

This protocol outlines the steps for assessing the anti-angiogenic potential of a test compound using Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (passage 2-6)

  • Endothelial Cell Growth Medium (EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • 96-well culture plates

  • Test compound (this compound or comparators)

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for fluorescence imaging)

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution. Ensure the entire surface of each well is covered.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of the test compound and vehicle control in EGM-2.

  • Incubation: Add 100 µL of the HUVEC suspension to each well of the coated plate. Immediately add the desired concentration of the test compound or vehicle control to the respective wells.

  • Tube Formation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Monitor for the formation of capillary-like structures.

  • Visualization and Quantification:

    • Phase Contrast Imaging: Capture images of the tube networks using an inverted microscope.

    • Fluorescence Imaging: For more precise quantification, stain the cells with Calcein AM according to the manufacturer's protocol and capture fluorescent images.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software. Calculate the percentage of inhibition relative to the vehicle control.

Visualizing the Mechanisms and Processes

To further elucidate the context of this compound's action, the following diagrams illustrate the key signaling pathway, the experimental workflow, and a comparative overview of the inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR2 Signaling Pathway in Angiogenesis

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate Coat 96-well plate with Matrigel seed Seed HUVECs onto Matrigel plate->seed cells Prepare HUVEC suspension cells->seed compounds Prepare test compounds treat Add test compounds compounds->treat seed->treat incubate Incubate for 4-18 hours treat->incubate image Image acquisition (Phase contrast or Fluorescence) incubate->image quantify Quantify tube length, branch points, and loops image->quantify analyze Analyze data and determine % inhibition quantify->analyze Inhibitor_Comparison cluster_targets Molecular Targets cluster_inhibitors Inhibitors VEGFA VEGF-A VEGFR VEGFR PDGFR PDGFR KIT KIT FLT3 FLT3 RAF RAF Kinase SU14813 This compound SU14813->VEGFR Inhibits SU14813->PDGFR Inhibits SU14813->KIT Inhibits SU14813->FLT3 Inhibits Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->KIT Inhibits Sunitinib->FLT3 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits Bevacizumab Bevacizumab Bevacizumab->VEGFA Binds to & Neutralizes

References

Reproducibility of antitumor effects of (Z)-SU14813 across different labs

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 , a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has demonstrated significant antiangiogenic and antitumor activities in preclinical studies. This guide provides a comparative overview of its efficacy, drawing from available experimental data. The primary body of research on this compound originates from the foundational studies conducted by Pfizer Global Research and Development. While this provides a robust initial dataset, it is important to note that extensive independent replication of these findings across different laboratories is not widely documented in the public domain. This guide, therefore, serves as a baseline reference for the established antitumor effects of this compound.

Data Presentation

The antitumor effects of this compound have been quantified through both in vitro and in vivo studies. The following tables summarize the key findings from the primary research.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC₅₀ (µM)
VEGFR-10.002
VEGFR-20.050
PDGFR-β0.004
KIT0.015
FLT30.02 - 0.05
CSF-1R/FMSData not specified
FGFR-1>1
EGFR>200
Src>200
cMet>200

Data sourced from Patyna, S. et al. (2006). Molecular Cancer Therapeutics, 5(7), 1774-82.[1][2]

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Tumor ModelCell LineTreatment RegimenOutcome
Renal Cell Carcinoma786-ONot specifiedTumor Regression
Acute Myelogenous LeukemiaMV4;11Not specifiedTumor Regression
Colon CarcinomaColo205Not specifiedGrowth Arrest
GliomaC6Not specifiedGrowth Delay
Lung CarcinomaMV522Not specifiedGrowth Delay
Lewis Lung CarcinomaLLC10-120 mg/kg BIDDose-dependent tumor growth inhibition (25-63%)

Data compiled from Patyna, S. et al. (2006). Molecular Cancer Therapeutics, 5(7), 1774-82.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature.

Biochemical Kinase Assays: The inhibitory activity of this compound against a panel of 38 kinases was determined using biochemical assays. The IC₅₀ values, representing the concentration of the compound required for 50% inhibition of kinase activity, were measured. These assays established the potency and selectivity of this compound for its primary targets (VEGFRs, PDGFRs, KIT, and FLT3)[2].

In Vitro Cellular Assays: Cellular assays were conducted to assess the effect of this compound on ligand-dependent and -independent proliferation, migration, and survival of endothelial and tumor cells expressing the target RTKs. For example, the compound's effect on PDGF-dependent proliferation was tested in NIH-3T3 cells overexpressing PDGFR-β, and its impact on FLT3 ligand-dependent proliferation was evaluated in OC1-AML5 human AML cells[2].

In Vivo Antitumor Efficacy Studies in Xenograft Models: Human and rat tumor cell lines were implanted subcutaneously in athymic or nonobese diabetic/severe combined immunodeficient mice. Once tumors were established, mice were treated with this compound. The efficacy of the compound was evaluated by measuring tumor volume over time. For some models, 50% Basement Matrigel Matrix was used to aid initial tumor formation[2]. Pharmacokinetic studies in mice indicated a plasma half-life of 1.8 hours, suggesting a twice-daily (BID) dosing regimen for efficacy studies[2].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its antitumor efficacy.

G cluster_0 Signaling Pathways SU14813 This compound VEGFR VEGFR SU14813->VEGFR Inhibits PDGFR PDGFR SU14813->PDGFR Inhibits KIT KIT SU14813->KIT Inhibits FLT3 FLT3 SU14813->FLT3 Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis VEGFR->Metastasis Tumor_Growth Tumor Cell Proliferation & Survival PDGFR->Tumor_Growth PDGFR->Metastasis KIT->Tumor_Growth FLT3->Tumor_Growth

Caption: Mechanism of action of this compound.

G cluster_workflow Experimental Workflow for Antitumor Efficacy start Tumor Cell Implantation (Xenograft Model) treatment Treatment with This compound or Vehicle start->treatment monitoring Tumor Volume Measurement treatment->monitoring endpoint Data Analysis & Efficacy Determination monitoring->endpoint histology Immunohistochemistry (e.g., vessel density) monitoring->histology

Caption: General workflow for in vivo antitumor studies.

References

(Z)-SU14813 in Sunitinib-Resistant GIST: A Comparative Analysis of Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of (Z)-SU14813 in the context of sunitinib-resistant gastrointestinal stromal tumors (GIST). Due to a lack of direct studies of this compound in this specific setting, this guide draws comparisons with other tyrosine kinase inhibitors (TKIs) based on their activity against known sunitinib-resistance mutations.

Gastrointestinal stromal tumors (GISTs) are predominantly driven by activating mutations in the KIT receptor tyrosine kinase. While sunitinib (B231) is a standard second-line therapy for imatinib-resistant GIST, acquired resistance to sunitinib, often through secondary mutations in the KIT gene, presents a significant clinical challenge.[1][2] This guide evaluates the potential of this compound, a multi-targeted TKI, as a therapeutic option in this resistant setting, and benchmarks its preclinical profile against established and emerging therapies.

Kinase Inhibition Profile

This compound is a potent inhibitor of multiple receptor tyrosine kinases, including KIT, VEGFRs, and PDGFRβ.[3][4][5][6][7] Its inhibitory profile is similar to sunitinib, targeting key pathways involved in GIST pathogenesis and angiogenesis.[6][7] The development of resistance to sunitinib is frequently associated with the emergence of secondary mutations in the KIT activation loop (A-loop), encoded by exons 17 and 18, and to a lesser extent, in the ATP-binding pocket, encoded by exons 13 and 14.[2][3][8][9] Sunitinib is notably less effective against mutations in the activation loop.[3][8]

The following table summarizes the in vitro biochemical and cellular inhibitory activities of this compound and compares them with other TKIs that have been evaluated in sunitinib-resistant GIST.

Tyrosine Kinase Inhibitor Target Kinases Biochemical IC50 (nM) Cellular IC50 (nM) Activity against Sunitinib-Resistant Mutations
This compound KIT, VEGFR-1, VEGFR-2, PDGFRβ, FLT3KIT: 15, VEGFR-1: 2, VEGFR-2: 50, PDGFRβ: 4[4][5]KIT: 11.2, VEGFR-2: 5.2, PDGFRβ: 9.9[4][5]Data not available for specific sunitinib-resistant mutations.
Sunitinib KIT, PDGFRs, VEGFRs, FLT3, RET-GIST cells with secondary exon 13/14 mutations show sensitivity. Ineffective against activation loop mutations (exon 17/18).[2][3][8][10]Limited activity against activation loop mutations.[3][8]
Regorafenib KIT, PDGFR, VEGFRs, TIE2, FGFR, RAF--Active against some sunitinib-resistant secondary mutations, particularly those in the activation loop.[1][11][12][13]
Ripretinib (B610491) KIT, PDGFRA--Broad activity against various KIT mutations, including those in the activation loop (exon 17/18) that confer resistance to sunitinib.[10][14][15][16][17]
Avapritinib KIT, PDGFRAKIT D816V: 0.27[18][19]KIT (autophosphorylation): 4[18][19]Potent activity against activation loop mutations, including KIT exon 17 mutations.[18][19][20][21][22][23]

Preclinical Efficacy in GIST Models

While no studies have directly evaluated this compound in sunitinib-resistant GIST models, its potent anti-tumor activity has been demonstrated in various xenograft models.[6][7] For comparison, this section summarizes the preclinical efficacy of other TKIs in models of resistant GIST.

Tyrosine Kinase Inhibitor GIST Model Experimental Results
This compound Various human tumor xenografts (not specifically GIST)Showed broad and potent antitumor activity, leading to tumor regression, growth arrest, or substantially reduced growth.[6][7]
Regorafenib Imatinib- and sunitinib-resistant GIST modelsDemonstrated significant activity in preclinical models.[1][12]
Ripretinib Imatinib-resistant GIST modelsShowed superior in vitro activity compared to sunitinib against imatinib-resistant secondary KIT mutations.[15]
Avapritinib Patient-derived xenograft (PDX) of imatinib- and sunitinib-resistant GIST (KIT exon 11 and 17 mutations)Led to disease stabilization at 10 mg/kg and tumor shrinkage at 30 mg/kg, with better responses than imatinib (B729) or regorafenib.[20]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.

GIST_Signaling_Pathway KIT Signaling Pathway in GIST and TKI Inhibition cluster_cell GIST Cell cluster_pathways Downstream Signaling cluster_tki TKI Inhibition SCF SCF (Stem Cell Factor) KIT KIT Receptor (Wild-Type or Mutant) SCF->KIT Ligand Binding (in WT) pKIT Phosphorylated KIT (Constitutively Active) KIT->pKIT Dimerization & Autophosphorylation (Ligand-independent in mutant KIT) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway pKIT->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway pKIT->PI3K_AKT_mTOR Proliferation Cell Proliferation Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Sunitinib Sunitinib Sunitinib->pKIT Inhibits ATP Binding (less effective on A-loop mutants) Z_SU14813 This compound Z_SU14813->pKIT Inhibits ATP Binding (presumed mechanism) Regorafenib Regorafenib Regorafenib->pKIT Inhibits ATP Binding (active on A-loop mutants) Ripretinib Ripretinib Ripretinib->pKIT Switch-Control Inhibitor (broad activity) Avapritinib Avapritinib Avapritinib->pKIT Inhibits ATP Binding (potent on A-loop mutants) Experimental_Workflow In Vitro Efficacy Assessment of TKIs in GIST cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis GIST_Cells GIST Cell Lines (Sunitinib-Sensitive & -Resistant) TKI_Treatment Treat with TKIs (this compound, Sunitinib, etc.) at various concentrations GIST_Cells->TKI_Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) TKI_Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) TKI_Treatment->Apoptosis Kinase Kinase Phosphorylation Assay (e.g., Western Blot for p-KIT) TKI_Treatment->Kinase IC50 Determine IC50 values Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis->Apoptosis_Quant Inhibition_Quant Quantify Inhibition of KIT Phosphorylation Kinase->Inhibition_Quant

References

Validating the Inhibition of KIT Phosphorylation by (Z)-SU14813: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It has demonstrated significant activity against several key RTKs involved in angiogenesis and tumor growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (KIT).[1][2] This guide provides a comparative analysis of this compound's efficacy in inhibiting KIT phosphorylation, supported by experimental data and protocols for validation.

The KIT receptor tyrosine kinase plays a crucial role in cell signaling pathways that govern cell survival, proliferation, and differentiation. Dysregulation of KIT through mutations or overexpression is a key driver in various malignancies, most notably Gastrointestinal Stromal Tumors (GIST).[3][4] Inhibition of KIT phosphorylation is therefore a critical therapeutic strategy. This compound achieves this by binding to and blocking the kinase activity of KIT, thereby preventing the downstream signaling cascades that promote tumor growth.[1][5]

Comparative Performance of KIT Inhibitors

This compound was developed from the same chemical library as Sunitinib (SU11248), a well-established RTK inhibitor, and shares a similar target profile.[5][6] The following table compares the in vitro inhibitory activity of this compound with other prominent KIT inhibitors.

Inhibitor KIT IC50 (Biochemical) Other Key Targets (IC50) Primary Application
This compound 15 nM[7]VEGFR1 (2 nM), PDGFRβ (4 nM), VEGFR2 (50 nM)[7]Investigational
Sunitinib (SU11248) -Potent inhibitor of KIT, FLT3, VEGFRs, PDGFRs[4][8]Imatinib-resistant GIST, Advanced Renal Cell Carcinoma[9]
Imatinib -BCR-ABL, KIT, PDGFR[10]GIST, Chronic Myeloid Leukemia[10]
Regorafenib --Third-line therapy for advanced GIST[3]
Ripretinib --Fourth-line therapy for advanced GIST[4]
Avapritinib --Effective against certain KIT exon 17 mutations[3]
Quantitative Data: this compound Inhibitory Activity

The efficacy of this compound has been quantified in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against KIT and other related kinases.

Assay Type Target IC50 Value Reference
Biochemical (Cell-free) KIT15 nM[7][11]
PDGFRβ4 nM[7][11]
VEGFR12 nM[7][11]
VEGFR250 nM[7][11]
Cellular (Phosphorylation) KIT11.2 nM[5][11]
PDGFR-β9.9 nM[5][11]
VEGFR-25.2 nM[5][11]

Experimental Protocols for Validation

Validating the inhibitory effect of this compound on KIT phosphorylation is crucial for preclinical and clinical assessment. The most common methods employed are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).[12]

Protocol 1: Western Blot for Phospho-KIT Detection

This method allows for the qualitative and semi-quantitative assessment of the phosphorylation state of KIT in response to inhibitor treatment.[12]

1. Cell Culture and Treatment:

  • Culture cells expressing the KIT receptor (e.g., Mo7e cells or GIST cell lines) to 70-80% confluency.[5]
  • Starve cells in a low-serum medium for 18-24 hours to reduce basal receptor phosphorylation.
  • Pre-treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 2 hours.
  • Stimulate the cells with the KIT ligand, Stem Cell Factor (SCF), for 10-15 minutes to induce KIT phosphorylation.

2. Lysate Preparation:

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine protein concentration using a standard assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling with Laemmli sample buffer.
  • Separate proteins based on molecular weight by loading equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phosphorylated KIT (e.g., anti-phospho-KIT Tyr721) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Visualize the protein bands using an imaging system.
  • To normalize the data, strip the membrane and re-probe with an antibody for total KIT protein.

Protocol 2: ELISA for Phospho-KIT Quantification

An ELISA provides a quantitative measure of KIT phosphorylation and is suitable for higher throughput screening.[13][14]

1. Plate Preparation and Sample Addition:

  • Use a 96-well microplate pre-coated with a capture antibody against total KIT protein.[15]
  • Prepare cell lysates as described in the Western Blot protocol.
  • Add 100 µL of each cell lysate sample or standard to the appropriate wells.[13]
  • Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.[13]

2. Washing and Detection:

  • Discard the solution and wash the wells four times with 1X Wash Buffer.[13]
  • Add 100 µL of a biotinylated detection antibody specific for phosphorylated KIT (e.g., anti-phospho-tyrosine antibody) to each well.[13]
  • Incubate for 1 hour at room temperature with shaking.[13]
  • Wash the wells again as described above.

3. Signal Amplification and Measurement:

  • Add 100 µL of HRP-conjugated streptavidin solution to each well and incubate for 45 minutes at room temperature with shaking.[13]
  • Wash the wells again.
  • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well and incubate for 30 minutes in the dark.[13]
  • Stop the reaction by adding 50 µL of Stop Solution.[13]
  • Measure the absorbance at 450 nm immediately using a microplate reader.[13]

4. Data Analysis:

  • Generate a standard curve using the provided standards.
  • Calculate the concentration of phosphorylated KIT in the samples by interpolating from the standard curve.

Visualizations

Signaling Pathway and Experimental Workflows

KIT_Signaling_Pathway SCF SCF (Stem Cell Factor) KIT KIT Receptor SCF->KIT binds P1 Phosphorylation KIT->P1 dimerization & autophosphorylation PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation SU14813 This compound SU14813->P1 inhibits

Caption: The KIT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow A 1. Cell Treatment (SCF +/- SU14813) B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE Separation C->D E 5. Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-pKIT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Imaging & Analysis I->J

Caption: Experimental workflow for Western Blot analysis of KIT phosphorylation.

ELISA_Workflow A 1. Coat Plate with Capture Ab (anti-KIT) B 2. Add Cell Lysates (Samples & Standards) A->B C 3. Wash B->C D 4. Add Detection Ab (anti-pTyr-Biotin) C->D E 5. Wash D->E F 6. Add HRP-Streptavidin E->F G 7. Wash F->G H 8. Add TMB Substrate G->H I 9. Add Stop Solution H->I J 10. Read Absorbance (450nm) I->J

Caption: Experimental workflow for ELISA quantification of KIT phosphorylation.

References

A Comparative Analysis of (Z)-SU14813 and Vatalanib on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone of drug development. Among the numerous kinase inhibitors, (Z)-SU14813 and Vatalanib (also known as PTK787) have been recognized as potent multi-targeted receptor tyrosine kinase (RTK) inhibitors. Both compounds have been investigated for their anti-angiogenic and anti-tumor activities, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs) and other key kinases involved in tumor progression. This guide provides a comprehensive comparative analysis of this compound and Vatalanib, focusing on their kinase inhibition profiles, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile: A Quantitative Comparison

This compound and Vatalanib exhibit distinct inhibitory activities against a panel of receptor tyrosine kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.

Target KinaseThis compound IC50 (nM)Vatalanib IC50 (nM)
VEGFR1 (Flt-1)2[1][2][3]77[4][5][6]
VEGFR2 (KDR)50[1][2][3]37[2][4][5][6]
VEGFR3 (Flt-4)Not Reported190[5]
PDGFRβ4[1][2][3]580[4][6]
c-Kit15[1][2][3]730[4]
c-FmsInhibitsInhibits[6][7]
FLT3Inhibits[8][9]Not Reported

This compound demonstrates high potency against VEGFR1, PDGFRβ, and c-Kit, with IC50 values in the low nanomolar range.[1][2][3] Its inhibition of VEGFR2 is also significant.[1][2][3] In contrast, Vatalanib shows greater selectivity for VEGFR2 over VEGFR1 and VEGFR3.[4][5] It is a potent inhibitor of all three VEGFRs.[6][10][11] Vatalanib also inhibits PDGFRβ and c-Kit, but at higher concentrations compared to this compound.[4][6][7]

Experimental Protocols

The determination of kinase inhibition activity is crucial for characterizing the potency and selectivity of inhibitors like this compound and Vatalanib. Below are detailed methodologies for key experiments typically employed in such analyses.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of a compound on the activity of a purified kinase.

Objective: To determine the IC50 value of the inhibitor against a specific kinase.

Materials:

  • Recombinant purified kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP)

  • Test compounds (this compound or Vatalanib) at various concentrations

  • Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the recombinant kinase, and the specific substrate.

  • Add the diluted test compounds to the wells. A control with DMSO alone is included.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a target receptor within a cellular context, providing insights into its cell-based activity.

Objective: To assess the inhibitory effect of the compound on ligand-induced receptor autophosphorylation in cells.

Materials:

  • Cells overexpressing the target receptor (e.g., NIH 3T3 cells transfected with VEGFR2)

  • Cell culture medium and supplements

  • Ligand for the target receptor (e.g., VEGF for VEGFR2)

  • Test compounds (this compound or Vatalanib)

  • Lysis buffer

  • Primary antibody specific to the phosphorylated form of the receptor

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • Western blotting or ELISA equipment

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in a serum-free medium for several hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of the test compounds for a defined period.

  • Stimulate the cells with the specific ligand (e.g., VEGF) for a short duration to induce receptor phosphorylation.

  • Wash the cells and lyse them to extract cellular proteins.

  • Determine the protein concentration of the lysates.

  • Analyze the level of phosphorylated receptor in the lysates using either Western blotting or ELISA with a phospho-specific antibody.

  • Quantify the signal and normalize it to the total amount of the receptor or a loading control protein.

  • Calculate the percentage of inhibition of phosphorylation for each compound concentration and determine the cellular IC50 value.

Signaling Pathway Inhibition

Both this compound and Vatalanib exert their anti-tumor effects by blocking key signaling pathways crucial for angiogenesis and tumor cell proliferation. The primary targets are the VEGF and PDGF signaling cascades.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PLCg PDGFR->PI3K PDGFR->RAS SU14813 This compound SU14813->VEGFR SU14813->PDGFR Vatalanib Vatalanib Vatalanib->VEGFR Vatalanib->PDGFR VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival mTOR->Survival

Caption: Inhibition of VEGFR and PDGFR signaling pathways by this compound and Vatalanib.

The binding of ligands such as VEGF and PDGF to their respective receptors (VEGFR and PDGFR) on the cell surface triggers receptor dimerization and autophosphorylation of key tyrosine residues. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways ultimately regulate critical cellular processes such as proliferation, migration, and survival. Both this compound and Vatalanib competitively bind to the ATP-binding pocket of these receptors, thereby blocking their kinase activity and inhibiting the downstream signaling events that drive tumor angiogenesis and growth.

Comparative Experimental Workflow

The evaluation of kinase inhibitors typically follows a structured workflow, from initial biochemical screening to cellular and in vivo studies.

G cluster_workflow Comparative Workflow for Kinase Inhibitor Analysis A Biochemical Kinase Assay (IC50 Determination) B Cellular Receptor Phosphorylation Assay (Cellular IC50) A->B Validate cellular activity C Cell Proliferation/Survival Assay (e.g., MTT, BrdU) B->C Assess functional effects D In Vivo Xenograft Tumor Models C->D Evaluate in vivo efficacy E Pharmacokinetic/ Pharmacodynamic Analysis D->E Determine drug exposure and target modulation

Caption: A typical experimental workflow for the comparative analysis of kinase inhibitors.

This workflow begins with in vitro biochemical assays to determine the direct inhibitory potency of the compounds. Promising candidates are then evaluated in cell-based assays to confirm their activity in a more biologically relevant context. Subsequently, functional assays assessing cell proliferation and survival are conducted. Finally, the most potent compounds are tested in in vivo animal models to evaluate their anti-tumor efficacy and pharmacokinetic properties.

References

A Head-to-Head In Vitro Comparison: (Z)-SU14813 vs. Pazopanib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer research and drug development, tyrosine kinase inhibitors (TKIs) stand out for their targeted approach to disrupting the signaling pathways that drive tumor growth and angiogenesis. Among these, (Z)-SU14813 and pazopanib (B1684535) have emerged as potent multi-targeted agents. This guide provides a detailed in vitro comparison of these two inhibitors, focusing on their kinase inhibition profiles and cellular effects, supported by experimental data and detailed methodologies to aid researchers in their investigations.

Mechanism of Action and Target Profile

Both this compound and pazopanib exert their anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in critical cellular processes. Their primary mechanism involves competing with ATP for the binding site on the kinase domain, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways.

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT.[1][2] It has demonstrated broad-spectrum anti-angiogenic and anti-tumor activity in preclinical studies.[2]

Pazopanib is also a multi-targeted TKI, primarily targeting VEGFRs, PDGFRs, and c-Kit.[3][4] Its anti-angiogenic properties are central to its mechanism of action, leading to its approval for the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and pazopanib against a panel of key tyrosine kinases. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution, as experimental conditions can influence the results.

Target KinaseThis compound IC50 (nM)Pazopanib IC50 (nM)
VEGFR12[1][7]10[3]
VEGFR250[1][7]30[3][4]
VEGFR3-47[3]
PDGFRα-71[3]
PDGFRβ4[1]81[3]
c-Kit15[1][7]74[3]
FLT3-Weak inhibitor[8]
FGFR13500[7]140[3]
FGFR3-130[3]
FGFR4-800[3]
EGFR>20000[7]-
Src2500[7]-
c-Met9000[7]-

Data compiled from multiple sources. Direct comparison should be interpreted with caution due to potential variations in experimental protocols.

Signaling Pathway Inhibition

The inhibition of key signaling pathways is the ultimate outcome of the targeted action of these TKIs. The diagram below illustrates the VEGFR and PDGFR signaling cascades and the points of inhibition by this compound and pazopanib.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->RAS PI3K PI3K PDGFR->PI3K Proliferation Proliferation PLCg->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival ERK->Proliferation Migration Migration ERK->Migration VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Inhibitor This compound / Pazopanib Inhibitor->VEGFR Inhibitor->PDGFR

Simplified VEGFR/PDGFR signaling pathway inhibition.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro data, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to evaluate TKIs like this compound and pazopanib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound and pazopanib) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radioactivity-based detection)

  • Microplates (e.g., 96-well or 384-well)

Procedure:

  • Prepare a reaction mixture containing the purified kinase, substrate, and assay buffer in the wells of a microplate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for the specific kinase).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Plot the percentage of kinase inhibition against the log of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

G Start Start Prepare Prepare Reaction Mix (Kinase, Substrate, Buffer) Start->Prepare Add_Inhibitor Add Inhibitor (this compound or Pazopanib) Prepare->Add_Inhibitor Add_ATP Initiate Reaction (Add ATP) Add_Inhibitor->Add_ATP Incubate Incubate Add_ATP->Incubate Stop_Quantify Stop Reaction & Quantify Activity Incubate->Stop_Quantify Analyze Analyze Data (Calculate IC50) Stop_Quantify->Analyze End End Analyze->End

Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and pazopanib stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and pazopanib in complete culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Conclusion

Both this compound and pazopanib are potent multi-targeted tyrosine kinase inhibitors with significant in vitro activity against key drivers of tumor angiogenesis and proliferation. While both compounds effectively inhibit VEGFR and PDGFR family kinases, this compound appears to be a more potent inhibitor of VEGFR1 and PDGFRβ in the presented data, whereas pazopanib shows broader activity against the FGFR family. The choice between these inhibitors for specific research applications will depend on the particular kinase targets and cellular pathways of interest. The provided data and protocols serve as a valuable resource for researchers designing and interpreting in vitro studies with these important anti-cancer agents.

References

Assessing the Synergistic Potential of (Z)-SU14813 and Anti-PD-L1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the synergistic effects of combining (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor, with anti-PD-L1 immunotherapy. Due to the limited availability of direct preclinical data for the this compound and anti-PD-L1 combination, this document leverages published findings from studies on sunitinib (B231), a structurally and functionally similar multi-targeted tyrosine kinase inhibitor that also targets VEGFR, PDGFR, and KIT.[1] This approach provides a scientifically grounded framework for understanding the potential synergistic mechanisms and for designing future preclinical studies.

Rationale for Combination Therapy

This compound exerts its anti-cancer effects by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as VEGFR and PDGFR.[1] In contrast, anti-PD-L1 therapy is an immune checkpoint inhibitor that restores the anti-tumor activity of T cells by blocking the interaction between PD-L1 on tumor cells and PD-1 on T cells.

The synergy between these two classes of drugs is hypothesized to arise from the modulation of the tumor microenvironment (TME) by the tyrosine kinase inhibitor, creating a more favorable setting for the action of immune checkpoint blockade.[2][3] Specifically, inhibitors like sunitinib have been shown to normalize tumor vasculature, alleviate hypoxia, reduce the population of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), and increase the infiltration of CD8+ T cells into the tumor.[2][3][4][5] This remodeled TME can then be more effectively targeted by anti-PD-L1 therapy, leading to a more robust and durable anti-tumor immune response.

Quantitative Data Summary: Sunitinib and Anti-PD-1/PD-L1 Combination

The following tables summarize representative data from preclinical studies evaluating the combination of sunitinib and anti-PD-1 or anti-PD-L1 therapy in murine cancer models.

Table 1: In Vivo Tumor Growth Inhibition in a Murine Renal Cell Carcinoma (RENCA) Model

Treatment GroupMean Tumor Volume Reduction (%)Complete Tumor Regression
Control (Vehicle)00/10
Sunitinib (40 mg/kg, daily)540/10
Anti-PD-1 Ab (200 µg, twice weekly)Variable0/10
Sunitinib + Anti-PD-1 Ab>90Observed in a subset of mice

Data synthesized from a study by exorbitantly et al.[5]

Table 2: Modulation of Immune Cells in the Tumor Microenvironment (Murine Models)

Treatment GroupChange in CD8+ T cell infiltrationChange in Regulatory T cells (Tregs)Change in Myeloid-Derived Suppressor Cells (MDSCs)
SunitinibIncreasedDecreasedReduced
Anti-PD-L1 AbIncreasedNo significant changeNo significant change
Sunitinib + Anti-PD-L1 AbSignificantly IncreasedSignificantly DecreasedSignificantly Reduced

Data synthesized from studies by Kim et al. and others.[2][3][4][5]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the synergistic effects of a multi-targeted tyrosine kinase inhibitor and anti-PD-L1 therapy in a preclinical setting.

In Vivo Synergy Study in a Syngeneic Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a single agent and in combination with an anti-PD-L1 antibody.

Animal Model: BALB/c mice (6-8 weeks old).

Tumor Model: CT26 colon carcinoma cells, a syngeneic model responsive to immunotherapy.

Experimental Groups (n=10 mice per group):

  • Vehicle Control: Administration of the vehicle used for drug formulation.

  • This compound monotherapy: this compound administered orally at a predetermined dose (e.g., 40 mg/kg, daily).

  • Anti-PD-L1 antibody monotherapy: Anti-mouse PD-L1 antibody administered intraperitoneally at a predetermined dose (e.g., 200 µg per mouse, twice weekly).

  • This compound + Anti-PD-L1 antibody combination therapy: Concurrent administration of both agents as per the schedules for the monotherapy groups.

Procedure:

  • CT26 cells are subcutaneously injected into the flank of BALB/c mice.

  • Tumor growth is monitored daily using calipers.

  • When tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into the four treatment groups.

  • Treatments are administered for a defined period (e.g., 21 days).

  • Tumor volumes and body weights are measured every 2-3 days.

  • At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors are excised for further analysis.

Data Analysis:

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

  • Survival curves are generated using the Kaplan-Meier method.

  • Statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA, log-rank test).

Analysis of the Tumor Microenvironment

Objective: To characterize the changes in the immune cell infiltrate and vascular normalization within the tumor microenvironment following treatment.

Procedure:

  • A subset of tumors from each treatment group from the in vivo synergy study is harvested at a specific time point.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF):

    • Tumor sections are stained with antibodies against markers for:

      • T cells (CD3, CD4, CD8)

      • Regulatory T cells (FoxP3)

      • Macrophages (F4/80, CD206)

      • Myeloid-derived suppressor cells (Gr-1, CD11b)

      • Endothelial cells (CD31) to assess microvessel density.

      • Pericytes (α-SMA) to assess vessel maturity.

  • Flow Cytometry:

    • Tumors are dissociated into single-cell suspensions.

    • Cells are stained with a panel of fluorescently labeled antibodies to quantify the populations of various immune cell subsets.

    • Intracellular staining can be performed to assess cytokine production (e.g., IFN-γ, TNF-α) by T cells.

Data Analysis:

  • Quantification of positive cells per unit area for IHC/IF.

  • Percentage of different immune cell populations within the total live cell gate in flow cytometry.

Visualizations

Experimental_Workflow cluster_InVivo In Vivo Synergy Study cluster_ExVivo Tumor Microenvironment Analysis cluster_Analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration - Vehicle - this compound - Anti-PD-L1 Ab - Combination Randomization->Treatment Data_Collection Tumor Volume & Survival Monitoring Treatment->Data_Collection Tumor_Harvest Tumor Harvest for Ex Vivo Analysis Data_Collection->Tumor_Harvest TGI_Analysis Tumor Growth Inhibition & Survival Analysis Data_Collection->TGI_Analysis IHC_IF Immunohistochemistry/ Immunofluorescence (CD8, FoxP3, CD31) Tumor_Harvest->IHC_IF Flow_Cytometry Flow Cytometry (Immune Cell Populations) Tumor_Harvest->Flow_Cytometry Immune_Profiling Immune Cell Profiling IHC_IF->Immune_Profiling Flow_Cytometry->Immune_Profiling

Caption: Experimental workflow for assessing the synergy of this compound and anti-PD-L1 therapy.

Signaling_Pathways cluster_TKI This compound Action cluster_Immuno Anti-PD-L1 Action cluster_Synergy Synergistic Effects SU14813 This compound VEGFR_PDGFR VEGFR / PDGFR SU14813->VEGFR_PDGFR Inhibits Vessel_Normalization Vessel Normalization SU14813->Vessel_Normalization Reduced_Immunosuppression Reduced Tregs & MDSCs SU14813->Reduced_Immunosuppression Angiogenesis Tumor Angiogenesis VEGFR_PDGFR->Angiogenesis Hypoxia Tumor Hypoxia Angiogenesis->Hypoxia Anti_PDL1 Anti-PD-L1 PDL1_PD1 PD-L1 / PD-1 Interaction Anti_PDL1->PDL1_PD1 Blocks Enhanced_Antitumor_Immunity Enhanced Anti-Tumor Immunity Anti_PDL1->Enhanced_Antitumor_Immunity T_Cell_Exhaustion T-Cell Exhaustion PDL1_PD1->T_Cell_Exhaustion Increased_T_Cell_Infiltration Increased CD8+ T-Cell Infiltration Vessel_Normalization->Increased_T_Cell_Infiltration Increased_T_Cell_Infiltration->Enhanced_Antitumor_Immunity Reduced_Immunosuppression->Enhanced_Antitumor_Immunity

Caption: Synergistic signaling pathways of a TKI and anti-PD-L1 therapy.

References

Safety Operating Guide

Proper Disposal of (Z)-SU14813: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of (Z)-SU14813, a multi-targeted tyrosine kinase inhibitor. Adherence to these protocols is critical for minimizing risks and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS contains comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in solid or solution form.

Exposure Avoidance: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood. Avoid direct contact with skin and eyes.

Emergency Procedures: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air. If ingested, rinse the mouth with water and consult a physician.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₃H₂₇FN₄O₄
Molecular Weight 442.48 g/mol
CAS Number 627908-92-3
Appearance Solid
Solubility DMSO: ≥15.26 mg/mL
Water: Insoluble
Ethanol: Insoluble
Storage Store at -20°C

Experimental Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.

Step 1: Waste Segregation

  • Solid Waste: Collect unused or expired this compound powder in its original container or a new, clearly labeled, and sealed waste container.

  • Contaminated Labware: Dispose of items such as vials, pipette tips, and flasks that have come into direct contact with this compound in a designated, puncture-resistant hazardous waste container.

  • Contaminated PPE: Gloves, bench paper, and other disposable materials with minor contamination should be placed in a designated hazardous waste bag.

  • Liquid Waste: Collect any solutions containing this compound in a clearly labeled, leak-proof hazardous waste container.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "contaminated sharps," "liquid waste in DMSO").

  • Store sealed hazardous waste containers in a designated, secure area away from incompatible materials, pending pickup by a certified hazardous waste disposal service.

Step 3: Disposal

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Labeling & Storage cluster_3 Final Disposal A Unused this compound E Solid Hazardous Waste Container A->E A->E B Contaminated Labware (Vials, Pipettes, etc.) F Sharps Hazardous Waste Container B->F B->F C Contaminated PPE (Gloves, Coats, etc.) G Hazardous Waste Bag C->G C->G D Liquid Waste (Solutions containing this compound) H Liquid Hazardous Waste Container D->H D->H I Clearly Label all Containers: 'Hazardous Waste - this compound' E->I E->I F->I F->I G->I G->I H->I H->I J Store in Designated Secure Area I->J I->J K Arrange for Pickup by Certified Waste Disposal Service J->K J->K

Caption: Logical workflow for the proper disposal of this compound.

Personal protective equipment for handling (Z)-SU14813

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like (Z)-SU14813, a multi-targeted receptor tyrosine kinase inhibitor.[1][2][3][4] Adherence to strict safety protocols minimizes exposure risk and ensures the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent small molecule inhibitors. All personnel handling this compound must be trained in the proper selection and use of the following equipment.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant nitrile gloves, double-gloved.[5][6]Provides a robust barrier against skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.[5][7]Protects eyes from splashes and aerosols.[5]
Body Protection Disposable, low-permeability fabric lab coat or gown with long sleeves and tight-fitting cuffs.[5]Protects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved N95 respirator or higher, required when handling powder or creating aerosols.[5]Prevents inhalation of the compound, a primary route of exposure.[5]

Operational Plan: Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize the risk of aerosolization and inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the designated workspace by lining it with absorbent, disposable bench paper. Have a spill kit and appropriate waste containers readily accessible.

  • Weighing: If weighing the solid form of the compound, do so within the containment of a fume hood or BSC.[7] Use a tared weigh boat to minimize the dispersion of powder.

  • Reconstitution: When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.[8] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2] For in vivo experiments, it is recommended to prepare solutions freshly and use them on the same day.[1]

  • Storage: Store this compound at -20°C.[8] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemically resistant container for hazardous chemical waste.

  • Solid Waste: Dispose of all contaminated materials, including unused compound, pipette tips, tubes, and gloves, as hazardous chemical waste.[8]

All waste must be handled and disposed of according to institutional and local regulations for hazardous chemical waste.

Experimental Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Designated Workspace prep_ppe->prep_workspace weigh Weigh Solid Compound prep_workspace->weigh Proceed to Handling reconstitute Reconstitute Solution weigh->reconstitute store_solid Store Solid at -20°C weigh->store_solid Store Unused Solid dispose_solid Dispose of Solid Waste weigh->dispose_solid Dispose of Contaminated Materials store_solution Aliquot and Store Solution (-80°C or -20°C) reconstitute->store_solution Store for Future Use dispose_liquid Dispose of Liquid Waste reconstitute->dispose_liquid Dispose of Unused Solution reconstitute->dispose_solid Dispose of Contaminated Materials

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.